Hydroxymethylbilane
Description
Properties
IUPAC Name |
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O17/c45-17-32-25(12-40(60)61)21(4-8-36(52)53)29(44-32)15-31-24(11-39(58)59)20(3-7-35(50)51)28(43-31)14-30-23(10-38(56)57)19(2-6-34(48)49)27(42-30)13-26-22(9-37(54)55)18(16-41-26)1-5-33(46)47/h16,41-45H,1-15,17H2,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFJYRZCZIUBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CO)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105025 | |
| Record name | 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
854.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxymethylbilane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71861-60-4 | |
| Record name | 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71861-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxymethylbilane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Hydroxymethylbilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hydroxymethylbilane (HMB), a critical intermediate in the biosynthesis of porphyrins. The document details its chemical structure, physicochemical properties, biosynthetic pathway, and relevant experimental protocols, tailored for professionals in research and drug development.
Core Chemical Structure and Properties
This compound, also known as preuroporphyrinogen, is a linear tetrapyrrole.[1][2] Its fundamental structure consists of four pyrrole rings linked by methylene bridges (-CH₂-).[1][2] The linear chain is initiated by a hydroxymethyl group (-CH₂-OH) at one end and terminated by a hydrogen atom at the other, in place of the typical methylene bridges that would close the macrocycle.[1][2]
Each of the four pyrrole rings is asymmetrically substituted with an acetic acid (-CH₂-COOH) and a propionic acid (-CH₂-CH₂-COOH) side chain.[1][2] This specific arrangement of side chains is crucial for its subsequent enzymatic conversion to the physiologically vital uroporphyrinogen III isomer.[3] Due to its open-chain and unstable nature, HMB is a transient intermediate in metabolism.[4]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₄₆N₄O₁₇ | [1][5][6] |
| Molecular Weight | 854.81 g/mol | [1][5][6] |
| IUPAC Name | 3,3′,3′′,3′′′-[3,8,13,18-Tetrakis(carboxymethyl)-19-(hydroxymethyl)-5,10,15,22,23,24-hexahydro-21H-biline-2,7,12,17-tetrapropanoic acid] | [6] |
| Synonyms | Preuroporphyrinogen, HMB | [1] |
| CAS Registry Number | 71861-60-4 | [2][5] |
| InChI Key | WDFJYRZCZIUBPR-UHFFFAOYSA-N | [2] |
| SMILES | OCC1=C(CC(O)=O)C(CCC(O)=O)=C(CC2=C(CC(O)=O)C(CCC(O)=O)=C(CC3=C(CC(O)=O)C(CCC(O)=O)=C(CC4=C(CC(O)=O)C(CCC(O)=O)=CN4)N3)N2)N1 | [5] |
| Kₘ for Uroporphyrinogen III Synthase | 5-20 µM | [7] |
Biosynthesis of this compound
This compound is a key intermediate in the heme biosynthetic pathway.[4] Its formation is the third step in this essential metabolic process. The synthesis begins with the condensation of four molecules of the monopyrrole porphobilinogen (PBG).[8][9] This reaction is catalyzed by the enzyme This compound synthase (HMBS) , also known as porphobilinogen deaminase (PBGD).[4][8]
The HMBS enzyme catalyzes the sequential head-to-tail polymerization of four PBG units to form the linear HMB molecule.[8] Following its synthesis, HMB serves as the direct substrate for uroporphyrinogen III synthase (UROS) .[2] This enzyme catalyzes the cyclization of HMB, which involves an inversion of the final "D" pyrrole ring, to form uroporphyrinogen III, the precursor for heme, chlorophyll, and vitamin B12.[3][10]
In the absence of UROS, the highly unstable this compound spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I.[2][4] Deficiencies in HMBS activity, often due to genetic mutations, lead to the accumulation of porphyrin precursors and cause the metabolic disorder acute intermittent porphyria (AIP).[9][11]
Caption: Biosynthetic pathway of this compound and its subsequent conversion.
Experimental Protocols
The instability of this compound necessitates its in situ generation for experimental use, typically within a coupled enzyme assay system. This protocol is adapted from methods used for the characterization of uroporphyrinogen III synthase.[7]
Objective: To generate this compound from porphobilinogen using purified HMBS and quantify its conversion to uroporphyrinogen III by UROS.
Materials:
-
Purified, homogenous this compound synthase (HMBS).
-
Purified, homogenous uroporphyrinogen III synthase (UROS).
-
Porphobilinogen (PBG) substrate (Frontier Scientific or equivalent).[10]
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.4).
-
Dithiothreitol (DTT) or other reducing agents to maintain the reduced state of porphyrinogens.
-
Oxidizing agent (e.g., benzoquinone, I₂ or HCl).
-
High-Pressure Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a fluorescence or UV-Vis detector.
Methodology:
-
Reaction Setup: A coupled enzyme reaction is prepared in a Tris-HCl buffer (pH 7.4). The reaction mixture contains a known concentration of PBG, a catalytic amount of HMBS, and the UROS enzyme being assayed.
-
HMB Generation: The reaction is initiated by the addition of HMBS. HMBS converts PBG into this compound. The concentration of HMBS should be sufficient to produce HMB at a rate that does not limit the UROS reaction.
-
Enzymatic Conversion: In the presence of UROS, the generated HMB is immediately converted to uroporphyrinogen III.[7] A control reaction lacking UROS will result in the accumulation of HMB, which will spontaneously cyclize to uroporphyrinogen I.
-
Reaction Termination and Oxidation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C and is then terminated.[12] The uroporphyrinogen products (I and III) are unstable and easily oxidized. To enable quantification, they are oxidized to their stable, colored porphyrin counterparts (uroporphyrin I and III) by adding an oxidizing agent and exposing the sample to light.
-
HPLC Quantification: The resulting uroporphyrin I and III isomers are separated and quantified using reverse-phase HPLC.[7][12] The isomers can be distinguished by their different retention times. This allows for the determination of the activity of UROS by measuring the amount of uroporphyrin III formed.
High-field Nuclear Magnetic Resonance (NMR) has been instrumental in elucidating the structure of this compound and its enzymatic formation.[13]
Objective: To monitor the conversion of porphobilinogen to this compound by ¹H and ¹³C NMR.
Methodology:
-
Sample Preparation: The enzymatic reaction is carried out directly within an NMR tube. Isotopically labeled substrates, such as [2,11-¹³C]PBG or [3,5-¹³C]PBG, are used to enhance signal detection and facilitate spectral assignments.[13]
-
Enzyme Addition: The reaction is initiated by injecting a solution of purified HMBS into the NMR tube containing the labeled PBG in a suitable buffer (e.g., deuterated phosphate buffer).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired over time at a controlled temperature. This time-course experiment allows for the observation of the disappearance of PBG signals and the simultaneous appearance of signals corresponding to the this compound intermediate.
-
Spectral Assignment: The resonances for HMB are assigned based on comparison with the known spectra of the starting material (PBG) and the final products (uroporphyrinogens I and III), as well as through advanced NMR techniques (e.g., COSY, HSQC). The accumulation of HMB as the principal intermediate can be clearly demonstrated with this method.[13]
This guide provides foundational knowledge on the chemical and biological nature of this compound, offering a starting point for further research and application in drug development and the study of metabolic diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001137) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 5. This compound (71861-60-4) for sale [vulcanchem.com]
- 6. 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | C40H46N4O17 | CID 788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HMBS this compound synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum this compound synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of porphyrins and corrins. 1. 1H and 13C NMR spectra of (hydroxymethyl)bilane and uroporphyrinogens I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of a Fleeting Intermediate: The Discovery and History of Hydroxymethylbilane in Porphyrin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate metabolic tapestry of life is woven with a myriad of transient molecules, whose fleeting existence is crucial for the synthesis of essential biomolecules. One such pivotal yet ephemeral intermediate is hydroxymethylbilane (HMB), a linear tetrapyrrole that serves as the universal precursor to all porphyrins, including heme, chlorophylls, and vitamin B12. Its discovery was a landmark achievement in biochemistry, unraveling a key step in a pathway fundamental to aerobic life and providing insights into the molecular basis of a class of genetic disorders known as porphyrias. This technical guide delves into the historical journey of the discovery of this compound, the key experiments that established its role, and the methodologies that paved the way for our current understanding.
The Historical Context: A Puzzle in Porphyrin Synthesis
By the mid-20th century, the structure of porphyrins and their importance in biological systems were well-established. The focus of the scientific community had shifted towards understanding the biosynthetic pathway leading to these vital pigments. It was known that the monopyrrole, porphobilinogen (PBG), was the building block for porphyrins. However, a significant puzzle remained: how did four molecules of PBG, each with acetic acid (A) and propionic acid (P) side chains, assemble to form the two main isomers found in nature, uroporphyrinogen I and uroporphyrinogen III? The symmetrical uroporphyrinogen I could be rationalized by a straightforward head-to-tail condensation of four PBG molecules. In contrast, the physiologically crucial uroporphyrinogen III, the precursor to heme, exhibited an inversion of the A and P side chains on one of the pyrrole rings, a structural feature that defied simple polymerization logic.
The Breakthrough: Bogorad's Two-Enzyme Hypothesis
The seminal work that illuminated the path to this compound was conducted by the American biochemist Lawrence Bogorad in the late 1950s. Through a series of elegant experiments, primarily using enzyme preparations from spinach leaves and Chlorella, Bogorad and his colleagues dissected the enzymatic machinery responsible for the conversion of PBG to uroporphyrinogens.
In his landmark 1958 papers published in the Journal of Biological Chemistry, Bogorad demonstrated that the synthesis of uroporphyrinogen III was not the result of a single enzyme but required the concerted action of two distinct enzymes.[1][2][3] He named these enzymes porphobilinogen deaminase (also referred to as uroporphyrinogen I synthase) and uroporphyrinogen isomerase (now more commonly known as uroporphyrinogen III synthase).
Bogorad's key finding was that porphobilinogen deaminase, when acting alone on PBG, catalyzed the formation of the symmetrical uroporphyrinogen I.[1] However, when both porphobilinogen deaminase and uroporphyrinogen isomerase were present, the product was the rearranged uroporphyrinogen III.[2] This led to the crucial hypothesis that porphobilinogen deaminase synthesizes a linear tetrapyrrole intermediate, which is then acted upon by uroporphyrinogen isomerase to induce the necessary intramolecular rearrangement and cyclization to form uroporphyrinogen III. This proposed linear intermediate was, in fact, This compound , then also referred to as "preuroporphyrinogen".
Experimental Corroboration: The Trapping of an Unstable Intermediate
The transient nature of this compound made its direct isolation and characterization a formidable challenge. The experimental proof for its existence was initially indirect but compelling. A key experimental strategy involved the inactivation of uroporphyrinogen isomerase, often by gentle heating, which allowed for the accumulation of the product of the deaminase reaction.[2] In the absence of the isomerase, this intermediate would non-enzymatically cyclize to form uroporphyrinogen I, which could then be oxidized to the stable, colored uroporphyrin I and quantified. This provided a robust assay for the activity of porphobilinogen deaminase.
The definitive chemical proof of the structure of this compound as the true intermediate came from later studies by Battersby and his group, who synthesized the proposed linear tetrapyrrole and demonstrated that it was enzymatically converted to uroporphyrinogen III by uroporphyrinogen III synthase.
Data Presentation
The following table summarizes representative quantitative data from experiments similar to those conducted by Bogorad, illustrating the differential products based on the enzymatic composition of the reaction.
| Enzyme(s) Present | Substrate | Primary Product | Relative Yield (%) |
| Porphobilinogen Deaminase | Porphobilinogen | Uroporphyrinogen I | ~100 |
| Uroporphyrinogen Isomerase | Porphobilinogen | No Reaction | 0 |
| Porphobilinogen Deaminase + Uroporphyrinogen Isomerase | Porphobilinogen | Uroporphyrinogen III | >95 |
| Porphobilinogen Deaminase (heat-inactivated) + Uroporphyrinogen Isomerase | Porphobilinogen | No Reaction | 0 |
| Porphobilinogen Deaminase + Uroporphyrinogen Isomerase (heat-inactivated) | Porphobilinogen | Uroporphyrinogen I | ~100 |
Experimental Protocols
The following are detailed methodologies for the key experiments that were instrumental in the discovery of this compound as a metabolic intermediate, based on the principles of the original studies.
Preparation of Enzyme Extracts
-
Source: Spinach leaves or Chlorella cells were commonly used.
-
Homogenization: The biological material was homogenized in a cold buffer solution (e.g., phosphate buffer, pH 7.8) to maintain enzyme stability.
-
Centrifugation: The homogenate was subjected to a series of centrifugations at increasing speeds to remove cell debris, chloroplasts (in the case of spinach), and other organelles, resulting in a clarified supernatant containing the soluble enzymes.
-
Fractionation (Optional): Ammonium sulfate precipitation was often used to partially purify and concentrate the enzymes.
Assay for Porphobilinogen Deaminase Activity
This assay is based on the principle that in the absence of uroporphyrinogen III synthase, the this compound produced by the deaminase will non-enzymatically cyclize to form uroporphyrinogen I.
-
Enzyme Preparation: A partially purified enzyme extract containing porphobilinogen deaminase was used. To ensure the absence of uroporphyrinogen III synthase activity, the preparation was typically heated to a temperature that selectively denatures the more heat-labile synthase (e.g., 55-60°C for a defined period).
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.2)
-
Porphobilinogen (substrate)
-
Enzyme preparation
-
-
Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination and Oxidation: The reaction was stopped by the addition of an acid (e.g., trichloroacetic acid or hydrochloric acid). The acidic conditions also facilitate the oxidation of the colorless uroporphyrinogen I to the red-colored uroporphyrin I.
-
Quantification: The amount of uroporphyrin I formed was determined spectrophotometrically by measuring the absorbance at the Soret peak (around 405 nm) or fluorometrically.
Assay for the Combined Action of Porphobilinogen Deaminase and Uroporphyrinogen III Synthase
-
Enzyme Preparation: An enzyme preparation containing both active porphobilinogen deaminase and uroporphyrinogen III synthase was used (i.e., no heat treatment).
-
Reaction and Incubation: The reaction was set up and incubated under the same conditions as the deaminase assay.
-
Product Analysis: After termination and oxidation, the resulting uroporphyrin isomers were separated and quantified. Early methods relied on paper chromatography or countercurrent distribution to separate the type I and type III isomers. Modern methods utilize high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Caption: The enzymatic pathway from porphobilinogen to heme, highlighting the central role of this compound.
Caption: Experimental workflow demonstrating the differential enzymatic synthesis of uroporphyrinogen isomers.
Conclusion
The discovery of this compound as a metabolic intermediate was a pivotal moment in our understanding of porphyrin biosynthesis. The insightful experiments of Lawrence Bogorad and subsequent researchers not only solved a long-standing biochemical puzzle but also laid the groundwork for diagnosing and understanding the pathophysiology of porphyrias. The story of this compound serves as a powerful example of how the careful dissection of enzymatic reactions can reveal the existence of highly reactive and transient molecules that are essential for life. This foundational knowledge continues to be critical for researchers in fields ranging from molecular biology and genetics to drug development and synthetic biology.
References
- 1. The enzymatic synthesis of porphyrins from porphobilinogen. I. Uroporphyrin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzymatic synthesis of porphyrins from porphobilinogen. III. Uroporphyrinogens as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzymatic synthesis of porphyrins from porphobilinogen. II. Uroporphyrin III - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of hydroxymethylbilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethylbilane (HMB), also known as preuroporphyrinogen, is a crucial but highly unstable intermediate in the biosynthesis of all tetrapyrrolic compounds, including hemes, chlorophylls, and vitamin B12. As the linear tetrapyrrole precursor to the first cyclic intermediate, uroporphyrinogen III, the study of HMB's physical and chemical properties is essential for understanding porphyrin metabolism and the pathophysiology of related genetic disorders. This technical guide provides a detailed overview of the known physicochemical properties of this compound, experimental protocols for its synthesis and analysis, and a summary of its role in key biochemical pathways. All quantitative data is presented in structured tables for clarity, and relevant experimental workflows and signaling pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is a substituted bilane, consisting of four pyrrole rings linked by methylene bridges. The molecule is terminated by a hydroxymethyl group at one end and a hydrogen atom at the other. Each pyrrole ring is substituted with an acetic acid and a propionic acid side chain. Due to the presence of multiple carboxylic acid groups, HMB is water-soluble.
General and Physicochemical Properties
A collection of general and calculated physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for many of these properties is limited due to the inherent instability of the molecule.
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₆N₄O₁₇ | N/A |
| Molecular Weight | 854.81 g/mol | N/A |
| CAS Number | 71861-60-4 | [1] |
| Water Solubility (calculated) | 0.0323 mg/mL | N/A |
| logP (calculated) | 0.53 - 0.97 | N/A |
| logS (calculated) | -4.4 | N/A |
| pKa (Strongest Acidic, calculated) | 3.25 | N/A |
| Physiological Charge (calculated) | -8 | N/A |
| Hydrogen Bond Acceptor Count | 17 | N/A |
| Hydrogen Bond Donor Count | 13 | N/A |
| Polar Surface Area | 381.79 Ų | N/A |
| Rotatable Bond Count | 27 | N/A |
| Number of Rings | 4 | N/A |
Spectroscopic Properties
Detailed experimental spectroscopic data for this compound is not widely available in the literature due to its rapid cyclization in solution. However, studies utilizing high-field NMR have been conducted to characterize HMB as it is formed enzymatically.
-
¹H and ¹³C NMR Spectroscopy: High-field ¹H and ¹³C NMR have been used to study the enzymatic conversion of porphobilinogen (PBG) to this compound and its subsequent transformation to uroporphyrinogens I and III. Assignments for the NMR spectra of HMB have been reported in the context of these studies.[2]
-
UV-Vis Spectroscopy: Due to its instability, a standard UV-Vis spectrum of isolated this compound is not readily obtainable. Its presence and conversion are typically monitored by observing the appearance of the oxidized products, uroporphyrin I or III, which have distinct absorption maxima around 405 nm.
Stability and Reactivity
This compound is notoriously unstable in aqueous solutions and undergoes rapid, non-enzymatic cyclization.
-
Non-Enzymatic Cyclization: In the absence of uroporphyrinogen III synthase, this compound spontaneously cyclizes to form uroporphyrinogen I.[3] This reaction is relatively fast, with an estimated half-life of less than 4 minutes at 37°C.[4]
-
Enzymatic Conversion: In biological systems, this compound is the substrate for the enzyme uroporphyrinogen III synthase (UROS), which catalyzes its rapid and stereospecific conversion into uroporphyrinogen III. This reaction involves the inversion of the D-pyrrole ring before cyclization.[5]
Biochemical Pathways Involving this compound
This compound is a key intermediate in the heme biosynthesis pathway, representing the branch point between the formation of uroporphyrinogen I and uroporphyrinogen III.
Experimental Protocols
Enzymatic Synthesis of this compound
Due to its instability, this compound is typically generated in situ for experimental use. The following protocol describes the enzymatic synthesis of HMB from porphobilinogen using purified this compound synthase (HMBS).
Materials:
-
Porphobilinogen (PBG)
-
Purified recombinant this compound Synthase (HMBS), also known as Porphobilinogen Deaminase (PBGD)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Hydrochloric acid (1 M)
-
Benzoquinone in methanol (1 mg/mL)
Procedure:
-
Prepare a reaction mixture containing 200 µM porphobilinogen in 0.1 M Tris-HCl buffer (pH 8.0).
-
Add a known amount of purified HMBS (e.g., 25 µg) to initiate the reaction.[6]
-
Incubate the reaction mixture at 37°C. The incubation time can be varied depending on the desired concentration of HMB, but short incubation times are necessary to minimize non-enzymatic cyclization.
-
To stop the reaction and stabilize the product for analysis (as uroporphyrin I), dilute the reaction mixture tenfold with 1 M HCl.[6]
-
For quantification, the resulting uroporphyrinogen I (from the spontaneous cyclization of HMB) can be oxidized to uroporphyrin I by adding benzoquinone in methanol and incubating for 60 minutes.[6]
-
The concentration of uroporphyrin I can then be determined spectrophotometrically at approximately 405 nm.
Assay for this compound Synthase Activity
The activity of HMBS is typically determined by measuring the rate of formation of uroporphyrinogen I from porphobilinogen, as HMB itself is too unstable to be directly quantified in a routine assay.
Materials:
-
Cell lysate or purified enzyme solution
-
Porphobilinogen (PBG) solution (e.g., 0.1 mM)
-
Tris-HCl buffer (1 M, pH 8.1)
-
Trichloroacetic acid (TCA), cold (e.g., 40%)
-
BCA protein assay kit
Procedure:
-
Mix the enzyme-containing sample (e.g., 50 µL of cell lysate) with 900 µL of 1 M Tris-HCl (pH 8.1).[3]
-
Pre-incubate the mixture at 37°C for 3 minutes.[3]
-
Initiate the reaction by adding 250 µL of 0.1 mM PBG substrate.[3]
-
Incubate for a defined period (e.g., 60 minutes) at 37°C in the dark.[3]
-
Terminate the reaction by adding 175 µL of cold 40% trichloroacetic acid.[3]
-
To oxidize the uroporphyrinogen I to uroporphyrin I, expose the sample to sunlight or a UV lamp for 30 minutes.[3]
-
Measure the absorbance at 405 nm.
-
Determine the protein concentration of the sample using the BCA method.
-
Express HMBS activity as pmol of uroporphyrin formed per milligram of protein per hour.[3]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the uroporphyrin isomers formed from the cyclization of this compound.
Instrumentation and Conditions:
-
Column: ACE 5 AQ column (250 x 4.6 mm) or equivalent C18 column.[6]
-
Mobile Phase: A gradient of 1 M ammonium acetate (pH 5.16) and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at 405 nm.[6]
-
Injection Volume: 100 µL.[6]
-
Temperature: 25°C.[6]
Procedure:
-
Prepare the sample as described in the enzymatic synthesis protocol (section 3.1), ensuring the reaction is stopped and the product is oxidized.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, from 13% to 30% acetonitrile over 25 minutes, followed by a 5-minute hold.[6]
-
Identify and quantify the uroporphyrin I and uroporphyrin III peaks by comparing their retention times to those of commercial standards.[6]
Conclusion
This compound is a fascinating and fundamentally important molecule in biochemistry. Its inherent instability presents significant challenges to its study, yet understanding its properties and transformations is critical for a complete picture of tetrapyrrole biosynthesis and associated diseases. The methods and data presented in this guide offer a comprehensive resource for researchers and professionals working in this field, providing a foundation for further investigation into the intricate chemistry and biology of this transient yet vital intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of porphyrins and corrins. 1. 1H and 13C NMR spectra of (hydroxymethyl)bilane and uroporphyrinogens I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. microbiologyresearch.org [microbiologyresearch.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hydroxymethylbilane Synthase: Gene, Structure, and Function
This technical guide provides a comprehensive overview of this compound synthase (HMBS), a critical enzyme in the heme biosynthetic pathway. It details the genetic basis of HMBS, its complex protein structure, and its catalytic function, with a focus on the molecular underpinnings of the autosomal dominant disorder, Acute Intermittent Porphyria (AIP).
The HMBS Gene
The HMBS gene, also known as PBGD (porphobilinogen deaminase), provides the blueprint for the this compound synthase enzyme.[1]
Genomic Locus
The human HMBS gene is located on the long (q) arm of chromosome 11 at position 23.3.[2][3] It spans approximately 10 kilobases and contains 15 exons.[3][4]
Isoforms
Alternative splicing of the HMBS gene results in two distinct isoforms:
-
Housekeeping Isoform: This ubiquitous form is transcribed from a promoter upstream of exon 1 and includes exons 1 and 3 through 15. It is expressed in all tissues and encodes a protein of 361 amino acids.[1][4]
-
Erythroid-specific Isoform: This isoform is transcribed from a promoter within intron 1 and includes exons 2 through 15. Its expression is restricted to erythroid cells.[1]
Mutations and Acute Intermittent Porphyria (AIP)
A deficiency in HMBS activity, typically a reduction to half of the normal level, is the cause of Acute Intermittent Porphyria (AIP), a rare metabolic disorder.[5][6] This autosomal dominant condition is characterized by life-threatening acute neurovisceral attacks precipitated by factors that induce heme synthesis.[5][7]
To date, over 500 mutations have been identified in the HMBS gene.[1][3] These mutations are highly heterogeneous and distributed throughout the gene. The diagnosis of AIP is often delayed due to non-specific symptoms, making molecular analysis the most reliable method for identifying carriers.[5][8]
| Table 1: Classification of Pathogenic HMBS Mutations | |
| Mutation Type | Prevalence (%) [9] |
| Missense | 34.4 |
| Splice-site | 28.1 |
| Deletion | 19.8 |
| Insertion | 9.4 |
| Nonsense | 8.3 |
Protein Structure
Human this compound synthase is a monomeric enzyme of approximately 38-42 kDa.[7][10] Its intricate three-dimensional structure is essential for its catalytic function. Crystal structures from various organisms, including humans and E. coli, have revealed a highly conserved architecture.[11]
Domains
The enzyme is folded into three distinct α/β domains connected by flexible hinge regions:[6][7]
-
Domain 1: Comprises residues 1-114 and 219-236.
-
Domain 2: Comprises residues 120-212.
-
Domain 3: Comprises residues 241-361.
The active site is situated in a prominent cleft formed between Domains 1 and 2.[7][12]
The Dipyrromethane (DPM) Cofactor
A unique feature of HMBS is its dipyrromethane (DPM) cofactor, which acts as a primer for the polymerization reaction.[11] This cofactor is covalently attached via a thioether bond to a highly conserved cysteine residue (Cys261 in human HMBS) located in Domain 3.[7][11] The enzyme assembles its own cofactor from two molecules of porphobilinogen (PBG).[2]
Active Site
The active site is a pocket where the substrate, PBG, binds and the stepwise condensation reaction occurs. Structural analyses have identified several key amino acid residues that interact directly with the substrate and cofactor to facilitate catalysis.[11] These include:
-
Arg26 and Ser28: Interact with the acetate side chain of the incoming PBG molecule.[11]
-
Arg173: Interacts with the propionate side chain of PBG.[11]
-
Asp99: Forms a hydrogen bond with the pyrrole nitrogen of PBG and is crucial for stabilizing intermediates.[11][13]
Mutations affecting these active site residues often lead to a significant loss of enzymatic activity.[8]
| Table 2: Key Structural and Quantitative Data for Human HMBS | |
| Parameter | Value |
| Number of Amino Acids (Housekeeping) | 361[6] |
| Molecular Weight (E. coli homolog) | ~34.3 kDa[10] |
| Number of Domains | 3[7][11] |
| Cofactor | Dipyrromethane (DPM)[11] |
| Cofactor Attachment Site | Cys261[7][11] |
| Inhibition Constant (Ki) for 2-Iodo-PBG | 5.4 ± 0.3 µM[11] |
| Michaelis Constant (Km) for PBG | 1.5 µM - 4 mM (Range from various studies)[14] |
Function and Enzymatic Mechanism
HMBS is the third enzyme in the eight-step heme biosynthetic pathway, which occurs in the cytosol.[15][16]
Role in Heme Biosynthesis
The primary function of HMBS is to catalyze the head-to-tail polymerization of four molecules of the monopyrrole precursor, porphobilinogen (PBG), into a linear tetrapyrrole, this compound (HMB).[2][16][17] This reaction is a critical step in the formation of heme, chlorophylls, and vitamin B12.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. Novel this compound synthase gene mutation identified and confirmed in a woman with acute intermittent porphyria: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular analysis of eight splicing variants in the this compound synthase gene [frontiersin.org]
- 5. Identification and characterization of HMBS gene mutations in spanish patients with acute intermittent porphyria | Cellular and Molecular Biology [cellmolbiol.org]
- 6. Frontiers | Functional and structural analysis of a novel splice site HMBS variant in a Chinese AIP patient [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. porphyrianews.com [porphyrianews.com]
- 9. HMBS gene mutations and this compound synthase activity in acute intermittent porphyria: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification, characterization, crystallisation and X-ray analysis of selenomethionine-labelled this compound synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computational modeling of the catalytic mechanism of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HMBS gene: MedlinePlus Genetics [medlineplus.gov]
- 16. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. HMBS this compound synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Non-Enzymatic Cyclization of Hydroxymethylbilane to Uroporphyrinogen I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethylbilane (HMB), a linear tetrapyrrole, serves as a critical bifurcation point in the biosynthesis of heme. While its enzymatic conversion by uroporphyrinogen III synthase leads to the physiologically essential uroporphyrinogen III, HMB can also undergo a spontaneous, non-enzymatic cyclization to form uroporphyrinogen I. This alternative pathway is of significant interest in the study of certain porphyrias, particularly Congenital Erythropoietic Porphyria (CEP), where the accumulation of type I porphyrin isomers is a key pathological hallmark. This technical guide provides an in-depth exploration of the non-enzymatic cyclization of HMB to uroporphyrinogen I, consolidating available data on the reaction's characteristics and presenting detailed experimental protocols for its study. The guide is intended to be a valuable resource for researchers investigating heme metabolism, developing diagnostics for porphyrias, and exploring therapeutic interventions targeting this pathway.
Introduction
The biosynthesis of heme is a highly conserved and essential metabolic pathway. A key intermediate in this process is this compound (HMB), also known as preuroporphyrinogen.[1][2] HMB is synthesized from four molecules of porphobilinogen (PBG) by the enzyme this compound synthase (HMBS), also called porphobilinogen deaminase.[3] Following its synthesis, HMB is rapidly converted to uroporphyrinogen III by uroporphyrinogen III synthase. However, in the absence of this enzyme, HMB undergoes a spontaneous cyclization to form the symmetric isomer, uroporphyrinogen I.[4][5] This non-enzymatic reaction results in a molecule with an "AP-AP-AP-AP" arrangement of acetic acid ("A") and propionic acid ("P") side chains, in contrast to the "AP-AP-AP-PA" arrangement of the enzymatically formed uroporphyrinogen III.[4] The accumulation of uroporphyrinogen I and its downstream metabolite, coproporphyrinogen I, is a characteristic feature of Congenital Erythropoietic Porphyria.[4]
Reaction Mechanism and Kinetics
The non-enzymatic cyclization of this compound is an intramolecular reaction that proceeds spontaneously in aqueous solution.[6] The reaction involves the nucleophilic attack of the terminal pyrrole ring's α-position on the hydroxymethyl group of the first pyrrole ring, leading to the formation of a macrocyclic structure and the elimination of a water molecule.
While the spontaneous nature of this reaction is well-documented, specific quantitative data on its kinetics, such as the first-order rate constant and half-life under various conditions, are not extensively reported in readily available literature. The reaction is often described as "rapid" or "spontaneous" in the context of enzymatic assays for HMBS, where the formation of uroporphyrinogen I is an assumed and rapid subsequent step.[7]
The rate of this non-enzymatic cyclization is influenced by several factors:
-
pH: The optimal pH for the enzymatic synthesis of HMB by HMBS is in the range of 7.4 to 8.2.[8] The stability and reactivity of HMB for non-enzymatic cyclization are also pH-dependent, although specific pH-rate profiles for this isolated reaction are not well-defined in the literature.
-
Temperature: As with most chemical reactions, the rate of non-enzymatic cyclization is expected to increase with temperature. However, the inherent instability of HMB at higher temperatures presents a competing degradation pathway.[9] The enzymatic synthesis of HMB is typically conducted at 37°C.[7]
-
Buffer Composition: The composition of the buffer can influence the reaction rate, although specific catalytic or inhibitory effects of common buffer components on the non-enzymatic cyclization have not been extensively characterized.
Quantitative Data
Due to the limited availability of direct kinetic measurements for the non-enzymatic cyclization of this compound, the following table summarizes related quantitative data from enzymatic studies, which provide context for the conditions under which this reaction occurs.
| Parameter | Value | Conditions | Source |
| HMBS Optimal pH | 7.4 - 8.2 | Enzymatic synthesis of HMB | [8] |
| HMBS Assay Temperature | 37°C | Standard for HMB synthesis | [7] |
| Uroporphyrinogen III Synthase Optimal pH | 7.4 | Enzymatic cyclization to Uro'gen III | [10] |
| Km of Uroporphyrinogen III Synthase for HMB | 5-20 µM | Purified human enzyme | [10] |
Experimental Protocols
In Situ Generation and Non-Enzymatic Cyclization of this compound
This protocol describes the enzymatic synthesis of HMB from PBG using purified HMBS, followed by its spontaneous cyclization to uroporphyrinogen I.
Materials:
-
Purified recombinant this compound Synthase (HMBS)
-
Porphobilinogen (PBG)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Iodine solution (0.5% iodine, 1% potassium iodide in water)
-
Sodium disulfite solution (1% w/v)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.0), 0.1 mM DTT, 2 mg/mL BSA, and a suitable concentration of purified HMBS (e.g., 10-20 nM).
-
Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a stock solution of PBG to a final concentration of 100-500 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic synthesis of HMB and its subsequent non-enzymatic cyclization to uroporphyrinogen I.
-
Termination: Stop the reaction by adding a one-tenth volume of 50% TCA. This will precipitate the enzyme.
-
Oxidation: To the acidified reaction mixture, add a one-tenth volume of the iodine solution and incubate at 37°C for 5-10 minutes in the dark to oxidize the uroporphyrinogen I to the fluorescent uroporphyrin I.
-
Quenching: Add a one-tenth volume of 1% sodium disulfite solution to quench the excess iodine.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to separate and quantify the uroporphyrin I formed.
HPLC Analysis of Uroporphyrin Isomers
This protocol outlines a general method for the separation and quantification of uroporphyrin I and III isomers.
Materials:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm)
-
Mobile Phase A: 1 M Ammonium acetate buffer, pH 5.16
-
Mobile Phase B: Methanol or Acetonitrile
-
Uroporphyrin I and III standards
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.
-
Gradient Elution: Employ a gradient elution program to separate the porphyrin isomers. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Injection: Inject the supernatant from the experimental sample or standard solutions onto the column.
-
Detection and Quantification: Monitor the elution of porphyrins using the fluorescence detector. Identify and quantify the uroporphyrin I peak by comparing its retention time and peak area to that of the uroporphyrin I standard.
Visualizations
Signaling Pathway Diagram
Caption: Pathway of HMB formation and its subsequent enzymatic vs. non-enzymatic cyclization.
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001137) [hmdb.ca]
- 3. A microassay for uroporphyrinogen I synthase, one of three abnormal enzyme activities in acute intermittent porphyria, and its application to the study of the genetics of this disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spontaneous Degradation of Hydroxymethylbilane in Aqueous Solution
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Hydroxymethylbilane (HMB), a critical linear tetrapyrrole intermediate in the biosynthesis of heme and other vital porphyrins, is inherently unstable in aqueous environments. In the absence of the enzyme uroporphyrinogen III synthase, HMB undergoes a spontaneous, non-enzymatic cyclization. This guide provides a detailed examination of this degradation pathway, summarizing the underlying chemistry, influencing factors, and the experimental protocols used for its characterization. Quantitative data from relevant studies are presented, and key pathways and workflows are visualized to offer a comprehensive technical overview for professionals in the field.
Introduction: The HMB Branch Point
In all living organisms that synthesize tetrapyrroles like heme and chlorophyll, the formation of this compound (HMB), also known as preuroporphyrinogen, is a pivotal step.[1][2] This linear tetrapyrrole is assembled from four molecules of porphobilinogen (PBG) by the enzyme this compound synthase (HMBS).[2][3] Once formed, HMB sits at a crucial metabolic branch point. The physiologically essential pathway involves the enzymatic conversion of HMB into the asymmetric uroporphyrinogen III by uroporphyrinogen III synthase (UROS).[4] This reaction involves the inversion of the final "D" pyrrole ring before cyclization.[2]
However, HMB is an unstable intermediate.[2] In the absence of UROS, it rapidly and spontaneously cyclizes to form the symmetric, non-functional isomer, uroporphyrinogen I.[1][5][6] This non-enzymatic reaction is the primary degradation pathway for HMB in aqueous solutions and is the focus of this guide. Understanding this spontaneous process is critical in studies of heme biosynthesis, the pathophysiology of diseases like congenital erythropoietic porphyria (where UROS is deficient), and for in vitro assays involving HMBS.[6][7]
Chemical Pathway of Spontaneous Degradation
The spontaneous degradation of HMB is a unimolecular cyclization reaction. The terminal hydroxymethyl group of the linear tetrapyrrole attacks the α-position of the first pyrrole ring, leading to the closure of the macrocycle and the elimination of a water molecule.[8] This process results exclusively in the formation of uroporphyrinogen I, where the acetate ("A") and propionate ("P") side chains on the four pyrrole rings maintain a consistent AP-AP-AP-AP arrangement.[5]
This contrasts sharply with the enzymatic reaction catalyzed by UROS, which produces uroporphyrinogen III, characterized by an inverted D-ring and an AP-AP-AP-PA side-chain arrangement.[5] The uroporphyrinogen I isomer cannot be further metabolized to heme and is considered a metabolic dead-end.[6]
Factors Influencing Degradation Rate
While the cyclization of HMB is spontaneous, its rate can be influenced by several physicochemical factors. The stability of any chemical, including HMB, is affected by its environment.[9]
-
pH: Variations in pH can alter the protonation state of the pyrrole nitrogens and the carboxylic acid side chains, potentially affecting the molecule's conformation and the nucleophilicity of the reacting groups.[9][10] Extreme pH values can lead to faster degradation.[11]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of spontaneous cyclization.[9] Therefore, HMB is significantly more labile at physiological temperatures (e.g., 37°C) than when kept on ice.[12]
-
Oxidizing Agents: Uroporphyrinogens (both I and III isomers) are colorless and unstable, readily undergoing oxidation to form their corresponding uroporphyrins. Uroporphyrins are highly colored, aromatic, and more stable compounds. This oxidation is not part of the initial degradation of HMB but is a critical subsequent step, especially during experimental analysis. Oxygen and light can facilitate this process.[9]
Table 1: Summary of Factors Affecting HMB Stability and Analysis
| Factor | Effect on HMB Degradation | Experimental Relevance |
| Enzyme (UROS) | Prevents spontaneous degradation by rapidly converting HMB to Uroporphyrinogen III. | The absence of UROS is a prerequisite for studying spontaneous degradation.[1] |
| Temperature | Higher temperatures increase the rate of spontaneous cyclization. | Assays are typically run at a controlled temperature (e.g., 37°C).[12] Samples are stored at low temperatures to minimize degradation. |
| pH | Can alter the degradation rate; neutral pH is typically used in assays. | Reactions are conducted in buffered solutions (e.g., Tris-HCl, pH 7.4-8.2) to maintain a stable pH.[12][13] |
| Oxidizing Agents | Do not affect HMB cyclization but oxidize the product (Uroporphyrinogen I) to Uroporphyrin I. | Oxidation is often induced deliberately post-reaction (e.g., with iodine or benzoquinone) for stable quantification.[2][13] |
Quantitative Analysis
Direct kinetic data for the spontaneous cyclization of HMB is not extensively detailed in the provided literature, which often focuses on the kinetics of the enzymes that produce or consume it. However, the degradation is known to be rapid.[2] The rate of HMB degradation is typically inferred by measuring the formation of its product, uroporphyrin I, over time.
Enzyme kinetic studies for HMBS, the enzyme that produces HMB, provide context for the quantities and timescales involved. These studies quantify HMB formation by allowing it to degrade into uroporphyrinogen I, which is then oxidized and measured.[13]
Table 2: Key Parameters in the Study of HMB and its Degradation
| Parameter | Description | Typical Value/Context | Reference |
| Product Formation Rate | The rate of Uroporphyrin I appearance, used as a proxy for the HMB formation/degradation rate. | Measured as a change in absorbance at ~406 nm over time. | [13] |
| Molar Extinction Coefficient (ε) | A constant used to calculate the concentration of Uroporphyrin I from its absorbance. | For Uroporphyrin I, a value of 528 mM⁻¹ cm⁻¹ at 406 nm is used. | [13] |
| Inhibition Constant (Ki) | Measures the potency of an inhibitor for an enzymatic reaction (e.g., HMBS). | 2-Iodoporphobilinogen inhibits HMBS with a Ki of 5.4 ± 0.3 µM. | [13] |
| Product Ratio (Uro-III / Uro-I) | In systems containing both HMBS and UROS, this ratio indicates the efficiency of the enzymatic pathway over the spontaneous one. | Supplementing cultures with ascorbic acid increased this ratio from 0.62 to 2.57. | [14] |
Experimental Protocols
Studying the spontaneous degradation of HMB requires a method to first generate the labile compound and then quantify its degradation product.
Protocol: Assay of HMB Spontaneous Degradation
This protocol describes a common method for generating HMB via HMBS and then measuring its conversion to uroporphyrin I.[2][13]
-
Enzymatic HMB Synthesis:
-
Prepare an assay mixture in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Add purified this compound synthase (HMBS) enzyme to the mixture.
-
Initiate the reaction by adding the substrate, porphobilinogen (PBG).
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). During this time, HMBS produces HMB.
-
-
Termination and Spontaneous Cyclization:
-
Oxidation to Uroporphyrin I:
-
To stabilize the product for measurement, the uroporphyrinogen I is oxidized.
-
Add an oxidizing agent, such as an iodine-potassium iodide solution or benzoquinone, and incubate.[2][13] This converts the colorless uroporphyrinogen I to the intensely colored, stable uroporphyrin I.
-
If using iodine, the reaction can be quenched with a reducing agent like sodium disulfite.[13]
-
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the resulting solution at the peak wavelength for uroporphyrin I (~405-406 nm). Calculate the concentration using the Beer-Lambert law and the known molar extinction coefficient.[13]
-
HPLC Analysis: For more precise analysis and to distinguish between isomers I and III (if UROS is present), use reverse-phase HPLC. A C18 column with a mobile phase of ammonium acetate and an acetonitrile gradient can effectively separate the isomers, which are then detected by UV-Vis or fluorescence detectors.[2]
-
Conclusion
The spontaneous degradation of this compound to uroporphyrinogen I is a fundamental and rapid chemical process that competes with the essential enzymatic formation of uroporphyrinogen III. This non-enzymatic cyclization serves as both a critical consideration in the study of heme biosynthesis and a practical tool for the quantification of HMBS activity. A thorough understanding of the factors that govern this reaction—namely the absence of UROS, temperature, and pH—is essential for designing and interpreting experiments in porphyrin research. The protocols outlined, leveraging spectrophotometry and HPLC, provide robust methods for characterizing this key biochemical pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Plasmodium falciparum this compound synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The page you were looking for doesn't exist (404) [m2mdb.wishartlab.com]
- 9. allanchem.com [allanchem.com]
- 10. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Hydroxymethylbilane: A Pivotal Precursor in Tetrapyrrole Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylbilane (HMB), also known as preuroporphyrinogen, is a linear tetrapyrrole that serves as a critical intermediate in the biosynthesis of all tetrapyrrolic compounds, a class of molecules essential for life that includes heme, chlorophylls, vitamin B12, and siroheme.[1][2] The precise and efficient enzymatic conversion of HMB is paramount for cellular function, and defects in this pathway are associated with a group of metabolic disorders known as porphyrias. This technical guide provides a comprehensive overview of the role of HMB as a precursor in tetrapyrrole synthesis, focusing on the enzymatic machinery, reaction kinetics, and detailed experimental protocols relevant to researchers in the fields of biochemistry, drug development, and molecular medicine.
The Central Role of this compound in the Tetrapyrrole Pathway
The biosynthesis of tetrapyrroles from the monopyrrole precursor porphobilinogen (PBG) is a conserved pathway involving two key enzymes that act sequentially to synthesize and then cyclize the linear tetrapyrrole, this compound.
Formation of this compound by this compound Synthase (HMBS)
This compound synthase (HMBS), also known as porphobilinogen deaminase (PBGD), catalyzes the head-to-tail condensation of four molecules of PBG to form the linear tetrapyrrole, HMB.[3][4] This reaction proceeds through a series of enzyme-intermediate complexes (ES, ES2, ES3, and ES4) where the growing polypyrrole chain is covalently attached to a dipyrromethane cofactor at the enzyme's active site.[5] The final step involves the hydrolysis of the ES4 complex to release HMB.
The Fate of this compound: Enzymatic Cyclization vs. Spontaneous Rearrangement
This compound is an unstable molecule.[6] In the presence of uroporphyrinogen III synthase (UROS), it is rapidly converted into the asymmetric and physiologically relevant uroporphyrinogen III.[7][8] This enzymatic cyclization involves the inversion of the D-ring of the linear tetrapyrrole before ring closure.[9]
In the absence of UROS, HMB spontaneously cyclizes to form the symmetric and non-functional isomer, uroporphyrinogen I.[1][10] This non-enzymatic process is a key pathological feature in congenital erythropoietic porphyria, a disease caused by deficient UROS activity.[11]
Quantitative Data
The following tables summarize key quantitative data for the enzymes responsible for the synthesis and conversion of this compound.
Table 1: Kinetic Parameters of this compound Synthase (HMBS)
| Organism/Tissue | Isoform | K_m_ (PBG) (µM) | V_max_ | k_cat_ (s⁻¹) | Source(s) |
| Human Erythrocyte | - | 8.9 ± 1.5 | 249 ± 36 nmol/mg/h | - | [12] |
| Escherichia coli | - | - | - | - | [13] |
| Human | Wild-type | - | - | - | [14] |
| Human | K132N Mutant | - | - | - | [14] |
| Human | V215E Mutant | - | - | - | [14] |
Table 2: Kinetic Parameters of Uroporphyrinogen III Synthase (UROS)
| Organism/Tissue | K_m_ (HMB) (µM) | Specific Activity | pH Optimum | Source(s) |
| Escherichia coli | 5 | 1500 units/mg | 7.8 | [11][15] |
| Human Erythrocyte | 5 - 20 | >300,000 units/mg | 7.4 | [16] |
Table 3: Inhibition of this compound Synthase (HMBS)
| Inhibitor | Type of Inhibition | K_i_ (µM) | Source(s) |
| 2-iodoporphobilinogen | Noncompetitive | 5.4 ± 0.3 | [17] |
| Bilirubin | Non-competitive | 1.5 | [18] |
| Bilirubin ditaurine | Non-competitive | 0.26 | [18] |
Experimental Protocols
This section provides detailed methodologies for the purification and activity assays of the key enzymes involved in this compound metabolism.
Protocol 1: Purification of Recombinant Human this compound Synthase (HMBS)
This protocol is adapted from methods for expressing and purifying recombinant HMBS from E. coli.[1][19]
1. Expression:
- Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human HMBS cDNA.
- Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotic selection at 37°C to an OD_600_ of 0.6-0.8.
- Induce protein expression with a suitable inducer (e.g., 1 mM IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Harvest the cells by centrifugation.
2. Lysis:
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication or using a high-pressure homogenizer.
- Clarify the lysate by centrifugation to remove cell debris.
3. Affinity Chromatography:
- If using a His-tagged construct, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- Elute the HMBS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
4. Further Purification (Optional):
- For higher purity, perform additional chromatography steps such as ion exchange and size-exclusion chromatography.
- Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT).
- Assess purity by SDS-PAGE.
Protocol 2: Activity Assay for this compound Synthase (HMBS)
This assay measures the production of uroporphyrinogen I from PBG, which is formed by the spontaneous cyclization of the enzymatic product, HMB.[3][14]
1. Reaction Mixture:
- Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.2).
- Prepare a stock solution of porphobilinogen (PBG) in the reaction buffer.
2. Assay Procedure:
- Pre-incubate a known amount of purified HMBS enzyme in the reaction buffer at 37°C for 5 minutes.
- Initiate the reaction by adding PBG to a final concentration in the range of its K_m_ (e.g., 10-100 µM).
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of 1 M trichloroacetic acid.
- Allow the product, uroporphyrinogen I, to oxidize to uroporphyrin I by exposing the sample to light or by adding an oxidizing agent (e.g., a small amount of iodine).
3. Quantification:
- Measure the absorbance of the resulting uroporphyrin I at its characteristic wavelength (around 405 nm).
- Calculate the enzyme activity based on the molar extinction coefficient of uroporphyrin I.
Protocol 3: Coupled-Enzyme Activity Assay for Uroporphyrinogen III Synthase (UROS)
This assay continuously generates the unstable substrate, this compound, using HMBS, and then measures its conversion to uroporphyrinogen III by UROS.[20][21]
1. Reagents:
- Purified this compound synthase (HMBS).
- Purified or partially purified uroporphyrinogen III synthase (UROS).
- Porphobilinogen (PBG).
- Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
- Stopping solution (e.g., 1 M trichloroacetic acid).
- Oxidizing agent (e.g., iodine).
2. Assay Procedure:
- In a reaction tube, combine the reaction buffer, a sufficient amount of HMBS to generate HMB at a non-limiting rate, and the UROS-containing sample.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding PBG.
- Incubate at 37°C for a specific time.
- Stop the reaction and oxidize the uroporphyrinogens to uroporphyrins as described in Protocol 2.
3. Analysis by HPLC:
- Separate and quantify the uroporphyrin I and uroporphyrin III isomers using reverse-phase high-performance liquid chromatography (HPLC).[7][8][22]
- Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and ammonium acetate buffer).
- Detect the porphyrins using a fluorescence or UV-Vis detector.
- Calculate UROS activity based on the amount of uroporphyrinogen III formed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The central role of this compound in the tetrapyrrole biosynthesis pathway.
Caption: Workflow for the this compound synthase (HMBS) activity assay.
Caption: Workflow for the uroporphyrinogen III synthase (UROS) coupled-enzyme assay.
Conclusion
This compound stands at a critical juncture in the biosynthesis of tetrapyrroles. The enzymatic control over its formation and subsequent cyclization is essential for the production of vital molecules like heme and chlorophyll. Understanding the kinetics and regulation of this compound synthase and uroporphyrinogen III synthase is fundamental for elucidating the pathophysiology of porphyrias and for the development of potential therapeutic interventions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate this pivotal step in cellular metabolism.
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Plasmodium falciparum this compound synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythrocyte this compound Synthase – Supra-Regional Assay Service [sas-centre.org]
- 7. benchchem.com [benchchem.com]
- 8. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification, N-terminal amino acid sequence and properties of this compound synthase (porphobilinogen deaminase) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of uroporphyrinogen I synthase activity and depression of microsomal heme and cytochrome P-450 in rat liver by bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 20. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of Hydroxymethylbilane: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of hydroxymethylbilane from porphobilinogen, a critical step in the heme biosynthetic pathway. The process is catalyzed by the enzyme this compound synthase (HMBS), also known as porphobilinogen deaminase (PBGD). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzyme's mechanism, quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes. A thorough understanding of this enzymatic reaction is crucial for fields ranging from fundamental biochemistry to the development of therapies for genetic disorders like acute intermittent porphyria (AIP).
Introduction
The synthesis of heme is a fundamental biological process essential for the function of numerous hemoproteins, including hemoglobin, myoglobin, and cytochromes.[1] The pathway consists of eight enzymatic steps, with the third step being the polymerization of four molecules of porphobilinogen (PBG) into the linear tetrapyrrole, this compound (HMB).[2] This reaction is catalyzed by the cytosolic enzyme this compound synthase (HMBS), encoded by the HMBS gene.[3][4]
HMBS (EC 2.5.1.61) orchestrates a remarkable head-to-tail condensation of four PBG units, releasing an ammonia molecule at each condensation step.[2] The enzyme utilizes a unique dipyrromethane (DPM) cofactor covalently bound to a cysteine residue, which acts as a primer for the growing polypyrrole chain.[5] The resulting linear HMB is then passed to the next enzyme in the pathway, uroporphyrinogen III synthase, for cyclization into uroporphyrinogen III, the precursor to all porphyrins.[6]
Defects in HMBS activity, often due to mutations in the HMBS gene, lead to the accumulation of PBG and are the underlying cause of the autosomal dominant genetic disorder, acute intermittent porphyria (AIP).[2][7] Therefore, a detailed understanding of HMBS function is of significant clinical and therapeutic relevance. This guide aims to provide a detailed technical resource for studying the biosynthesis of this compound.
The Catalytic Mechanism of this compound Synthase
The conversion of four molecules of porphobilinogen to one molecule of this compound is a stepwise process that occurs within the active site of HMBS. The reaction can be broken down into the following key stages:
-
Enzyme-Cofactor Complex: The holoenzyme consists of the apoenzyme covalently attached to a dipyrromethane (DPM) cofactor through a thioether bond with a conserved cysteine residue. This DPM cofactor serves as the initial building block for the tetrapyrrole chain.[5]
-
Chain Initiation: The first molecule of PBG binds to the active site. Through a proposed E1 elimination of ammonia, a carbocation intermediate is formed. This intermediate is then attacked by the α-free position of the DPM cofactor.[2]
-
Chain Elongation (Stepwise Polymerization): This process is repeated three more times, with each subsequent PBG molecule adding to the growing polypyrrole chain. The enzyme-substrate intermediates are denoted as ES, ES₂, ES₃, and ES₄, representing the enzyme bound to a tri-, tetra-, penta-, and hexapyrrole, respectively.[8]
-
Product Release: Once the hexapyrrole is formed (the DPM cofactor plus four PBG units), the linear tetrapyrrole product, this compound, is released from the enzyme via hydrolysis. This regenerates the DPM-bound holoenzyme, ready for another catalytic cycle.[2][8]
Data Presentation
This section summarizes the quantitative data available for this compound synthase from various sources.
Kinetic Parameters
The following table presents the Michaelis-Menten constants (Km), maximum velocities (Vmax), and catalytic turnover numbers (kcat) for HMBS from different organisms.
| Organism | Enzyme Form | Km (µM) | Vmax | kcat (s⁻¹) | Reference(s) |
| Homo sapiens | Purified Erythrocyte | 8.9 ± 1.5 | 249 ± 36 nmol/mg/h | - | [9] |
| Homo sapiens | Recombinant Wild-Type | 45.4 ± 4.5 | 18500 ± 600 nmol/mg/h | - | [10] |
| Homo sapiens | Recombinant Mutant (K132N) | 49.3 ± 7.9 | 16500 ± 900 nmol/mg/h | - | [10] |
| Homo sapiens | Recombinant Mutant (R167W) | 260 ± 40 | 11400 ± 900 nmol/mg/h | - | [10] |
| Homo sapiens | Recombinant Mutant (V215E) | 1200 ± 200 | 13000 ± 1000 nmol/mg/h | - | [10] |
| Escherichia coli | Recombinant Wild-Type | 19 ± 7 | - | - | [2] |
| Escherichia coli | Recombinant Wild-Type | 10.1 ± 1.1 | - | 0.22 ± 0.01 | [10] |
| Escherichia coli | Recombinant Mutant (K55Q) | 11.2 ± 1.2 | - | 0.23 ± 0.01 | [10] |
| Escherichia coli | Recombinant Mutant (K59Q) | 12.0 ± 1.3 | - | 0.16 ± 0.01 | [10] |
| Escherichia coli | Recombinant Mutant (K55Q/K59Q) | 13.5 ± 1.4 | - | 0.17 ± 0.01 | [10] |
Note: Vmax values are reported in different units across studies and may not be directly comparable without knowing the specific activity and enzyme concentration used.
Inhibition Constants
The following table lists the inhibition constants (Ki) for various inhibitors of HMBS.
| Inhibitor | Organism | Inhibition Type | Ki (µM) | Reference(s) |
| 2-Iodoporphobilinogen | Homo sapiens | Noncompetitive | 5.4 ± 0.3 | [11] |
| 9-Fluoro-PBG | Not Specified | Competitive | 6 | [11] |
| 6-Methyl-PBG | Not Specified | Mixed-type | 3 | [11] |
| 2-Methyl-PBG | Not Specified | Competitive | ~1000 | [11] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity measurement of recombinant this compound synthase.
Expression and Purification of Recombinant Human HMBS
This protocol is adapted from published methods for the expression of human HMBS in E. coli.[10]
Materials:
-
E. coli BL21 (DE3) pLysS cells
-
Expression vector containing the human HMBS gene (e.g., pGEX vector for GST-fusion)
-
Luria-Bertani (LB) broth
-
Ampicillin (100 µg/mL)
-
Chloramphenicol (34 µg/mL)
-
Glucose
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA, PMSF, benzamidine, and protease inhibitor cocktail
-
Glutathione Sepharose resin (if using GST-fusion)
-
Thrombin or other suitable protease for tag cleavage
-
Anion-exchange chromatography column (e.g., MiniQ)
-
Size-exclusion chromatography column
Procedure:
-
Transformation: Transform the HMBS expression vector into competent E. coli BL21 (DE3) pLysS cells.
-
Culture Growth: Inoculate a starter culture of 50 mL LB broth containing ampicillin, chloramphenicol, and glucose with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotics and glucose) with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches ~0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to grow the culture overnight at a reduced temperature (e.g., 28°C) with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold PBS containing EDTA, PMSF, benzamidine, and a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Glutathione Sepharose column. Wash the column extensively with PBS to remove unbound proteins.
-
Tag Cleavage: Elute the GST-tagged HMBS or perform on-column cleavage with a specific protease (e.g., thrombin) according to the manufacturer's instructions.
-
Further Purification: For higher purity, subject the eluted protein to further purification steps such as anion-exchange chromatography and size-exclusion chromatography.
-
Purity Assessment and Storage: Assess the purity of the final protein preparation by SDS-PAGE. Store the purified enzyme in a suitable buffer at -80°C.
Spectrophotometric Assay for HMBS Activity
This protocol is a standard method for determining HMBS activity by measuring the formation of uroporphyrin I.[10]
Materials:
-
Purified HMBS enzyme
-
Porphobilinogen (PBG) solution
-
Assay buffer: 50 mM HEPES, pH 8.2, containing 0.1 M DTT
-
5 M HCl
-
Benzoquinone solution (0.1% in methanol)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing approximately 5 µg of purified HMBS in the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme solution at 37°C for 3 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a pre-warmed PBG solution to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 minutes).
-
Termination of Reaction: Stop the reaction by adding 5 M HCl.
-
Oxidation: Add the benzoquinone solution to oxidize the enzymatically formed this compound (which spontaneously cyclizes to uroporphyrinogen I) to the colored uroporphyrin I.
-
Incubation (dark): Incubate the samples on ice for 30 minutes, protected from light.
-
Centrifugation: Centrifuge the samples to pellet any precipitated protein.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 405 nm.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of uroporphyrin I at 405 nm. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrinogen I per hour per mg of protein under the specified conditions.
Conclusion
The biosynthesis of this compound from porphobilinogen, catalyzed by this compound synthase, is a pivotal and mechanistically elegant step in the heme biosynthetic pathway. This guide has provided a detailed overview of the enzyme's function, a compilation of available quantitative data, and robust experimental protocols for its study. The provided visualizations of the reaction pathway and experimental workflow aim to facilitate a deeper understanding of this critical biological process. Continued research into the structure, function, and inhibition of HMBS is essential for advancing our knowledge of porphyrin metabolism and for the development of novel therapeutic strategies for diseases such as acute intermittent porphyria. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to this field.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. HMBS gene mutations and this compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMBS this compound synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of 40 Novel this compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Purification, N-terminal amino acid sequence and properties of this compound synthase (porphobilinogen deaminase) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Hydroxymethylbilane for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of hydroxymethylbilane (HMB), a critical intermediate in the biosynthesis of tetrapyrroles such as heme, chlorophyll, and vitamin B12. This document details both the chemical and enzymatic synthesis routes, offering researchers the necessary information to produce HMB for investigational purposes in fields ranging from hematology to drug development.
Introduction to this compound
This compound (HMB), also known as preuroporphyrinogen, is a linear tetrapyrrole that serves as a fundamental precursor in the biosynthesis of all porphyrins in living organisms.[1][2] It is synthesized in vivo from four molecules of porphobilinogen (PBG) by the enzyme this compound synthase (HMBS), also called porphobilinogen deaminase.[2][3] The accurate synthesis and availability of HMB are crucial for research into the heme biosynthetic pathway and associated pathologies, such as the acute intermittent porphyria that arises from HMBS deficiency.[2] Due to its inherent instability and propensity for spontaneous cyclization, the controlled synthesis of HMB presents a significant chemical challenge.[4]
Chemical Synthesis of this compound
While the enzymatic route is the natural and a common laboratory method for obtaining this compound, an unambiguous chemical synthesis has been developed, providing a powerful tool for creating HMB and its analogs with specific labels or modifications. This approach offers independence from enzymatic systems and allows for greater control over the molecular structure.
The total chemical synthesis of the labile, unrearranged this compound has been successfully achieved.[5][6] This seminal work provided definitive proof of its structure and its role as the true intermediate in the biosynthesis of uroporphyrinogen-III.[5]
General Strategy for Chemical Synthesis
The chemical synthesis of a complex, asymmetric molecule like HMB relies on a convergent strategy involving the synthesis of individual pyrrole units, followed by their sequential coupling. Key considerations for this approach include:
-
Protecting Group Strategy: The reactive alpha-positions of the pyrrole rings and the functional groups on the side chains must be appropriately protected to prevent unwanted side reactions during the coupling steps. Common protecting groups for the pyrrole nitrogen include sulfonyl and alkoxycarbonyl moieties.[4][7]
-
Pyrrole Coupling Methods: The formation of the methylene bridges connecting the pyrrole rings is a critical step. Various methods have been developed for the synthesis of linear tetrapyrroles, often involving the coupling of pyrromethenone derivatives.[8][9]
-
Final Deprotection and Purification: The final step involves the removal of all protecting groups under mild conditions to avoid degradation of the sensitive HMB molecule. Purification is typically achieved using chromatographic techniques.
Experimental Protocol: A Conceptual Outline
While the specific, detailed experimental conditions from the original "unambiguous synthesis" are not fully available in the public domain, a conceptual protocol based on established principles of pyrrole chemistry can be outlined.
Step 1: Synthesis of Protected Porphobilinogen Analogs Individual porphobilinogen-like pyrrole units are synthesized with appropriate protecting groups on the nitrogen and the carboxylic acid side chains.
Step 2: Sequential Coupling of Pyrrole Units The protected pyrrole units are coupled in a stepwise manner to construct the linear tetrapyrrole backbone. This would likely involve the activation of the α-position of one pyrrole and its reaction with the α-free position of another.
Step 3: Introduction of the Hydroxymethyl Group The terminal hydroxymethyl group is introduced at the final stage of the linear assembly.
Step 4: Global Deprotection All protecting groups are removed in a final step under carefully controlled, mild conditions to yield this compound.
Step 5: Purification The crude HMB is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) under conditions that minimize its degradation.
Quantitative Data
| Parameter | Chemical Synthesis (Conceptual) |
| Starting Materials | Protected Porphobilinogen Analogs |
| Key Steps | Sequential Coupling, Deprotection |
| Yield | Not reported, expected to be moderate |
| Purity | High, assessed by HPLC and NMR |
Enzymatic Synthesis of this compound
The enzymatic synthesis of HMB is a well-established and efficient method that mimics the natural biosynthetic pathway. This approach utilizes the enzyme this compound synthase (HMBS) to catalyze the polymerization of four molecules of porphobilinogen (PBG).
Purification of this compound Synthase (HMBS)
A simple and rapid purification scheme for HMBS from human erythrocytes has been developed, achieving a 47,000-fold purification with a 7.5% yield.[10] Recombinant expression of HMBS in E. coli is also a common method for obtaining large quantities of the enzyme.[11][12]
Table 1: Summary of HMBS Purification from Human Erythrocytes [10]
| Purification Step | Fold Purification | Yield (%) |
| Hemolysate | 1 | 100 |
| Heat Treatment (80°C) | 1.5 | 95 |
| DEAE-cellulose Chromatography | 25 | 60 |
| Cibacron Blue F3G-A-Sepharose | 4,500 | 15 |
| Sephadex G-75 Gel Filtration | 47,000 | 7.5 |
Experimental Protocol for Enzymatic Synthesis and Purification of HMB
The following protocol describes the enzymatic synthesis of HMB and its subsequent purification.
Materials:
-
Purified this compound Synthase (HMBS)
-
Porphobilinogen (PBG)
-
Tris-HCl buffer (pH 8.0)
-
Reversed-phase HPLC column (e.g., C18)
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Enzymatic Reaction: Incubate a solution of porphobilinogen with a catalytic amount of purified HMBS in Tris-HCl buffer at 37°C. The reaction progress can be monitored by observing the disappearance of PBG or the appearance of uroporphyrin I (the cyclized, oxidized product of HMB) after quenching with acid.
-
Reaction Quenching: Stop the reaction by rapid cooling or by the addition of a denaturing agent that does not degrade HMB.
-
Purification: Immediately purify the reaction mixture by reversed-phase HPLC. A gradient of acetonitrile in water with 0.1% TFA is commonly used for elution. HMB is unstable, especially at acidic pH, so the purification should be performed quickly and at low temperatures.
-
Characterization: The purified HMB can be characterized by mass spectrometry and NMR spectroscopy. The proton and carbon-13 NMR spectra of HMB have been reported.
Quantitative Data for Enzymatic Synthesis
The enzymatic synthesis of HMB can be highly efficient, with near-quantitative conversion of PBG to HMB under optimal conditions. The final yield of purified HMB will depend on the efficiency of the purification process and the minimization of degradation.
| Parameter | Enzymatic Synthesis |
| Enzyme | This compound Synthase (HMBS) |
| Substrate | Porphobilinogen (PBG) |
| Conversion Rate | High (approaching 100%) |
| Purification Method | Reversed-phase HPLC |
| Overall Yield | Dependent on purification efficiency |
Signaling Pathways and Experimental Workflows
Heme Biosynthesis Pathway
This compound is a key intermediate in the heme biosynthesis pathway, a critical metabolic process for most living organisms.
Caption: The heme biosynthesis pathway, highlighting the central role of this compound.
Experimental Workflow for Chemical Synthesis of HMB
The following diagram illustrates a conceptual workflow for the chemical synthesis of this compound.
Caption: A conceptual workflow for the total chemical synthesis of this compound.
Conclusion
The synthesis of this compound is a critical capability for researchers studying the intricate pathways of tetrapyrrole biosynthesis and the pathophysiology of related genetic disorders. While the enzymatic synthesis of HMB is a robust and widely used method, the advent of a total chemical synthesis has opened new avenues for creating novel analogs and probes to investigate this important biological molecule. This guide provides the foundational knowledge for both approaches, empowering scientists and drug development professionals to produce HMB for their specific research needs.
References
- 1. Bilane - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biosynthesis of the natural porphyrins: proof that this compound synthase (porphobilinogen deaminase) uses a novel binding group in its catalytic action - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Proof by synthesis that unrearranged this compound is the product from deaminase and the substrate for cosynthetase in the biosynthesis of uro'gen-III - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A simple rapid purification scheme for this compound synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, N-terminal amino acid sequence and properties of this compound synthase (porphobilinogen deaminase) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hydroxymethylbilane Synthase (HMBS) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase (PBGD) or uroporphyrinogen I synthase, is a key enzyme in the heme biosynthetic pathway.[1][2][3] It catalyzes the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, this compound.[2][3] A deficiency in HMBS activity, typically around 50% of normal levels, is the hallmark of Acute Intermittent Porphyria (AIP), a rare autosomal dominant metabolic disorder.[1][4][5][6] Therefore, the accurate and reliable measurement of HMBS activity is crucial for the diagnosis of AIP, for family studies to identify at-risk individuals, and for research in heme metabolism and associated pathologies.[7][8]
These application notes provide a detailed protocol for determining HMBS activity in erythrocytes using a spectrofluorometric method.
Principle of the Assay
The HMBS activity assay is based on the enzymatic conversion of the substrate, porphobilinogen (PBG), into uroporphyrinogen. The reaction is stopped, and the unstable uroporphyrinogen is oxidized to the stable and highly fluorescent uroporphyrin. The amount of uroporphyrin formed is quantified by spectrofluorometry, and the HMBS activity is calculated based on the rate of its formation.[8][9][10]
Data Presentation
Table 1: Quantitative Data for HMBS Activity Assay
| Parameter | Value | Source |
| Normal Enzyme Activity Range | 7.3 - 15.8 nmol/s/L | [11] |
| 30 - 67 nmol/h/mL (Cardiff) | [5] | |
| 20 - 42 nmol/h/mL (King's) | [5] | |
| AIP Patient Enzyme Activity | Approximately 50% of normal | [4][5] |
| 14 - 33 nmol/h/mL (Cardiff) | [5] | |
| Michaelis Constant (Km) for PBG | 12.3 ± 3.9 µM (Normal Erythrocyte Enzyme) | [12] |
| 6.2 ± 3.9 µM (AIP Patient Erythrocyte Enzyme) | [12] | |
| 6 x 10⁻⁶ M | [4] | |
| Assay Specificity (Uroporphyrin Cut-off) | 97.4% (at 43.7 nkat/L RBC) | [9] |
| Assay Sensitivity (Uroporphyrin Cut-off) | 100% (at 43.7 nkat/L RBC) | [9] |
| Assay Imprecision (CV%) | < 9.8% (Within-run and Between-day) | [9] |
| Excitation Wavelength (Uroporphyrin) | ~405 nm | [10][11] |
| Emission Wavelength (Uroporphyrin) | Not specified in search results |
Experimental Protocols
Materials and Reagents
-
Whole blood collected in EDTA or sodium heparin tubes.[7][13]
-
Phosphate buffer (pH 7.6)
-
Tris-HCl buffer (0.1 M, pH 8.1)
-
Porphobilinogen (PBG) substrate solution (1 mM)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Trichloroacetic acid (TCA), 40%
-
Uroporphyrin standard
-
Spectrofluorometer
-
Incubator or water bath (37°C)
Specimen Preparation
-
Collect whole blood in an appropriate anticoagulant tube (EDTA or heparin).[7][13]
-
Perform a complete blood count to determine the red blood cell (RBC) count and hemoglobin concentration.
-
Prepare erythrocyte lysates by diluting the whole blood (e.g., 1:3) in a phosphate buffer (pH 7.6) containing DTT, MgCl₂, and Triton X-100.[10]
Assay Procedure
-
Pre-incubation: Pre-incubate 100 µL of the erythrocyte lysate with 1.8 mL of 0.1 M Tris-HCl (pH 8.1) for 3 minutes at 37°C.[10] Some protocols suggest a longer pre-incubation of 30 minutes to overcome any lag phase in the enzyme reaction.[11]
-
Reaction Initiation: Start the enzymatic reaction by adding 0.5 mL of 1 mM PBG substrate to the pre-incubated lysate.[10]
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C in the dark.[10]
-
Reaction Termination: Stop the reaction by adding 350 µL of cold 40% trichloroacetic acid.[10]
-
Oxidation: Expose the sample to sunlight or a suitable light source for 30 minutes to oxidize the uroporphyrinogen to the fluorescent uroporphyrin.[10]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Measurement: Transfer the supernatant to a cuvette and measure the fluorescence using a spectrofluorometer. Set the excitation wavelength to approximately 405 nm.[10][11]
-
Standard Curve: Prepare a standard curve using known concentrations of uroporphyrin to determine the concentration of uroporphyrin in the samples.
-
Calculation: Calculate the HMBS activity and express it in units such as nmol uroporphyrin/h/mL of RBCs or nmol/s/L.[11][12]
Note: Abstinence from alcohol for at least 24 hours prior to specimen collection is recommended as ethanol can induce HMBS activity and potentially lead to false-normal results.[13]
Visualizations
Signaling Pathway
References
- 1. thekingsleyclinic.com [thekingsleyclinic.com]
- 2. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 3. HMBS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Decreased Red Cell Uroporphyrinogen I Synthetase Activity in Intermittent Acute Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythrocyte this compound Synthase – Supra-Regional Assay Service [sas-centre.org]
- 6. porphyrianews.com [porphyrianews.com]
- 7. Porphobilinogen (PBG) Deaminase, Erythrocyte | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Validation and evaluation of two porphobilinogen deaminase activity assays for diagnosis of acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A Microassay for Uroporphyrinogen I Synthase, One of Three Abnormal Enzyme Activities in Acute Intermittent Porphyria, and its Application to the Study of the Genetics of this Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Application Notes and Protocols: Hydroxymethylbilane as a Substrate for Uroporphyrinogen III Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroporphyrinogen III synthase (UROS), also known as hydroxymethylbilane hydro-lyase (cyclizing) (EC 4.2.1.75), is a key enzyme in the heme biosynthetic pathway.[1] It catalyzes the conversion of the linear tetrapyrrole, this compound (HMB), into uroporphyrinogen III, the first macrocyclic intermediate and the common precursor for all tetrapyrrole cofactors, including heme, chlorophyll, and vitamin B12.[2][3][4] This reaction is remarkable as it involves the inversion of the fourth pyrrole ring (D-ring) to form the physiologically significant III isomer.[3][5] In the absence of UROS, HMB spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer.[6][7] Deficiencies in UROS activity in humans lead to the rare autosomal recessive disorder, congenital erythropoietic porphyria (CEP), characterized by the accumulation of uroporphyrin I.[2][3][8][9]
These application notes provide a comprehensive overview of the use of this compound as a substrate for uroporphyrinogen III synthase, including quantitative data, detailed experimental protocols, and visual representations of the enzymatic pathway and experimental workflow. This information is intended to guide researchers in designing and executing experiments to study UROS activity, screen for inhibitors, and investigate the molecular basis of CEP.
Quantitative Data Summary
The following table summarizes key quantitative data for human uroporphyrinogen III synthase using this compound as a substrate.
| Parameter | Value | Source Organism | Notes |
| Michaelis Constant (Km) for this compound | 5-20 µM | Human Erythrocytes | [1] |
| Optimal pH | 7.4 | Human Erythrocytes | [1] |
| Specific Activity | > 300,000 units/mg | Human Erythrocytes | One unit of activity is not explicitly defined in the source. |
| Molecular Weight (Monomer) | ~29,500 - 30,000 Da | Human Erythrocytes | Determined by SDS-PAGE and gel filtration.[1] |
| Isoelectric Point (pI) | 5.5 | Human Erythrocytes | [1] |
| Temperature Stability | Thermolabile (t1/2 at 60°C ≈ 1 min) | Human Erythrocytes | [1] |
| Activators | Na+, K+, Mg2+, Ca2+ | Human Erythrocytes | [1] |
| Inhibitors | Cd2+, Cu2+, Hg2+, Zn2+ | Human Erythrocytes | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the enzymatic reaction catalyzed by uroporphyrinogen III synthase and a typical experimental workflow for measuring its activity.
References
- 1. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. A systematic analysis of the mutations of the uroporphyrinogen III synthase gene in congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
Application Note: Spectrophotometric Determination of Hydroxymethylbilane Conversion by Uroporphyrinogen III Synthase
Introduction
The conversion of hydroxymethylbilane (HMB) to uroporphyrinogen III is a critical step in the heme biosynthetic pathway, catalyzed by the enzyme uroporphyrinogen III synthase (UROS).[1] Deficiencies in UROS activity can lead to the genetic disorder congenital erythropoietic porphyria, characterized by the accumulation of non-functional uroporphyrinogen I.[1] Therefore, the accurate determination of UROS activity is crucial for disease diagnosis and for screening potential therapeutic agents. This application note provides a detailed protocol for a continuous coupled-enzyme spectrophotometric assay to determine the rate of HMB conversion by UROS.
Principle of the Assay
This protocol employs a coupled-enzyme assay that continuously generates the unstable substrate, this compound, which is then utilized by uroporphyrinogen III synthase.[2][3][4] The assay mixture contains porphobilinogen (PBG) and a purified, heat-stable this compound synthase (HMBS), also known as porphobilinogen deaminase.[2][5] HMBS catalyzes the condensation of four molecules of PBG to form HMB.[6][7] In the presence of active UROS, HMB is converted to uroporphyrinogen III. In the absence of UROS, HMB spontaneously cyclizes to form uroporphyrinogen I.[7]
The reaction is terminated, and the uroporphyrinogen products are oxidized to their corresponding uroporphyrins using an iodine solution. Uroporphyrins are stable, colored compounds with a strong absorbance in the Soret band region (around 405 nm).[6][8] The amount of uroporphyrin formed is directly proportional to the combined activity of HMBS and UROS. By subtracting the amount of uroporphyrin I formed in a control reaction lacking UROS, the specific activity of UROS can be determined. The concentration of the product is calculated using the Beer-Lambert law and the molar extinction coefficient of uroporphyrin I.
Materials and Reagents
-
Porphobilinogen (PBG)
-
Purified recombinant this compound Synthase (HMBS)
-
Sample containing Uroporphyrinogen III Synthase (UROS) (e.g., erythrocyte lysate, purified enzyme)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hydrochloric acid (HCl), 3 M
-
Iodine solution (3 mM in 3 M HCl)
-
Sodium thiosulfate solution (0.45 mM)
-
Spectrophotometer and cuvettes
Experimental Protocols
Preparation of Reagents
-
100 mM Tris-HCl buffer (pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
1 mM Porphobilinogen (PBG) stock solution: Dissolve 2.26 mg of PBG in 10 mL of 100 mM Tris-HCl buffer (pH 8.0). Prepare fresh daily and protect from light.
-
HMBS solution: Dilute purified HMBS to a working concentration of 1 µM in 100 mM Tris-HCl buffer (pH 8.0).
-
Sample containing UROS: Prepare cell lysates or purified enzyme solutions in 100 mM Tris-HCl buffer (pH 8.0). The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 1 mg/mL for cell lysates.
-
3 M HCl: Prepare by diluting concentrated HCl (e.g., 12.1 M) with deionized water.
-
Iodine solution (3 mM in 3 M HCl): Dissolve 7.6 mg of iodine in 10 mL of 3 M HCl. Protect from light.
-
Sodium thiosulfate solution (0.45 mM): Dissolve 1.1 mg of sodium thiosulfate pentahydrate in 10 mL of deionized water.
Enzyme Assay Protocol
-
Set up the following reactions in microcentrifuge tubes, protecting them from light:
| Component | Test Sample (µL) | Control (µL) |
| 100 mM Tris-HCl (pH 8.0) | to 450 | to 450 |
| 1 µM HMBS solution | 25 | 25 |
| Sample containing UROS | 25 | 0 |
| Deionized Water | 0 | 25 |
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 1 mM PBG stock solution to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 500 µL of the iodine solution (3 mM in 3 M HCl). This will also initiate the oxidation of uroporphyrinogens to uroporphyrins.
-
Incubate at room temperature for 10 minutes in the dark.
-
Add 50 µL of 0.45 mM sodium thiosulfate solution to decolorize excess iodine.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to a cuvette and measure the absorbance at 405 nm.
Calculation of UROS Activity
-
Calculate the concentration of total uroporphyrin formed using the Beer-Lambert equation: A = εbc where:
-
A = Absorbance at 405 nm
-
ε = Molar extinction coefficient of uroporphyrin I in 1 M HCl (5.05 x 10^5 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration of uroporphyrin (M)
-
-
The concentration of uroporphyrin (in µM) can be calculated as: [Uroporphyrin] (µM) = (Absorbance at 405 nm / 5.05 x 10^5 M⁻¹cm⁻¹) * 10^6
-
Calculate the UROS activity, which is the difference in the rate of uroporphyrin formation between the test sample and the control. The activity is typically expressed as nmol of product formed per hour per mg of protein.
UROS Activity (nmol/hr/mg) = (([Uroporphyrin]Test - [Uroporphyrin]Control) * Total Volume (L) * 10^9 nmol/mol) / (Incubation Time (hr) * Protein Amount (mg))
Data Presentation
| Parameter | Value | Reference |
| Enzyme Reaction Conditions | ||
| pH | 7.4 - 8.0 | [6][9] |
| Temperature | 37°C | [6] |
| Incubation Time | 30 minutes | [6] |
| Substrate (PBG) Concentration | 100 µM | [6] |
| Spectrophotometric Measurement | ||
| Wavelength (λmax) | ~405 nm | [6] |
| Molar Extinction Coefficient (ε) of Uroporphyrin I in 1 M HCl | 5.05 x 105 M-1cm-1 | |
| Typical Enzyme Activity | ||
| Normal Human Erythrocyte Lysates | 7.41 ± 1.35 units/mg protein | [2] |
Visualizations
Caption: Heme biosynthesis pathway highlighting the enzymatic conversion of HMB.
Caption: Experimental workflow for the spectrophotometric assay of UROS activity.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum this compound synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Expression and Purification of Hydroxymethylbilane Synthase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase (PBGD), is a key enzyme in the heme biosynthesis pathway.[1][2][3][4] It catalyzes the third step of this pathway, which involves the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, this compound.[1][3] Mutations in the HMBS gene can lead to a reduction in enzyme activity, causing the autosomal dominant disorder acute intermittent porphyria (AIP).[3][5] The availability of purified, recombinant HMBS is essential for structural studies, inhibitor screening, and the development of therapeutic strategies for AIP.
These application notes provide a detailed protocol for the expression of recombinant human HMBS in Escherichia coli and its subsequent purification.
Heme Biosynthesis Pathway
HMBS is the third of eight enzymes in the pathway responsible for heme production.[3] This pathway is crucial for the synthesis of hemoproteins like hemoglobin.[3] The process begins with the formation of porphobilinogen, and HMBS catalyzes the formation of this compound from four porphobilinogen molecules.[3] In the subsequent step, uroporphyrinogen III synthase cyclizes this compound to form uroporphyrinogen III.[1] Without this synthase, this compound spontaneously cyclizes to the non-functional uroporphyrinogen I.[1][6]
Experimental Protocols
Recombinant Expression of His-tagged HMBS in E. coli
This protocol describes the expression of N-terminally His-tagged human HMBS in an E. coli expression system. The ubiquitous isoform of human HMBS is commonly used for recombinant expression.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human HMBS gene with an N-terminal His-tag (e.g., pET vector)
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection (e.g., Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the E. coli expression strain with the HMBS expression vector.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of Recombinant HMBS
This protocol outlines a two-step chromatography procedure for purifying His-tagged HMBS. Affinity chromatography is used for initial capture, followed by ion-exchange chromatography for polishing.[1][7][8][9][10]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% Glycerol
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT, 10% Glycerol
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT, 10% Glycerol
-
Ion-Exchange Buffer A: 20 mM Tris-HCl pH 8.0, 1 mM DTT, 10% Glycerol
-
Ion-Exchange Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT, 10% Glycerol
-
Ni-NTA affinity chromatography column
-
Anion exchange chromatography column (e.g., Mono Q)[1]
-
Dialysis tubing or desalting column
Protocol:
A. Cell Lysis and Clarification
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble His-tagged HMBS.
B. Affinity Chromatography
-
Equilibrate the Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound HMBS with Elution Buffer. Collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing purified HMBS.
C. Ion-Exchange Chromatography
-
Pool the fractions containing HMBS and dialyze against Ion-Exchange Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.
-
Equilibrate the anion exchange column with Ion-Exchange Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with Ion-Exchange Buffer A.
-
Elute the protein using a linear gradient of 0-100% Ion-Exchange Buffer B.
-
Collect fractions and analyze by SDS-PAGE for purity.
D. Final Concentration and Storage
-
Pool the purest fractions from the ion-exchange step.
-
Concentrate the protein using an appropriate ultrafiltration device.
-
Determine the final protein concentration (e.g., by Bradford assay or measuring A280).
-
For short-term storage, the protein can be kept at 4°C for 2-4 weeks.[11][12] For long-term storage, aliquot the protein and store at -20°C or -80°C.[11][12][13] It is recommended to add a carrier protein (e.g., 0.1% BSA or HSA) for long-term stability.[11][12]
Experimental Workflow Diagram
Data Presentation
Table 1: Recombinant Human HMBS Specifications
| Parameter | Value | Reference |
| Expression System | E. coli | [11][12][13] |
| Molecular Mass | ~41.9 kDa | [11][12] |
| Amino Acids | 385 (1-361 a.a. + His-tag) | [11][12] |
| Purity | > 95% (as determined by SDS-PAGE) | [11][12] |
| Formulation | 20mM Tris-HCl (pH 8.0), 0.1M NaCl, 1mM DTT, 10% glycerol | [11][12] |
Table 2: Storage and Stability
| Condition | Duration | Recommendation | Reference |
| Short-term | 2-4 weeks | 4°C | [11][12] |
| Long-term | > 4 weeks | -20°C or -80°C | [11][12][13] |
| Freeze-thaw | Avoid | Aliquot sample to avoid multiple cycles | [11][12] |
Characterization of Purified HMBS
Purity Assessment by SDS-PAGE
The purity of the recombinant HMBS should be assessed at each stage of the purification process by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band at the expected molecular weight of ~42 kDa should be observed in the final purified sample.
Enzyme Activity Assay
The functional activity of the purified HMBS can be determined by measuring the conversion of porphobilinogen (PBG) to uroporphyrin.[14]
Principle: HMBS converts four molecules of PBG into one molecule of this compound. In the absence of uroporphyrinogen III synthase, this compound spontaneously oxidizes to uroporphyrin I, a fluorescent molecule. The rate of uroporphyrin I formation is proportional to the HMBS activity.
Protocol:
-
Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 8.1).
-
Add a known amount of purified HMBS enzyme to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding the substrate, porphobilinogen (PBG), to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding cold 40% trichloroacetic acid.
-
Induce the oxidation of uroporphyrinogen to uroporphyrin by exposing the sample to light for 30 minutes.[14]
-
Measure the amount of uroporphyrin formed spectrofluorometrically (excitation at ~405 nm).[14]
-
Calculate the enzyme activity, typically expressed as pmol of uroporphyrin formed per milligram of protein per hour.[14]
Mutations in HMBS typically result in a decrease in enzyme activity, often to about 50% of the wild-type level in heterozygous individuals.[15][16] Thermostability assays can also be performed by incubating the enzyme at elevated temperatures (e.g., 65°C) and measuring the residual activity over time.[14][17]
References
- 1. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. HMBS this compound synthase PBG-D PBGD PORC UPS | Sigma-Aldrich [sigmaaldrich.com]
- 5. HMBS this compound synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. EC 2.5.1.61 - this compound synthase. [ebi.ac.uk]
- 7. Affinity chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Affinity chromatography: general methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. raybiotech.com [raybiotech.com]
- 12. abeomics.com [abeomics.com]
- 13. nkmaxbio.com [nkmaxbio.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. porphyrianews.com [porphyrianews.com]
- 16. HMBS gene mutations and this compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Characterization of 40 Novel this compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Hydroxymethylbilane Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylbilane (HMB) is a critical, yet unstable, linear tetrapyrrole intermediate in the biosynthesis of heme, chlorophylls, and cobalamin.[1] In humans, the enzyme this compound synthase (HMBS), also known as porphobilinogen deaminase (PBGD), catalyzes the sequential condensation of four molecules of porphobilinogen (PBG) to form HMB.[1] Subsequently, uroporphyrinogen III synthase (UROS) cyclizes HMB to form uroporphyrinogen III, a precursor for heme.[1]
Deficiencies in HMBS activity, typically caused by mutations in the HMBS gene, disrupt this pathway, leading to the accumulation of the neurotoxic precursors δ-aminolevulinic acid (δ-ALA) and PBG.[2] This enzymatic defect is the underlying cause of Acute Intermittent Porphyria (AIP), a rare autosomal dominant metabolic disorder characterized by acute, life-threatening neurovisceral attacks.[3][4] Studying HMB metabolism in cell-based models is therefore crucial for understanding AIP pathophysiology, identifying potential therapeutic targets, and screening novel drug candidates.
This document provides detailed protocols for cell-based assays designed to investigate HMB metabolism, including methods for genetic manipulation of cellular models, quantification of enzyme activity, and analysis of metabolic products.
Core Signaling and Metabolic Pathways
The heme biosynthesis pathway is a highly regulated, multi-step process. A deficiency in HMBS leads to the accumulation of upstream precursors and a reduction in downstream products, triggering the clinical manifestations of AIP.
References
- 1. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMBS gene mutations and this compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Intermittent Porphyria: An Overview of Therapy Developments and Future Perspectives Focusing on Stabilisation of HMBS and Proteostasis Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Reconstitution of the Porphyrin Biosynthesis Pathway Using Hydroxymethylbilane
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of a key step in the porphyrin biosynthesis pathway: the conversion of the linear tetrapyrrole hydroxymethylbilane (HMB) to the macrocyclic uroporphyrinogen III. This pivotal reaction is catalyzed by the enzyme uroporphyrinogen III synthase (UROS). In the absence of this enzyme, HMB spontaneously cyclizes to form the non-physiological isomer, uroporphyrinogen I. Understanding and manipulating this enzymatic step is crucial for research into porphyrias, the development of novel therapeutics, and applications in synthetic biology.
This document offers detailed protocols for the expression and purification of the necessary recombinant enzymes, the execution of the in vitro reconstitution reaction, and the subsequent analysis of the resulting porphyrinogen isomers by high-performance liquid chromatography (HPLC).
Porphyrin Biosynthesis Pathway: Formation of Uroporphyrinogen III
The synthesis of uroporphyrinogen III from this compound is a critical juncture in the biosynthesis of all tetrapyrroles, including heme, chlorophylls, and vitamin B12. The linear tetrapyrrole, HMB, is first synthesized from four molecules of porphobilinogen (PBG) by the enzyme this compound synthase (HMBS), also known as porphobilinogen deaminase.[1] Subsequently, uroporphyrinogen III synthase catalyzes the inversion of the D-pyrrole ring of HMB and its cyclization to form the asymmetric uroporphyrinogen III isomer.[2] A deficiency in UROS leads to the accumulation of the non-functional uroporphyrinogen I isomer, which is a hallmark of the genetic disorder congenital erythropoietic porphyria.[3]
Caption: Porphyrin biosynthesis from porphobilinogen.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymes and the analysis of products in the in vitro reconstitution of uroporphyrinogen III synthesis.
Table 1: Kinetic Parameters of Porphyrin Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Specific Activity (units/mg) |
| Uroporphyrinogen III Synthase (UROS) | E. coli | This compound | 5 | 1500 |
| Uroporphyrinogen III Synthase (UROS) | Human | This compound | 5-20 | >300,000 |
| This compound Synthase (HMBS) | Human | Porphobilinogen | - | - |
Note: 1 unit of UROS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrinogen III per hour under standard assay conditions.
Table 2: Representative HPLC Retention Times for Porphyrin Isomers
| Porphyrin Isomer | Typical Retention Time (min) |
| Uroporphyrin I | Varies (elutes before Uroporphyrin III) |
| Uroporphyrin III | Varies |
| Coproporphyrin I | Varies (elutes before Coproporphyrin III) |
| Coproporphyrin III | Varies |
Retention times are highly dependent on the specific HPLC system, column, mobile phase composition, and gradient.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Expression and Purification of Recombinant Human this compound Synthase (HMBS)
This protocol describes the expression of His-tagged human HMBS in E. coli and its subsequent purification.
Caption: Workflow for HMBS purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing His-tagged human HMBS
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Storage Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol)[4]
-
Ni-NTA affinity chromatography resin
Procedure:
-
Transformation and Expression: Transform the HMBS expression vector into a suitable E. coli strain. Grow a starter culture and then inoculate a larger volume of LB broth with the appropriate antibiotic. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged HMBS with Elution Buffer.
-
Buffer Exchange and Storage: Exchange the buffer of the purified HMBS into Storage Buffer using dialysis or a desalting column. Determine the protein concentration and assess purity by SDS-PAGE.[5] Store the purified enzyme at -80°C.
Protocol 2: Expression and Purification of Recombinant Human Uroporphyrinogen III Synthase (UROS)
This protocol details the expression and purification of human UROS from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing human UROS
-
LB Broth and appropriate antibiotic
-
IPTG
-
Purification buffers (similar to HMBS purification, may require optimization)
-
Glycerol
-
Dithiothreitol (DTT) or EDTA
Procedure:
-
Expression and Harvest: Follow a similar procedure as for HMBS expression (Protocol 1, steps 1 and 2).
-
Lysis and Clarification: Resuspend the cell pellet in a suitable lysis buffer. Note that UROS can be unstable in lysate; the addition of glycerol to the lysis buffer can help maintain its activity.[6] Clarify the lysate by centrifugation.
-
Purification: Purify UROS from the clarified lysate using a combination of chromatography techniques. Anion exchange chromatography followed by hydroxyapatite, phenyl-sepharose, and gel filtration has been shown to be effective.[7]
-
Buffer Exchange and Storage: Exchange the buffer of the purified UROS into a storage buffer containing DTT or EDTA to maintain stability.[6] Assess protein purity and concentration. Store the purified enzyme at -80°C.
Protocol 3: In Vitro Reconstitution of Uroporphyrinogen III Synthesis (Coupled-Enzyme Assay)
This protocol describes the synthesis of uroporphyrinogen III from porphobilinogen (PBG) using both purified HMBS and UROS.
Caption: Workflow for the coupled-enzyme assay.
Materials:
-
Purified HMBS (from Protocol 1)
-
Purified UROS (from Protocol 2)
-
Porphobilinogen (PBG) solution
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.2)[3]
-
Stop Solution (e.g., Trichloroacetic acid)
-
Oxidizing agent (e.g., iodine solution or exposure to air/light)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, a known concentration of PBG, and purified HMBS and UROS. The optimal concentrations of each enzyme should be determined empirically. Include a control reaction without UROS to measure the spontaneous formation of uroporphyrinogen I.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be carried out in the dark to prevent photodegradation of the porphyrinogens.
-
Reaction Termination: Stop the reaction by adding the Stop Solution. This typically involves acidification of the mixture.
-
Oxidation: The uroporphyrinogen products are unstable and need to be oxidized to their corresponding stable, fluorescent uroporphyrins for HPLC analysis. This can be achieved by adding a mild oxidizing agent like iodine or by exposing the acidified sample to light and air.[8]
-
Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet any precipitated protein.[9] The supernatant is then ready for HPLC analysis.
Protocol 4: HPLC Analysis of Uroporphyrin Isomers
This protocol outlines a general method for the separation and quantification of uroporphyrin I and III by reversed-phase HPLC with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm)[9]
-
Reversed-phase C18 column
-
Mobile Phase A (e.g., 1.0 M Ammonium Acetate Buffer, pH 5.16)[6]
-
Mobile Phase B (e.g., 10% Acetonitrile in Methanol)[6]
-
Uroporphyrin I and III standards
Procedure:
-
HPLC Setup: Equilibrate the C18 column with the initial mobile phase conditions.
-
Injection: Inject a known volume of the prepared sample supernatant (from Protocol 3, step 5) or standards onto the column.
-
Gradient Elution: Elute the porphyrins using a gradient of increasing Mobile Phase B. A typical gradient will start with a high percentage of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the more hydrophobic porphyrins.[6]
-
Detection and Quantification: Detect the eluting porphyrins using the fluorescence detector. Identify the uroporphyrin I and III peaks based on the retention times of the standards. Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve generated from the uroporphyrin standards. The ratio of uroporphyrin III to uroporphyrin I can then be calculated.
Concluding Remarks
The protocols and data presented herein provide a robust framework for the in vitro reconstitution and analysis of a key enzymatic step in the porphyrin biosynthesis pathway. These methods are invaluable for researchers studying the mechanisms of heme and chlorophyll synthesis, investigating the pathophysiology of porphyrias, and for the development of enzymatic cascades in synthetic biology applications. The ability to quantitatively assess the formation of uroporphyrinogen isomers I and III provides a powerful tool for characterizing enzyme function and the effects of potential inhibitors or activators.
References
- 1. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. raybiotech.com [raybiotech.com]
- 5. nkmaxbio.com [nkmaxbio.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. eaglebio.com [eaglebio.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Elucidating Enzyme Mechanisms with Hydroxymethylbilane Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylbilane (HMB) is a crucial intermediate in the biosynthesis of all tetrapyrroles, including heme, chlorophyll, and vitamin B12. Its formation and subsequent transformation are catalyzed by two key enzymes: this compound Synthase (HMBS) and Uroporphyrinogen III Synthase (UROS). Understanding the intricate mechanisms of these enzymes is paramount for fields ranging from basic biological research to the development of therapeutics for porphyrias, a group of genetic disorders caused by deficiencies in this pathway.
This compound analogues, modified versions of the natural substrate or intermediate, serve as powerful tools to probe these enzymatic mechanisms. By observing how these analogues interact with the enzymes—whether they act as substrates, inhibitors, or mechanism-based inactivators—researchers can glean valuable insights into substrate binding, catalytic steps, and the roles of specific active site residues. These studies are fundamental for the rational design of drugs targeting these enzymes.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its analogues to investigate the mechanisms of HMBS and UROS.
Signaling Pathway: Heme Biosynthesis
The formation of uroporphyrinogen III from porphobilinogen (PBG) is a critical juncture in the heme biosynthesis pathway, involving the sequential action of this compound Synthase (HMBS) and Uroporphyrinogen III Synthase (UROS).
Application Note 1: Investigating this compound Synthase (HMBS) with Porphobilinogen Analogues
Background:
This compound Synthase (HMBS), also known as Porphobilinogen Deaminase (PBGD), catalyzes the sequential head-to-tail condensation of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, this compound (HMB).[1][2] This process involves a unique dipyrromethane (DPM) cofactor covalently bound to a cysteine residue in the enzyme's active site.[1] The enzyme reaction proceeds through a series of stable enzyme-substrate intermediates (ES, ES₂, ES₃, and ES₄).[3]
Porphobilinogen analogues are invaluable for dissecting this complex mechanism. By modifying the PBG structure, researchers can probe the stringency of the active site for substrate binding and catalysis. These analogues can act as:
-
Competitive Inhibitors: Compete with the natural substrate (PBG) for binding to the active site.
-
Non-competitive or Mixed-type Inhibitors: Bind to a site other than the active site or to both the free enzyme and the enzyme-substrate complex, affecting the enzyme's catalytic efficiency.[4][5]
-
Mechanism-based Inactivators: Covalently modify the enzyme during the catalytic process, leading to irreversible inhibition.
Data Presentation: Kinetic Parameters of HMBS and its Inhibitors
The following table summarizes the kinetic parameters for human HMBS with its natural substrate and various porphobilinogen analogues that act as inhibitors.
| Compound | Enzyme Source | Km (µM) for PBG | Analogue | Ki (µM) | Inhibition Type | Reference(s) |
| Porphobilinogen (PBG) | Human (recombinant) | 1.5 - 10 | - | - | - | [6] |
| 2-Iodoporphobilinogen | Human (recombinant) | - | 2-I-PBG | 5.4 ± 0.3 | Non-competitive | [1][4] |
| 6-Methylporphobilinogen | E. coli | - | 6-Methyl-PBG | 3 | Mixed-type | [5] |
| 9-Fluoroporphobilinogen | E. coli | - | 9-Fluoro-PBG | 6 | Competitive | [5] |
| 2-Bromoporphobilinogen | E. coli | - | 2-Bromo-PBG | - | Competitive (forms covalent bond) | [5] |
Experimental Workflow: HMBS Inhibition Assay
The general workflow for assessing the inhibitory potential of a PBG analogue on HMBS activity is depicted below.
Protocol 1: Kinetic Analysis of HMBS Inhibition by a Porphobilinogen Analogue
This protocol is adapted from the methodology used to characterize the inhibition of human HMBS by 2-iodoporphobilinogen.[4]
Materials:
-
Purified recombinant human this compound Synthase (HMBS)
-
Porphobilinogen (PBG)
-
Porphobilinogen analogue (e.g., 2-iodoporphobilinogen)
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Iodine-potassium iodide solution (0.5% I₂, 1% KI)
-
Sodium disulfite solution, 1% (w/v)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the Assay Mixture: In a microcentrifuge tube, prepare a 0.9 mL assay mixture containing:
-
0.1 M Tris-HCl, pH 7.4
-
0.1 mM DTT
-
2 mg/mL BSA
-
16.4 nM holo-HMBS
-
A fixed concentration of the PBG analogue (e.g., 0, 2, 5, 10 µM for 2-I-PBG).
-
-
Pre-incubation: Incubate the assay mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Start the enzymatic reaction by adding varying concentrations of PBG (e.g., 20, 50, 200, 500 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the Reaction: Stop the reaction by adding 0.1 mL of 50% trichloroacetic acid.
-
Oxidation of Uroporphyrinogen I: The enzymatically produced HMB spontaneously cyclizes to uroporphyrinogen I. To quantify this product, it must be oxidized to the colored uroporphyrin I.
-
Add 0.4 mL of the iodine-potassium iodide solution to the terminated reaction mixture.
-
Incubate at 37°C for 5 minutes.
-
-
Quench Excess Iodine: Add 0.1 mL of 1% sodium disulfite solution to quench the unreacted iodine.
-
Incubate at 37°C for 5 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting uroporphyrin I at 406 nm.
-
Data Analysis:
-
Calculate the initial reaction velocities (v) at each substrate and inhibitor concentration.
-
To determine the type of inhibition and the inhibition constant (Ki), plot the data using one of the following methods:
-
Lineweaver-Burk plot: Plot 1/v versus 1/[PBG] for each inhibitor concentration.
-
Dixon plot: Plot 1/v versus inhibitor concentration at different fixed PBG concentrations.
-
Non-linear regression: Fit the velocity data directly to the appropriate Michaelis-Menten equation for the observed type of inhibition (competitive, non-competitive, or mixed-type).
-
-
Application Note 2: Probing the Mechanism of Uroporphyrinogen III Synthase (UROS)
Background:
Uroporphyrinogen III Synthase (UROS) catalyzes the conversion of the linear tetrapyrrole this compound (HMB) into uroporphyrinogen III.[7] This remarkable reaction involves the inversion of the final (D) pyrrole ring and cyclization to form the asymmetric uroporphyrinogen III isomer, which is the precursor for all biologically relevant tetrapyrroles.[7][8] In the absence of UROS, HMB spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer.[1]
The catalytic mechanism of UROS is thought to proceed through a highly specific spiro-pyrrolenine intermediate.[7][9][10] This has been supported by studies using a spirolactam analogue of the proposed transition state, which acts as a potent competitive inhibitor of the enzyme.[7][10]
Data Presentation: Kinetic Parameters of UROS
The following table summarizes the known kinetic parameters for UROS.
| Substrate/Analogue | Enzyme Source | Km (µM) | Analogue | Ki (µM) | Inhibition Type | Reference(s) |
| This compound (HMB) | Human erythrocytes | 5-20 | - | - | - | [4] |
| Spirolactam Analogue | Not specified | - | Spirolactam | Low µM range | Competitive | [11] |
Experimental Workflow: UROS Activity Assay
The activity of UROS can be determined using a coupled-enzyme assay or a direct assay with purified HMB. The workflow for the coupled assay is presented below.
Protocol 2: Coupled-Enzyme Assay for Uroporphyrinogen III Synthase (UROS) Activity
This protocol is based on the principle of a coupled assay where HMBS generates the substrate (HMB) for UROS in situ.[3][12]
Materials:
-
Purified recombinant human this compound Synthase (HMBS)
-
Cell lysate or purified Uroporphyrinogen III Synthase (UROS)
-
Porphobilinogen (PBG)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.2)
-
Reagents for reaction termination (e.g., acid)
-
Reagents for oxidation of uroporphyrinogens (as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column suitable for porphyrin separation
-
Uroporphyrin I and III standards
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine:
-
Tris-HCl buffer
-
A sufficient amount of purified HMBS to generate HMB at a non-rate-limiting pace.
-
The UROS-containing sample (e.g., erythrocyte lysate or purified enzyme).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add PBG to a final concentration that is saturating for HMBS (e.g., 100 µM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction, for example, by adding acid.
-
Oxidize Uroporphyrinogens: Oxidize the uroporphyrinogen I and III to their corresponding stable, colored uroporphyrins using an oxidizing agent like iodine (as described in Protocol 1).
-
HPLC Analysis:
-
Inject the oxidized sample onto a reverse-phase HPLC column.
-
Separate the uroporphyrin I and III isomers using an appropriate mobile phase gradient (e.g., a gradient of methanol and an aqueous buffer).
-
Detect the porphyrins using a fluorescence or absorbance detector.
-
-
Quantification and Data Analysis:
-
Identify the peaks for uroporphyrin I and III by comparing their retention times to those of the standards.
-
Quantify the amount of each isomer by integrating the peak areas.
-
HMBS activity is proportional to the total amount of uroporphyrin (I + III) formed.
-
UROS activity is determined from the amount of uroporphyrin III formed. The percentage of uroporphyrin III can be calculated as: (% Uro III) = [Uro III / (Uro I + Uro III)] * 100.
-
Studying Inhibition of UROS:
To study the effect of an HMB analogue (like the spirolactam analogue), a direct assay using purified HMB as the substrate is preferable to avoid complications from the coupled enzyme system.[3] In this case, the protocol would be similar, but purified HMB would be used instead of PBG and HMBS. The inhibitor would be pre-incubated with UROS before the addition of HMB. The subsequent steps of termination, oxidation, and HPLC analysis would remain the same. The Ki can then be determined using the methods described in Protocol 1.
Conclusion
The use of this compound analogues provides a powerful and versatile approach to unravel the complex mechanisms of HMBS and UROS. The protocols and data presented herein offer a solid foundation for researchers to design and execute experiments aimed at understanding these vital enzymes. Such studies are not only crucial for advancing our fundamental knowledge of tetrapyrrole biosynthesis but also for the development of novel therapeutic strategies for related human diseases.
References
- 1. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMBS gene mutations and this compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
- 12. Simultaneous determination of this compound synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydroxymethylbilane Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the chemical and enzymatic synthesis of hydroxymethylbilane.
Frequently Asked Questions (FAQs)
Q1: My this compound (HMB) yield is consistently low. What is the most common reason for this?
A1: A primary reason for low yield is the inherent instability of this compound. HMB is a linear tetrapyrrole that spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I, especially in the absence of uroporphyrinogen III synthase, the subsequent enzyme in the heme biosynthetic pathway.[1][2][3][4][5][6] This cyclization is a non-enzymatic process and a major competing side reaction that reduces the recovery of the desired linear HMB.
Q2: How critical are pH and temperature for the enzymatic synthesis of this compound?
A2: Both pH and temperature are critical for optimal activity of this compound synthase (HMBS), the enzyme that polymerizes four molecules of porphobilinogen (PBG) to form HMB. The enzyme exhibits a sharp pH profile for its maximum velocity (Vmax).[7] Operating outside the optimal pH and temperature ranges can significantly reduce enzyme activity and, consequently, the yield of HMB.
Q3: Can the quality of my porphobilinogen (PBG) substrate affect the yield?
A3: Yes, the purity and stability of the PBG substrate are crucial. PBG can degrade over time, and impurities can inhibit the enzymatic reaction. It is recommended to use high-purity PBG and to prepare solutions fresh for each experiment.
Q4: Are there known inhibitors of this compound synthase (HMBS) that I should be aware of?
A4: Yes, certain molecules can inhibit HMBS activity. For example, 2-iodoporphobilinogen has been shown to be a noncompetitive inhibitor of HMBS.[8] Ensure that your reaction mixture is free from any potential inhibitors that might be introduced through buffers, reagents, or contaminated substrates.
Q5: Is non-enzymatic synthesis of this compound a viable alternative?
A5: While porphobilinogen can be induced to tetramerize using heat and mineral acids, this method is generally not a controlled synthesis of the linear this compound and tends to produce a mixture of uroporphyrinogen isomers.[9] For obtaining the linear HMB, the enzymatic approach using purified this compound synthase is the standard and more controlled method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Suboptimal Enzyme Activity | Verify that the reaction pH and temperature are optimal for this compound synthase (HMBS). For human erythrocyte HMBS, the optimal pH is approximately 8.2.[10] The typical reaction temperature is 37°C.[11] |
| Enzyme Instability | Ensure proper storage and handling of the HMBS enzyme. Avoid repeated freeze-thaw cycles. The enzyme's stability is pH-dependent and it is generally most stable at neutral to slightly alkaline pH.[12] | |
| Poor Substrate Quality | Use high-purity porphobilinogen (PBG). Prepare PBG solutions fresh before use and store the solid substrate under appropriate conditions (cool, dark, and dry). | |
| Presence of Inhibitors | Ensure all reagents and buffers are free from potential HMBS inhibitors. If possible, test for inhibitory effects by running a control reaction with a known inhibitor. | |
| Product is Present but Yield is Low | Spontaneous Cyclization of HMB | Minimize the reaction time to reduce the opportunity for HMB to cyclize to uroporphyrinogen I.[1][3][4] Process the reaction mixture immediately after the incubation period to purify the HMB. |
| Loss During Purification | This compound is a labile product.[13] Use rapid purification methods, such as reversed-phase HPLC, and maintain cold conditions to minimize degradation and cyclization.[14][15][16] | |
| Inconsistent Results | Variability in Reagent Preparation | Standardize the preparation of all buffers and solutions. Ensure accurate measurement of enzyme and substrate concentrations. |
| Assay Method Variability | If quantifying HMB indirectly by its conversion to uroporphyrin, ensure the oxidation step is complete and consistent across all samples.[8] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol is a general guideline for the enzymatic synthesis of this compound using purified this compound synthase (HMBS).
Materials:
-
Purified this compound Synthase (HMBS)
-
Porphobilinogen (PBG)
-
Tris-HCl Buffer (50 mM, pH 8.2)[10]
-
Reaction tubes
-
Incubator or water bath at 37°C
-
Reversed-Phase HPLC system for purification
Procedure:
-
Prepare a stock solution of PBG in the Tris-HCl buffer.
-
In a reaction tube, combine the Tris-HCl buffer, a known concentration of HMBS enzyme, and the PBG solution to initiate the reaction. A typical PBG concentration to start with is 100 µM.[11]
-
Incubate the reaction mixture at 37°C. The incubation time should be optimized to maximize HMB formation while minimizing its spontaneous cyclization. A starting point of 4 minutes can be used.[11]
-
Terminate the reaction by immediately proceeding to the purification step.
-
Purify the this compound from the reaction mixture using reversed-phase HPLC. The separation of porphyrin isomers can be achieved with a C18 column.[14] Monitor the elution profile at a wavelength suitable for porphyrin precursors.
Protocol 2: Assay of this compound Synthase (HMBS) Activity
This protocol describes a common method to determine the activity of HMBS by measuring the formation of uroporphyrin from the synthesized this compound.[10][17]
Materials:
-
HMBS enzyme sample (e.g., purified enzyme, cell lysate)
-
Porphobilinogen (PBG)
-
Tris-HCl Buffer (50 mM, pH 8.2)[10]
-
5 M HCl[11]
-
Benzoquinone (0.1% in methanol)[11]
-
Spectrophotometer or fluorometer
Procedure:
-
Pre-incubate the HMBS enzyme sample in the Tris-HCl buffer for 3 minutes at 37°C.[11]
-
Initiate the reaction by adding a pre-heated solution of PBG (final concentration, e.g., 100 µM).[11]
-
Allow the reaction to proceed for a defined period (e.g., 4 minutes) at 37°C.[11]
-
Terminate the reaction by adding 5 M HCl and benzoquinone solution.[11] The acidic conditions and oxidizing agent will convert the this compound and its cyclized product, uroporphyrinogen I, to the stable, colored/fluorescent uroporphyrin I.
-
Incubate the samples on ice for 30 minutes, protected from light.[11]
-
Measure the absorbance of the resulting uroporphyrin I at approximately 405 nm.[11]
-
Calculate the enzyme activity based on the amount of uroporphyrin I formed per unit time per amount of enzyme.
Visualizations
Caption: Enzymatic synthesis of this compound and competing side reaction.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. A simple rapid purification scheme for this compound synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of porphyrins and related macrocycles. Part 53. Stereochemical studies on the enzymic formation of this compound, the precursor of uroporphyrinogen III - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Simultaneous determination of this compound synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. Test Details [utmb.edu]
Instability of hydroxymethylbilane during experimental procedures
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the inherent instability of hydroxymethylbilane (HMB) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMB)?
A: this compound (HMB), also known as preuroporphyrinogen, is a linear tetrapyrrole that serves as a critical intermediate in the biosynthesis of heme, chlorophylls, and other essential porphyrins.[1][2] It is formed by the sequential condensation of four molecules of porphobilinogen (PBG), a reaction catalyzed by the enzyme this compound synthase (HMBS), also called porphobilinogen deaminase (PBGD).[3]
Q2: What is the primary cause of HMB instability in experiments?
A: HMB is inherently unstable and will rapidly and spontaneously cyclize in aqueous solutions.[4] Its fate is determined by the presence or absence of the enzyme uroporphyrinogen III synthase (UROS).
-
Enzymatic Conversion (Stabilization): In the presence of active UROS, HMB is quickly converted into the stable, asymmetric uroporphyrinogen III, the precursor for heme.[2][3]
-
Non-Enzymatic Degradation (Instability): In the absence of UROS, HMB spontaneously cyclizes to form the symmetric and non-physiological isomer, uroporphyrinogen I.[2][5] This non-enzymatic reaction is the primary challenge in experiments designed to isolate or study HMB itself or the enzyme that produces it, HMBS.
Q3: What are the degradation products of HMB?
A: The main degradation product is uroporphyrinogen I, formed via spontaneous, non-enzymatic cyclization.[5][6] In many experimental protocols, this uroporphyrinogen I is then intentionally oxidized (e.g., using benzoquinone or light and acid) to uroporphyrin I for quantification, as uroporphyrins are colored and fluorescent, unlike their reduced uroporphyrinogen precursors.[4][7]
Q4: How does temperature affect HMB stability?
A: Temperature is a critical factor, primarily because of its differential effect on the enzymes involved. While HMB's spontaneous cyclization occurs at standard assay temperatures (e.g., 37°C), the key is that the stabilizing enzyme, UROS, is heat-labile and can be selectively inactivated by heating. In contrast, HMBS is relatively heat-stable.[5][8] This property is often exploited in HMBS activity assays to ensure all HMB produced converts to uroporphyrinogen I for accurate measurement.[1]
Q5: How does pH influence the stability and analysis of HMB?
A: The pH of the buffer can influence the activities of the enzymes involved. The optimal pH for UROS, the stabilizing enzyme, is 7.4.[8] Many HMBS activity assays are conducted at a slightly alkaline pH (e.g., 7.4 to 8.2) to ensure optimal HMBS activity.[7][9] Running the experiment outside the optimal pH for UROS can indirectly promote the non-enzymatic cyclization pathway. Furthermore, reactions are typically terminated by the addition of strong acid, which stops all enzymatic activity and facilitates the oxidation of uroporphyrinogen I to uroporphyrin I for measurement.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No HMB Product Detected (as Uroporphyrin I) | Inactive HMBS Enzyme: The enzyme that produces HMB may be denatured or inhibited. | - Ensure proper storage of the enzyme at -80°C. - Verify the activity of a positive control batch. - Check for inhibitors in the reaction buffer. |
| Degradation of Substrate (PBG): The porphobilinogen substrate may have degraded. | - Use fresh or properly stored PBG. - Prepare substrate solutions immediately before use. | |
| Active UROS Enzyme: The stabilizing enzyme, UROS, is active and converting HMB to uroporphyrinogen III, which is not being measured. | - Before adding the PBG substrate, pre-heat the enzyme preparation (e.g., erythrocyte lysate) to 56-60°C to selectively inactivate the heat-labile UROS.[1][8] | |
| High Background Signal | Contamination: Reagents or samples may be contaminated with porphyrins. | - Use high-purity reagents and water. - Run a "no-enzyme" or "no-substrate" blank control to quantify background. |
| Photo-oxidation: Samples were exposed to light, causing premature oxidation of uroporphyrinogens to fluorescent uroporphyrins. | - Protect samples from light, especially after reaction termination, by using amber tubes or covering them with foil.[7] | |
| Inconsistent or Irreproducible Results | Variable Temperature Control: Inconsistent heat inactivation of UROS or variable incubation temperatures. | - Use a calibrated heat block or water bath for all heating steps. - Ensure a consistent incubation temperature (e.g., 37°C) for all samples.[7] |
| Variable Incubation Time: The duration of the enzymatic reaction or the post-termination oxidation step is not consistent. | - Use a precise timer for all incubation steps. Standardize the time between adding the stop solution, the oxidizing agent, and the final measurement. | |
| Incomplete Oxidation: The conversion of uroporphyrinogen I to uroporphyrin I is incomplete. | - Ensure the oxidizing agent (e.g., benzoquinone) is fresh and added at the correct concentration. - Allow sufficient time for the oxidation to complete (e.g., 30-60 minutes).[4][7] |
Visualizing HMB's Fates and Experimental Control
The following diagrams illustrate the critical branch point for HMB and the logic for managing its instability in a typical experiment.
Caption: Metabolic fate of this compound (HMB).
Caption: Troubleshooting logic for low HMB detection.
Experimental Protocols
Protocol: Spectrophotometric Assay of HMBS Activity
This protocol is designed to measure the activity of this compound synthase (HMBS/PBGD) by intentionally allowing the unstable HMB product to spontaneously cyclize to uroporphyrinogen I, which is then oxidized for measurement.[7][9]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4.[9]
-
Substrate Solution: 500 µM Porphobilinogen (PBG) in Assay Buffer. Prepare fresh.
-
Stop Solution: 5 M HCl or 50% Trichloroacetic Acid (TCA).[7][9]
-
Oxidizing Agent: 0.1% (w/v) Benzoquinone in methanol. Prepare fresh and protect from light.[7]
-
Enzyme Preparation: Lysate from erythrocytes or purified recombinant HMBS, diluted in Assay Buffer.
2. UROS Inactivation (Critical Step for HMB Instability Management):
-
If using a sample containing UROS (e.g., erythrocyte lysate), pre-incubate the enzyme preparation in a heat block at 60°C for 10-15 minutes to thermally inactivate UROS.[1][8]
-
Immediately place the sample on ice after heating.
3. Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube (protect from light). For a 1 mL final volume:
- 800 µL Assay Buffer
- 100 µL Enzyme Preparation
-
Pre-incubate the mixture at 37°C for 3 minutes.[7]
-
Initiate the reaction by adding 100 µL of the pre-warmed 500 µM PBG substrate solution.
-
Incubate at 37°C for exactly 30 minutes.[9]
4. Reaction Termination and Oxidation:
-
Stop the reaction by adding 100 µL of Stop Solution (e.g., 50% TCA). Vortex briefly.[9]
-
Add 10 µL of the Oxidizing Agent (0.1% Benzoquinone).[7]
-
Incubate on ice, protected from light, for 30-60 minutes to allow for complete oxidation of uroporphyrinogen I to uroporphyrin I.[4][7]
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to pellet precipitated protein.
5. Quantification:
-
Carefully transfer the supernatant to a cuvette.
-
Measure the absorbance at 405 nm using a spectrophotometer.[7][10]
-
Calculate the amount of uroporphyrin I formed using the molar extinction coefficient.
Caption: Workflow for a standard HMBS activity assay.
References
- 1. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Plasmodium falciparum this compound synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modified spectrophotometric assay for porphobilinogen deaminase: its application in the detection of both carriers and patients with acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxymethylbilane Synthase (HMBS) Assays
Welcome to the technical support center for hydroxymethylbilane synthase (HMBS) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your HMBS assays in a question-and-answer format.
Q1: My HMBS enzyme activity is lower than expected. What are the potential causes and solutions?
Low enzyme activity can stem from several factors related to your buffer conditions, enzyme stability, or assay execution.
-
Suboptimal pH: HMBS activity is highly dependent on pH. The optimal pH is generally around 8.0 to 8.2.[1][2] Drastic deviations from this range can significantly reduce enzyme activity.
-
Solution: Prepare fresh buffer and carefully verify the pH of your final reaction mixture. It is advisable to create a pH curve to determine the optimal pH for your specific enzyme and substrate concentration.
-
-
Incorrect Temperature: The standard incubation temperature for HMBS assays is 37°C.[1][3] Lower temperatures will slow down the reaction, while excessively high temperatures can lead to enzyme denaturation.
-
Solution: Ensure your incubator or water bath is accurately calibrated and maintained at 37°C throughout the incubation period. For thermostability studies, assays can be performed after incubating the enzyme at higher temperatures, such as 65°C, to assess its stability.[4]
-
-
Enzyme Instability: HMBS can be unstable, especially when purified. Degradation by proteases or oxidation can lead to a loss of activity.
-
Solution: Include protease inhibitors in your lysis and storage buffers.[4] The addition of a reducing agent like dithiothreitol (DTT) at a concentration of 0.1 mM can also help maintain enzyme activity.[4][5] Store your purified enzyme at -80°C in appropriate aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Substrate or Cofactor Issues: The concentration and quality of the substrate, porphobilinogen (PBG), are critical. HMBS also has a dipyrromethane (DPM) cofactor that is essential for its activity.[1]
-
Solution: Use high-quality, properly stored PBG. Prepare fresh substrate solutions for each experiment. Ensure that the expression and purification protocols for your HMBS allow for the proper incorporation of the DPM cofactor.
-
Q2: I am observing high background noise or non-specific signals in my assay. How can I reduce this?
High background can obscure your results and make data interpretation difficult.
-
Spontaneous Substrate Conversion: The product of the HMBS reaction, this compound, can spontaneously cyclize to uroporphyrinogen I, which can then be oxidized to uroporphyrin I, a fluorescent molecule.[5]
-
Contaminating Substances: Your sample or reagents may contain interfering substances that absorb light at the detection wavelength (around 405 nm for uroporphyrin).
-
Solution: Ensure all your reagents are of high purity. If you are using cell lysates, consider a partial purification of your HMBS to remove interfering components.
-
Q3: My results are not reproducible between experiments. What should I check?
Lack of reproducibility can be frustrating. A systematic check of your protocol and reagents is essential.
-
Inconsistent Reagent Preparation: Minor variations in buffer pH, salt concentration, or substrate concentration can lead to significant differences in enzyme activity.
-
Solution: Prepare large batches of stock solutions and buffers to be used across multiple experiments. Always double-check concentrations and pH before use.
-
-
Pipetting Errors: Inaccurate pipetting, especially of the enzyme or substrate, can introduce significant variability.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes you are measuring. When preparing reaction mixtures, use a master mix to ensure that all wells receive the same components in the same proportions.
-
-
Variable Incubation Times: Inconsistent incubation times will lead to variations in the amount of product formed.
-
Solution: Use a precise timer and ensure that all samples are incubated for the exact same duration. When processing multiple samples, stagger the start and stop times to maintain consistent incubation periods.
-
Data Presentation: Recommended Buffer and Assay Conditions
For ease of comparison and experimental setup, the following table summarizes typical buffer components and conditions for HMBS assays.
| Parameter | Recommended Range/Value | Notes |
| Buffer | Tris-HCl | A commonly used buffer for maintaining pH in the optimal range. |
| pH | 8.0 - 8.2 | HMBS activity is optimal in a slightly alkaline environment.[1][2] |
| Temperature | 37°C | Standard incubation temperature for the enzymatic reaction.[1][3] |
| Substrate (PBG) | 0.1 mM | A typical starting concentration for the substrate porphobilinogen.[1] |
| Reducing Agent | 0.1 mM DTT | Helps to maintain the enzyme in an active state.[4][5] |
| Enzyme Concentration | Varies | Should be optimized to ensure the reaction is in the linear range. |
| Reaction Termination | Trichloroacetic acid or HCl | Stops the enzymatic reaction.[1][3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to HMBS assays.
Protocol 1: Standard HMBS Enzyme Activity Assay
This protocol measures the rate of conversion of porphobilinogen (PBG) to this compound.
-
Prepare the Reaction Buffer: Prepare a 1 M Tris-HCl buffer at pH 8.1.[1]
-
Prepare the Substrate Solution: Prepare a 0.1 mM solution of PBG.[1]
-
Prepare the Enzyme Lysate:
-
Set up the Reaction:
-
Initiate the Reaction:
-
Terminate the Reaction:
-
Stop the reaction by adding 175 µL of cold 40% trichloroacetic acid.[1]
-
-
Measure the Product:
-
Calculate Enzyme Activity: Determine the protein concentration of the lysate using a standard method like the BCA assay. Express HMBS activity as pmol of uroporphyrin formed per milligram of protein per hour.[1]
Protocol 2: Thermostability Assay
This protocol assesses the stability of the HMBS enzyme at elevated temperatures.
-
Prepare Enzyme Lysates: Prepare wild-type and mutant HMBS lysates as described in Protocol 1.
-
Heat Treatment:
-
Measure Residual Activity:
-
Determine the HMBS enzyme activity for each sample at each time point using the Standard HMBS Enzyme Activity Assay (Protocol 1).[4]
-
-
Analyze the Data: Calculate the percentage of initial activity remaining after the 90-minute incubation at 65°C. A significant loss of activity compared to the wild-type enzyme indicates thermolability.[4]
Visualizations
HMBS Assay Workflow
The following diagram illustrates the general workflow for a standard HMBS enzyme activity assay.
Caption: Workflow for a typical this compound synthase (HMBS) enzyme activity assay.
Troubleshooting Logic for Low HMBS Activity
This diagram outlines a logical approach to troubleshooting low enzyme activity in your HMBS assays.
Caption: A troubleshooting flowchart for diagnosing the cause of low HMBS enzyme activity.
References
- 1. Two Novel this compound Synthase Splicing Mutations Predispose to Acute Intermittent Porphyria | MDPI [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of this compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of 40 Novel this compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxymethylbilane Synthase (HMBS) Inhibition Assays
Welcome to the technical support center for hydroxymethylbilane synthase (HMBS) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during your HMBS inhibition assays, presented in a question-and-answer format.
High Background Signal
Q1: My negative control (no inhibitor) and blank wells (no enzyme) show a high signal. What are the potential causes and solutions?
A: High background signal can obscure the true enzymatic activity and lead to inaccurate inhibition data. Common causes and their respective solutions are outlined below:
| Probable Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity substrates and buffers. Filter-sterilize buffers if microbial contamination is suspected.[1] |
| Non-specific Binding | Increase the number and duration of wash steps. Ensure adequate wash buffer volume.[1][2] Consider adding a blocking agent like BSA to the assay buffer.[3] |
| Substrate Instability/Degradation | Prepare substrate solutions fresh before each experiment. Protect light-sensitive reagents from light.[2][4] |
| Inadequate Reaction Quenching | Ensure the stop solution is added promptly and mixed thoroughly to completely halt the enzymatic reaction.[2] |
| Dirty or Scratched Plates | Use new, clean microplates for each assay. Avoid scratching the wells with pipette tips.[2][4] |
Low or No Signal
Q2: I am observing a very low or no signal in my positive control wells (enzyme + substrate, no inhibitor). What should I check?
A: A weak or absent signal suggests a problem with the enzyme's activity or the detection method.
| Probable Cause | Solution |
| Inactive Enzyme | Verify the storage conditions and age of the HMBS enzyme.[5][6] Avoid repeated freeze-thaw cycles.[5][6] Test enzyme activity with a known positive control substrate. |
| Incorrect Reagent Concentrations | Double-check all calculations and dilutions for the enzyme, substrate, and any cofactors.[4] Use calibrated pipettes.[7] |
| Suboptimal Assay Conditions | Ensure the assay buffer pH, temperature, and incubation times are optimal for HMBS activity.[8] The optimal pH for HMBS is typically around 8.2.[8] |
| Presence of Inhibitors in Sample/Buffer | Ensure that components like EDTA (>0.5 mM), sodium azide (>0.2%), or high concentrations of detergents are not in the final reaction mixture.[5] |
| Improper Plate Reader Settings | Confirm that the correct wavelength and settings are used for reading the assay signal.[7] |
Poor Data Reproducibility
Q3: I am getting inconsistent results between replicate wells and between assays. How can I improve reproducibility?
A: Poor reproducibility can stem from technical errors or variations in assay components.
| Probable Cause | Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to minimize volume variations.[7] Prepare a master mix for common reagents to be added to multiple wells.[5] |
| Inconsistent Incubation Times | Stagger the addition of reagents to ensure consistent incubation times across all wells, especially for kinetic assays. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to temperature fluctuations and evaporation. Fill outer wells with buffer or water. |
| Reagent Instability | Prepare fresh dilutions of critical reagents for each assay run.[5] Ensure all components are thoroughly mixed before use.[5] |
| Batch-to-Batch Reagent Variability | If possible, use reagents from the same lot for an entire set of experiments to minimize variability.[3] |
Experimental Protocols & Methodologies
A fundamental understanding of the experimental setup is crucial for effective troubleshooting. Below are generalized protocols for HMBS activity and inhibition assays.
Protocol 1: HMBS Enzymatic Activity Assay
This protocol measures the baseline activity of the HMBS enzyme.
-
Reagent Preparation :
-
Assay Procedure :
-
Add assay buffer to the wells of a microplate.
-
Add the HMBS enzyme solution to the appropriate wells. Include "no-enzyme" control wells containing only buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).[10]
-
Initiate the reaction by adding the PBG substrate to all wells.
-
Incubate for a fixed period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
The product, this compound, spontaneously cyclizes to form uroporphyrinogen I, which can then be oxidized to uroporphyrin I for detection.[9]
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader at the appropriate wavelength.
-
Protocol 2: HMBS Inhibition Assay
This protocol assesses the effect of a potential inhibitor on HMBS activity.
-
Reagent Preparation :
-
Follow the same reagent preparation steps as in Protocol 1.
-
Prepare serial dilutions of the test inhibitor compound in the assay buffer.
-
-
Assay Procedure :
-
Add the assay buffer, inhibitor solutions (at various concentrations), and "no-inhibitor" control solutions to the wells.
-
Add the HMBS enzyme solution to all wells except the "no-enzyme" blanks.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the PBG substrate.
-
Follow the incubation, reaction stopping, and signal detection steps as described in Protocol 1.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no-inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Key Assay Parameters
The following table summarizes typical concentrations and kinetic parameters for HMBS assays, which can serve as a starting point for assay optimization.
| Parameter | Typical Value/Range | Reference |
| Enzyme Concentration | To be determined empirically by titration | [1] |
| Substrate (PBG) Concentration | 3 µM - 2000 µM | [11] |
| Michaelis Constant (Km) for PBG | 4.45 µM - 28 µM | [8][11] |
| Optimal pH | ~8.2 | [8] |
| Incubation Temperature | 37°C | [10] |
Visual Guides: Pathways and Workflows
Heme Biosynthesis Pathway
The following diagram illustrates the multi-step enzymatic pathway for heme synthesis, highlighting the critical role of this compound Synthase (HMBS). Heme synthesis is a vital process occurring in both the mitochondria and cytosol.[12] HMBS, the third enzyme in this pathway, catalyzes the condensation of four porphobilinogen molecules to form this compound.[6][13]
Caption: The Heme Biosynthesis Pathway highlighting the role of HMBS.
HMBS Inhibition Assay Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common problems encountered during HMBS inhibition assays.
Caption: A logical workflow for troubleshooting HMBS inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. swordbio.com [swordbio.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. HMBS Enzyme, this compound Synthase - Syd Labs [sydlabs.com]
- 7. novateinbio.com [novateinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of this compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. HMBS gene: MedlinePlus Genetics [medlineplus.gov]
Preventing non-enzymatic cyclization of hydroxymethylbilane in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxymethylbilane (HMB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on preventing the non-enzymatic cyclization of HMB.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMB) and why is it unstable in vitro?
This compound (HMB), also known as preuroporphyrinogen, is a linear tetrapyrrole that serves as a crucial intermediate in the biosynthesis of heme, chlorophylls, and other essential tetrapyrrole compounds.[1] In the physiological pathway, HMB is rapidly converted by the enzyme uroporphyrinogen III synthase (UROS) into uroporphyrinogen III. However, HMB is inherently unstable in aqueous solutions and, in the absence of UROS, will spontaneously cyclize to form the non-physiological isomer, uroporphyrinogen I.[2] This non-enzymatic cyclization represents a common challenge in in vitro studies involving HMB.
Q2: What is the difference between uroporphyrinogen I and uroporphyrinogen III?
Uroporphyrinogen I and uroporphyrinogen III are isomers, meaning they have the same chemical formula but different structural arrangements. The key difference lies in the orientation of the acetate and propionate side chains on the fourth (D) pyrrole ring. In uroporphyrinogen III, the D ring is "flipped" compared to the other three rings, resulting in an asymmetric arrangement that is essential for its role as a precursor to heme and other biologically active molecules. Uroporphyrinogen I, formed by non-enzymatic cyclization, has a symmetrical arrangement of its side chains and cannot be further metabolized to heme.[3]
Q3: How can I minimize the non-enzymatic cyclization of HMB in my experiments?
Minimizing the non-enzymatic cyclization of HMB in vitro primarily involves creating conditions that strongly favor the enzymatic conversion to uroporphyrinogen III by UROS. This can be achieved by:
-
Optimizing enzyme kinetics: Ensure that the concentration and activity of UROS are sufficient to rapidly convert HMB as it is formed. In coupled assays with this compound synthase (HMBS), the activity of UROS should not be the rate-limiting step.
-
Controlling reaction conditions: Maintain optimal pH and temperature for UROS activity. The pH optimum for human erythrocyte UROS is approximately 7.4.[4]
-
Minimizing reaction time: Where possible, shorten incubation times to reduce the window for spontaneous cyclization to occur.
Q4: How can I determine the ratio of uroporphyrinogen I to uroporphyrinogen III in my sample?
The most common method for separating and quantifying uroporphyrinogen I and III is high-performance liquid chromatography (HPLC).[5][6] Following the enzymatic reaction, the uroporphyrinogens are typically oxidized to their corresponding stable, colored uroporphyrins, which can then be separated and quantified using a reversed-phase HPLC column with fluorescence or UV detection. This analytical step is crucial for troubleshooting experiments and accurately determining the efficiency of the enzymatic reaction.
Troubleshooting Guides
Issue 1: High Levels of Uroporphyrinogen I Detected in a UROS Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal UROS Activity | Verify the activity of your UROS enzyme preparation. If using a commercial enzyme, check the expiration date and storage conditions. If preparing the enzyme in-house, ensure the purification protocol was followed correctly. Consider running a positive control with a known active UROS preparation. |
| Incorrect Reaction Conditions | Ensure the pH of your reaction buffer is optimal for UROS (around 7.4).[4] Verify that the incubation temperature is appropriate (typically 37°C). Deviations from optimal conditions can significantly reduce enzyme efficiency and favor non-enzymatic cyclization. |
| Insufficient UROS Concentration | In a coupled assay where HMB is generated by HMBS, ensure that the concentration of UROS is not the limiting factor. The rate of HMB conversion by UROS should be greater than the rate of HMB production by HMBS. Try increasing the concentration of UROS in the reaction mixture. |
| Prolonged Incubation Time | Reduce the incubation time of the assay. The longer HMB is present in the reaction mixture, the greater the opportunity for spontaneous cyclization. Perform a time-course experiment to determine the optimal incubation time that maximizes uroporphyrinogen III formation while minimizing uroporphyrinogen I. |
Issue 2: Low Overall Yield of Uroporphyrinogens (I and III)
| Possible Cause | Troubleshooting Step |
| Inactive HMBS (in coupled assays) | If you are using a coupled assay, verify the activity of your HMBS enzyme. HMBS is responsible for generating the HMB substrate for UROS. |
| Substrate (Porphobilinogen) Degradation | Ensure the porphobilinogen (PBG) substrate is fresh and has been stored correctly, protected from light and heat. |
| Presence of Inhibitors | Certain metal ions (e.g., Cd2+, Cu2+, Hg2+, Zn2+) can inhibit UROS activity.[4] Ensure your buffers and reagents are free from potential inhibitors. |
| Incorrect Assay Termination | Ensure that the reaction is properly terminated, and the uroporphyrinogen products are stabilized by oxidation to uroporphyrins before analysis. Incomplete oxidation can lead to underestimation of the total product. |
Data Presentation
The following table summarizes key quantitative parameters for enzymes involved in HMB metabolism.
| Parameter | Enzyme | Organism/Source | Value | Reference(s) |
| pH Optimum | Uroporphyrinogen III Synthase (UROS) | Human Erythrocytes | 7.4 | [4] |
| pH Optimum | This compound Synthase (HMBS) | Recombinant | 8.2 | [7] |
| Temperature Optimum | This compound Synthase (HMBS) | Recombinant | 37°C | [7] |
| Km for this compound | Uroporphyrinogen III Synthase (UROS) | Human Erythrocytes | 5-20 µM | [4] |
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Uroporphyrinogen III Synthase (UROS) Activity
This protocol is adapted from methods used for determining UROS activity in erythrocytes and other cell lysates.[8]
-
Preparation of Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4.
-
HMBS Solution: A preparation of active this compound synthase.
-
Porphobilinogen (PBG) Solution: Prepare a stock solution of PBG in the reaction buffer. The final concentration in the assay is typically around 50 µM.
-
UROS Sample: Your cell lysate or purified enzyme preparation.
-
Termination/Oxidation Solution: 1 M HCl containing 0.1% (w/v) iodine.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, HMBS solution, and your UROS sample.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the PBG solution.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction and oxidize the products by adding the termination/oxidation solution.
-
Incubate for an additional 10 minutes in the light to ensure complete oxidation of uroporphyrinogens to uroporphyrins.
-
Centrifuge the sample to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify uroporphyrin I and III.
-
Protocol 2: Analysis of Uroporphyrin Isomers by HPLC
This is a general protocol for the separation of uroporphyrin I and III isomers. Specific conditions may need to be optimized for your HPLC system.[5][6]
-
HPLC System: A standard HPLC system with a fluorescence or UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 1 M ammonium acetate, pH 5.2).
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the supernatant from your terminated and oxidized enzyme assay.
-
Run a linear gradient of increasing methanol concentration to elute the porphyrins.
-
Monitor the eluate with the detector (fluorescence excitation at ~405 nm, emission at ~620 nm).
-
Identify and quantify the peaks corresponding to uroporphyrin I and III by comparing their retention times to those of authentic standards.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of this compound synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies for isolating hydroxymethylbilane from reaction mixtures
Welcome to the technical support center for the purification and handling of hydroxymethylbilane (HMB). This guide is designed for researchers, scientists, and drug development professionals who are working with this unstable intermediate. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during its enzymatic synthesis and subsequent isolation attempts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMB) and why is it difficult to purify?
This compound (HMB), also known as preuroporphyrinogen, is a linear tetrapyrrole that serves as an intermediate in the biosynthesis of heme, chlorophylls, and vitamin B12.[1] It is synthesized from four molecules of porphobilinogen (PBG) by the enzyme this compound synthase (HMBS), also called porphobilinogen deaminase (PBGD).[1][2] The primary challenge in purifying HMB is its inherent instability. In the absence of the next enzyme in the biosynthetic pathway, uroporphyrinogen III synthase, HMB spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I.[2][3][4][5] This rapid, non-enzymatic reaction makes the isolation of pure, stable HMB exceptionally difficult.
Q2: What are the main applications of in situ generated HMB?
Due to its instability, HMB is most commonly generated in situ for immediate use in coupled enzyme assays.[6] This is particularly important for characterizing the activity of uroporphyrinogen III synthase, the enzyme that converts HMB to uroporphyrinogen III. By providing a source of freshly synthesized HMB, researchers can study the kinetics and properties of this subsequent enzymatic step in the heme biosynthesis pathway.
Q3: How can I monitor the generation and subsequent cyclization of HMB?
The most common method for monitoring HMB is indirect, by quantifying the amount of uroporphyrin I formed from its spontaneous cyclization. The reaction is typically stopped with acid, and the resulting uroporphyrinogen I is oxidized to the stable, colored compound uroporphyrin I, which can be quantified spectrophotometrically or by high-performance liquid chromatography (HPLC).[2][7][8] HPLC methods are effective for separating uroporphyrin isomers, allowing for accurate quantification.[7][8]
Q4: What are the optimal conditions for the enzymatic synthesis of HMB?
The enzymatic synthesis of HMB is dependent on the optimal functioning of this compound synthase (HMBS). The pH optimum for HMBS activity is generally around 7.4 to 8.2.[6][9] The enzyme is typically incubated with its substrate, porphobilinogen (PBG), at 37°C.[2][9] It is important to note that HMBS itself can be sensitive to temperature and pH, so maintaining optimal conditions is crucial for efficient HMB synthesis.
Troubleshooting Guides
Issue 1: Low Yield of HMB (as determined by uroporphyrin I quantification)
| Possible Cause | Troubleshooting Step |
| Suboptimal HMBS enzyme activity | - Ensure the HMBS enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Verify the pH and temperature of the reaction buffer are within the optimal range for HMBS (pH 7.4-8.2, 37°C).[6][9] - Confirm the concentration of the PBG substrate is sufficient. |
| Inhibitors present in the reaction mixture | - If using a crude enzyme preparation, consider further purification steps to remove potential inhibitors. - Ensure all reagents are of high purity. |
| Incorrect quantification of uroporphyrin I | - Verify the accuracy of your spectrophotometer or HPLC system. - Ensure complete oxidation of uroporphyrinogen I to uroporphyrin I before measurement.[2] |
Issue 2: Rapid Disappearance of HMB Signal
| Possible Cause | Troubleshooting Step |
| Spontaneous cyclization to uroporphyrinogen I | - This is an inherent property of HMB.[2][3][4][5] For applications requiring HMB, it should be used immediately after synthesis. - Minimize the time between HMB generation and its intended use. |
| Low pH or high temperature accelerating cyclization | - Maintain a neutral to slightly alkaline pH (around 7.4-8.2) during HMB generation and handling.[6][9] - Perform reactions and any short-term storage at low temperatures (e.g., on ice) to slow the rate of spontaneous cyclization. |
Issue 3: Contamination of HMB with Uroporphyrinogen III
| Possible Cause | Troubleshooting Step |
| Presence of uroporphyrinogen III synthase in the HMBS preparation | - If a pure HMB solution (that will cyclize to uroporphyrinogen I) is desired, ensure the HMBS enzyme preparation is free of uroporphyrinogen III synthase contamination. - This can be checked by analyzing the isomeric content of the resulting uroporphyrins by HPLC. |
Data Presentation
Table 1: Influence of pH and Temperature on HMB Stability
| pH | Temperature (°C) | Approximate Half-life of HMB (minutes) |
| 6.0 | 37 | < 1 |
| 7.4 | 37 | ~ 5 |
| 8.2 | 37 | ~ 10 |
| 7.4 | 4 | ~ 60 |
| 8.2 | 4 | ~ 120 |
Note: The half-life values are illustrative and can vary based on buffer composition and ionic strength. The general trend is that lower temperatures and slightly alkaline pH increase the stability of HMB.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (HMB) for Immediate Use
This protocol describes the generation of HMB in a reaction mixture for immediate use in subsequent enzymatic assays.
Materials:
-
Purified this compound synthase (HMBS)
-
Porphobilinogen (PBG) solution (e.g., 1 mM in water)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Reaction tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare the reaction mixture by combining the Tris-HCl buffer and the desired amount of purified HMBS enzyme in a reaction tube.
-
Pre-incubate the enzyme mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the PBG solution to the reaction tube. The final concentration of PBG will depend on the specific application.
-
Incubate the reaction at 37°C for a predetermined amount of time (e.g., 10-30 minutes) to allow for the synthesis of HMB.
-
Immediately use the reaction mixture containing the freshly synthesized HMB for your downstream application (e.g., as a substrate for uroporphyrinogen III synthase).
Protocol 2: Monitoring HMB Synthesis via Uroporphyrin I Quantification
This protocol describes how to indirectly monitor the amount of HMB synthesized by quantifying the amount of uroporphyrin I formed after spontaneous cyclization and oxidation.
Materials:
-
Reaction mixture containing HMB (from Protocol 1)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Iodine solution (e.g., 1% w/v in ethanol)
-
HPLC system with a C18 column and a UV detector
-
Uroporphyrin I standard
Procedure:
-
At desired time points during the HMB synthesis reaction (from Protocol 1), withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of cold TCA solution. This will precipitate the enzyme.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add a small amount of iodine solution to the supernatant to oxidize the uroporphyrinogen I to uroporphyrin I.
-
Incubate in the dark for approximately 10 minutes.
-
Analyze the sample by HPLC. The separation of uroporphyrin I can be achieved using a C18 column with a suitable mobile phase (e.g., a gradient of methanol and ammonium acetate buffer).
-
Detect uroporphyrin I by its absorbance at approximately 405 nm.
-
Quantify the amount of uroporphyrin I by comparing the peak area to a standard curve generated with the uroporphyrin I standard. The amount of uroporphyrin I is directly proportional to the amount of HMB that was present in the initial aliquot.
Visualizations
Caption: Enzymatic synthesis and subsequent fates of this compound (HMB).
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Navigating the Heme Synthesis Pathway: A Technical Guide to the Enzymatic Assay of Hydroxymethylbilane Conversion
For researchers, scientists, and drug development professionals, the accurate measurement of hydroxymethylbilane synthase (HMBS) and uroporphyrinogen III synthase (UROS) activity is critical. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the enzymatic assay of this compound conversion, ensuring reliable and reproducible results.
The enzymatic conversion of this compound is a crucial step in the heme biosynthetic pathway. This process is primarily mediated by two enzymes: this compound synthase (HMBS), which catalyzes the formation of the linear tetrapyrrole this compound from four molecules of porphobilinogen (PBG), and uroporphyrinogen III synthase (UROS), which then converts this compound into uroporphyrinogen III.[1][2][3] Deficiencies in these enzymes are linked to acute intermittent porphyria and congenital erythropoietic porphyria, respectively, making their accurate assessment vital for both clinical diagnostics and research.[1][2][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound synthase (HMBS) enzymatic assay?
A1: The HMBS assay measures the enzyme's ability to convert four molecules of the substrate, porphobilinogen (PBG), into the unstable linear tetrapyrrole, this compound. In the absence of uroporphyrinogen III synthase (UROS), this compound non-enzymatically cyclizes to form uroporphyrinogen I. This product is then oxidized to uroporphyrin I, which can be quantified spectrophotometrically or by high-pressure liquid chromatography (HPLC) to determine HMBS activity.[6]
Q2: What is the role of uroporphyrinogen III synthase (UROS) and how is its activity measured?
A2: UROS is the fourth enzyme in the heme synthesis pathway and is responsible for the conversion of this compound to uroporphyrinogen III.[2] UROS activity can be measured using a coupled-enzyme assay where HMBS is used to generate the this compound substrate from PBG in situ. Alternatively, a direct assay can be performed using synthetically prepared this compound. The uroporphyrinogen III product is then measured, often after oxidation to uroporphyrin III, and quantified by HPLC.[7]
Q3: Why is it important to protect samples from light?
A3: Porphyrin compounds, including the product of the HMBS assay, uroporphyrin I, are light-sensitive. Exposure to light can cause degradation of these molecules, leading to falsely low measurements of enzyme activity. Therefore, it is crucial to protect all samples and reaction mixtures from light throughout the experimental process.[4][8]
Q4: Can alcohol consumption by the sample donor affect the assay results?
A4: Yes, alcohol consumption can induce the activity of porphobilinogen deaminase (HMBS), potentially leading to a false-normal or elevated result. It is recommended that patients abstain from alcohol for at least 24 hours before specimen collection for clinical diagnostic purposes.[9][10][11]
Troubleshooting Guide
Below are common problems encountered during the enzymatic assay of this compound conversion, along with their potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Inactive Enzyme: Improper storage or handling of the enzyme or sample lysate. | Ensure enzymes and lysates are stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Keep on ice when in use. |
| Incorrect Assay Buffer: Wrong pH or missing essential components like dithiothreitol (DTT). | Use the recommended assay buffer at the optimal pH (around 8.2 for HMBS).[12] Prepare fresh buffer and ensure all components are added correctly. | |
| Degraded Substrate: Porphobilinogen (PBG) or this compound is old or was improperly stored. | Use fresh or properly stored substrate. Check the manufacturer's recommendations for storage conditions. | |
| Presence of Inhibitors: Contaminants in the sample or reagents. | Ensure high purity of all reagents. If using sample lysates, consider potential inhibitors from the source material. | |
| High background signal | Spontaneous Substrate Degradation: Non-enzymatic conversion of PBG. | Run a "no-enzyme" control to measure the rate of spontaneous degradation and subtract this from the sample readings. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and dedicated labware. Test individual reagents for background fluorescence. | |
| Inconsistent or non-reproducible results | Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or substrate. | Use calibrated pipettes and prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Temperature Fluctuations: Inconsistent incubation temperature. | Use a calibrated water bath or incubator to ensure a stable and accurate reaction temperature (typically 37°C).[12][13] | |
| Variable Incubation Times: Inconsistent timing of reaction initiation and termination. | Use a timer and be precise with the incubation period for all samples. | |
| Incomplete Reaction Termination: The reaction is not stopped completely, allowing for continued product formation. | Ensure the stop solution (e.g., strong acid) is added quickly and mixed thoroughly to denature the enzyme.[12] | |
| Non-linear reaction kinetics | Substrate Depletion: The substrate concentration is too low and becomes limiting during the assay. | Ensure the substrate concentration is in excess and within the linear range of the assay. Perform a substrate titration to determine the optimal concentration. |
| Enzyme Instability: The enzyme loses activity over the course of the assay. | Optimize the assay conditions (e.g., pH, ionic strength) to ensure enzyme stability. Consider reducing the incubation time. |
Experimental Protocols
Standard Protocol for this compound Synthase (HMBS) Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Preparation of Erythrocyte Lysate:
-
Collect whole blood in a heparinized tube.
-
Centrifuge at 1,000 x g to pellet the erythrocytes. Remove the plasma and buffy coat.
-
Wash the erythrocytes by resuspending them in an equal volume of cold 0.9% saline and centrifuging again. Repeat this step.
-
Lyse the washed erythrocytes by adding a hypotonic buffer or through freeze-thawing.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the HMBS enzyme.
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing the assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, with 0.1 M DTT).[12]
-
Add the erythrocyte lysate (or purified enzyme) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding the substrate, porphobilinogen (PBG), to a final concentration of approximately 100 µM.[12]
-
Incubate at 37°C for a defined period (e.g., 4 to 30 minutes), ensuring the reaction is in the linear range.[12][13][14]
3. Reaction Termination and Product Quantification:
-
Stop the reaction by adding a strong acid, such as 5 M HCl or trichloroacetic acid.[12][14]
-
Allow the non-enzymatically formed uroporphyrinogen I to oxidize to uroporphyrin I by incubating on ice, protected from light. The addition of an oxidizing agent like benzoquinone may be used.[12]
-
Measure the absorbance of the uroporphyrin I at approximately 405 nm.
-
Calculate the enzyme activity based on the amount of uroporphyrin I produced per unit of time and protein concentration.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HMBS enzymatic assay, compiled from various sources.
| Parameter | Optimal Range/Value | Suboptimal Conditions to Avoid |
| pH | 7.4 - 8.2[12][14] | pH values outside the neutral to slightly alkaline range. |
| Temperature | 37°C[12][13] | Temperatures significantly higher or lower, which can decrease enzyme activity or cause denaturation. |
| Substrate (PBG) Concentration | ~100 µM (should be saturating)[12] | Concentrations that are too low (leading to substrate limitation) or excessively high (potential for substrate inhibition). |
| Incubation Time | 4 - 30 minutes (within linear range)[12][13][14] | Incubation times that are too short (low signal) or too long (product inhibition or substrate depletion). |
| Enzyme Concentration | Should be in the linear range of the assay. | Concentrations that are too high (rapid substrate depletion) or too low (signal below detection limit). |
Visualizing the Workflow and Logic
To further aid in understanding the experimental process and troubleshooting, the following diagrams have been generated using Graphviz.
Caption: Simplified heme biosynthesis pathway focusing on HMBS and UROS.
Caption: General experimental workflow for the HMBS enzymatic assay.
References
- 1. karger.com [karger.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Erythrocyte this compound Synthase – Supra-Regional Assay Service [sas-centre.org]
- 5. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of porphobilinogen deaminase activity in human erythrocytes: pertinent factors in obtaining optimal conditions for measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Test Details [utmb.edu]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of hydroxymethylbilane detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxymethylbilane (HMB) detection methods. Our goal is to help you improve the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting this compound (HMB)?
A1: Direct detection of HMB is challenging due to its instability.[1] Therefore, most methods measure the activity of this compound synthase (HMBS), the enzyme that produces HMB, by quantifying its product. Common methods include:
-
Spectrophotometric and Fluorometric Assays: These classic methods measure the conversion of HMB into uroporphyrinogen I, which is then oxidized to the colored and fluorescent uroporphyrin I.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer high specificity by separating and quantifying uroporphyrin isomers (I and III), allowing for the simultaneous determination of HMBS and uroporphyrinogen III synthase activity.[1][3]
-
Coupled-Enzyme Assays: These assays use purified uroporphyrinogen III synthase to convert HMB to uroporphyrinogen III, which is then measured.[4] This can be useful for kinetic studies.[4]
-
Tandem Mass Spectrometry (MS/MS): A direct assay that allows for the sensitive and specific quantification of HMB.[5]
Q2: Why is my HMBS enzyme activity lower than expected?
A2: Several factors can contribute to low HMBS activity:
-
Enzyme Instability: HMBS can be unstable, especially during purification and storage. Ensure proper storage conditions, typically at -20°C or -70°C in a solution containing glycerol and a reducing agent like DTT.[6] Avoid repeated freeze-thaw cycles.[6]
-
Suboptimal Assay Conditions: HMBS activity is sensitive to pH, temperature, and substrate concentration. The optimal pH is typically around 7.4-8.0.[2] Ensure you are using the correct concentration of the substrate, porphobilinogen (PBG).
-
Presence of Inhibitors: Contaminants in your sample or reagents can inhibit HMBS activity. For instance, certain drugs, heavy metals, and alcohol can negatively impact enzyme function.[7][8]
-
Gene Mutations: In clinical research, low HMBS activity is a hallmark of Acute Intermittent Porphyria (AIP), caused by mutations in the HMBS gene.[9][10][11]
Q3: How can I increase the sensitivity of my HMB detection assay?
A3: To enhance the sensitivity of your assay, consider the following:
-
Optimize Reaction Time: For enzymatic assays, extending the incubation time can lead to a stronger signal, but be mindful that the reaction should remain in the linear range.[12]
-
Choice of Detection Method: Fluorometric methods are generally more sensitive than spectrophotometric methods.[13] HPLC and tandem mass spectrometry offer the highest sensitivity and specificity.[3][5]
-
Sample Preparation: Proper sample preparation is crucial. For blood samples, ensure complete hemolysis to release the enzyme.[1] When working with urine samples for clinical diagnosis, proper collection and protection from light are important to prevent degradation of porphyrin precursors.[14]
-
Use of Additives: Bovine serum albumin (BSA) is often included in the reaction mixture to stabilize the enzyme.[2]
Q4: I am observing high background noise in my fluorometric assay. What could be the cause?
A4: High background in fluorometric assays can be caused by:
-
Contaminating Fluorescent Compounds: Your sample matrix or reagents may contain fluorescent impurities. Ensure you are using high-purity reagents and consider a sample cleanup step if necessary.
-
Spontaneous Oxidation: Porphyrinogens can spontaneously oxidize to fluorescent porphyrins. Minimize exposure to light and air during the experiment.
-
Inappropriate Filter Sets: Ensure that the excitation and emission wavelengths of your fluorometer are optimized for the specific fluorophore you are measuring (e.g., uroporphyrin I).
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like glycerol-containing enzyme stocks. |
| Temperature Fluctuations | Ensure all incubation steps are performed at a consistent and accurate temperature. Use a calibrated water bath or incubator. |
| Reagent Degradation | Prepare fresh reagents, especially the substrate (PBG) and any reducing agents (e.g., DTT). Store stock solutions appropriately. |
| Variable Enzyme Activity | Aliquot your enzyme stock to avoid multiple freeze-thaw cycles.[6] Perform a protein concentration assay to ensure you are using a consistent amount of enzyme in each reaction. |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Insufficient Enzyme Concentration | Increase the concentration of the HMBS enzyme in the reaction, ensuring it remains the limiting factor if you are measuring substrate concentration. |
| Short Incubation Time | Increase the incubation time, but perform a time-course experiment to ensure the reaction is still in the linear phase.[1][12] |
| Sub-optimal pH or Buffer | Verify the pH of your reaction buffer. The optimal pH for HMBS is generally between 7.4 and 8.0.[2] |
| Inefficient Oxidation of Uroporphyrinogen | After the enzymatic reaction, ensure complete oxidation of uroporphyrinogen to uroporphyrin for detection. This can be achieved by adding an oxidizing agent and/or exposure to light. |
Data Presentation
Table 1: Comparison of Common this compound Synthase (HMBS) Activity Assay Methods
| Method | Principle | Typical Sensitivity | Linear Range | Advantages | Disadvantages |
| Spectrophotometry | Measures absorbance of uroporphyrin I formed from HMB.[2] | Moderate | 10-430 nmol/L of uroporphyrins.[1] | Simple, widely available equipment. | Lower sensitivity, potential for interference from other absorbing compounds.[1] |
| Fluorometry | Measures fluorescence of uroporphyrin I.[15] | High | Dependent on instrument, generally more sensitive than spectrophotometry. | High sensitivity.[13] | Susceptible to background fluorescence and quenching. |
| HPLC | Chromatographic separation and quantification of uroporphyrin isomers.[3] | High | N/A | High specificity, can distinguish between uroporphyrin I and III.[1][3] | Requires specialized equipment and expertise. |
| Coupled-Enzyme Assay | HMB is converted to uroporphyrinogen III by uroporphyrinogen III synthase, which is then quantified.[4] | High | N/A | Useful for kinetic studies of uroporphyrinogen III synthase.[4] | Requires purified uroporphyrinogen III synthase. |
| Tandem Mass Spectrometry | Direct measurement of HMB.[5] | Very High | N/A | Very high sensitivity and specificity, direct detection of HMB.[5] | Requires expensive, specialized instrumentation. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for HMBS Activity
This protocol is adapted from methods described for measuring HMBS activity by quantifying the production of uroporphyrin.[2]
Materials:
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Porphobilinogen (PBG) stock solution
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA), 50%
-
Purified HMBS enzyme or cell lysate
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture in a microcentrifuge tube:
-
800 µL 0.1 M Tris-HCl buffer (pH 7.4)
-
100 µL of a solution containing 1 mM DTT and 20 mg/mL BSA
-
Appropriate volume of HMBS enzyme or cell lysate (e.g., 16.4 nM final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, PBG, to a final concentration of 500 µM.
-
Incubate at 37°C for 30 minutes. The reaction should be linear within this timeframe.
-
Terminate the reaction by adding 100 µL of 50% TCA.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance of the supernatant at 406 nm to determine the amount of uroporphyrin I formed. The molar extinction coefficient for uroporphyrin I at 406 nm is 528 mM⁻¹ cm⁻¹.[2]
Mandatory Visualizations
Caption: Heme biosynthesis pathway focusing on HMB formation.
Caption: General workflow for HMBS activity assays.
Caption: Troubleshooting logic for low HMBS activity.
References
- 1. scispace.com [scispace.com]
- 2. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HMBS Enzyme, this compound Synthase - Syd Labs [sydlabs.com]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. HMBS gene mutations and this compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Clarification of Testing Results - American Porphyria Foundation [porphyriafoundation.org]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
Overcoming substrate inhibition in hydroxymethylbilane synthase kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxymethylbilane synthase (HMBS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your kinetic experiments, with a focus on overcoming apparent substrate inhibition and other kinetic anomalies.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase (HMBS) and what is its function?
This compound synthase (HMBS), also known as porphobilinogen deaminase (PBGD), is the third enzyme in the heme biosynthetic pathway.[1][2][3] It catalyzes the sequential condensation of four molecules of its substrate, porphobilinogen (PBG), to form a linear tetrapyrrole called this compound.[4][5] This reaction is a crucial step in the production of heme, chlorophyll, and vitamin B12.[4]
Q2: My HMBS kinetic data does not follow Michaelis-Menten kinetics. What could be the cause?
While HMBS from some sources has been reported to exhibit hyperbolic kinetics, deviations from the Michaelis-Menten model can occur.[6] Non-linear Lineweaver-Burk plots or unexpected kinetic profiles can arise from several factors, including cooperativity, the presence of isoenzymes, substrate or product inhibition, and experimental artifacts.[7] For instance, rat kidney PBG-D has been shown to have unusual kinetic behavior that deviates from the Michaelis-Menten hyperbola.[8] It is also important to ensure that your assay conditions are optimized and that you are measuring the initial reaction velocity.
Q3: Does HMBS exhibit substrate inhibition with its natural substrate, porphobilinogen (PBG)?
The current body of research does not provide definitive evidence of classical substrate inhibition of human HMBS by its natural substrate, PBG. However, studies using substrate analogs, such as 2-iodoporphobilinogen (2-I-PBG), have demonstrated noncompetitive inhibition.[4][9] Apparent substrate inhibition in your experiments with PBG could be due to a variety of factors outlined in the troubleshooting guide below.
Q4: What are the typical kinetic parameters for human HMBS?
Kinetic parameters for HMBS can vary depending on the source of the enzyme (e.g., tissue, recombinant expression system) and the assay conditions. However, some reported values for human HMBS are summarized in the table below.
Quantitative Data Summary
Table 1: Kinetic Parameters of Human this compound Synthase
| Enzyme Source | K_m (μM) | V_max | Specific Activity | Notes | Reference |
| Human Erythrocyte (Purified) | 8.9 ± 1.5 | 249 ± 36 nmol/mg/h | - | Obeys Michaelis-Menten kinetics. | [10] |
| Human Liver | 3.6 | - | 3.66 units/g wet weight | Exhibits hyperbolic kinetics. | [6] |
| Wild-Type (Recombinant) | 28 ± 1 | 2996 ± 9 nmol/mg⁻¹·h⁻¹ | 2249 ± 38 nmol/mg⁻¹·h⁻¹ | Analyzed using Michaelis-Menten model. | [11] |
Table 2: Inhibition of Human HMBS by a Substrate Analog
| Inhibitor | Inhibition Type | K_i (μM) | Substrate | Reference |
| 2-iodoporphobilinogen (2-I-PBG) | Noncompetitive | 5.4 ± 0.3 | Porphobilinogen (PBG) | [12] |
Troubleshooting Guide: Apparent Substrate Inhibition and Non-Linear Kinetics
If your HMBS kinetic data suggests substrate inhibition or other non-linear behavior, follow this troubleshooting guide to identify and resolve the potential issue.
Diagram: Troubleshooting Workflow for HMBS Kinetic Assays
Caption: Troubleshooting workflow for non-linear HMBS kinetics.
Step 1: Verify Assay Conditions
-
Issue: Incorrect assay conditions can lead to anomalous kinetic results.
-
Troubleshooting:
-
pH and Buffer: Ensure the pH of your reaction buffer is optimal for HMBS activity (typically around pH 7.4-8.2).[6][12] Verify the composition of your buffer and check for any interfering substances.
-
Incubation Time: Confirm that you are measuring the initial velocity of the reaction. At high substrate concentrations, the reaction may proceed quickly, and product accumulation could become inhibitory. Perform a time-course experiment to determine the linear range of the assay.
-
Temperature: Maintain a constant and optimal temperature (e.g., 37°C) throughout the experiment.[12]
-
Additives: If your assay includes additives like DTT or BSA, ensure they are at the correct concentrations.[12]
-
Step 2: Assess Substrate Quality and Concentration
-
Issue: The quality and concentration of the porphobilinogen (PBG) substrate are critical.
-
Troubleshooting:
-
Purity: Use highly pure PBG. Impurities could act as inhibitors.
-
Stability: PBG can be unstable. Prepare fresh solutions and store them appropriately. Degradation products may inhibit the enzyme.
-
High Concentration Effects: At very high concentrations, PBG solutions may become more viscous, affecting reaction rates. Also, consider the possibility of substrate-dependent aggregation of the enzyme.
-
Step 3: Evaluate Enzyme Integrity
-
Issue: The state of the HMBS enzyme can significantly impact its kinetic behavior.
-
Troubleshooting:
-
Purity and Concentration: Verify the purity of your enzyme preparation using methods like SDS-PAGE. Accurately determine the enzyme concentration.
-
Aggregation: At high concentrations, some enzymes can aggregate, leading to a decrease in activity. Test a range of enzyme concentrations to ensure you are working in a linear range with respect to enzyme concentration.
-
Step 4: Re-evaluate Data Analysis
-
Issue: The method of data analysis can influence the interpretation of kinetic results.
-
Troubleshooting:
-
Lineweaver-Burk Plots: While useful for visualization, Lineweaver-Burk plots can distort experimental error, especially at low substrate concentrations.[13]
-
Non-Linear Regression: It is highly recommended to fit your raw data directly to the Michaelis-Menten equation or alternative models using non-linear regression software. This approach provides more accurate parameter estimates.
-
Alternative Models: If your data consistently deviates from the Michaelis-Menten model even after troubleshooting the experimental conditions, consider fitting it to other kinetic models, such as those that account for cooperativity or substrate inhibition.
-
Experimental Protocols
Protocol 1: Standard HMBS Activity Assay
This protocol is adapted from established methods for measuring HMBS activity.[12]
-
Prepare the Assay Mixture: In a microcentrifuge tube or a well of a microplate, prepare the assay mixture containing:
-
0.1 M Tris-HCl buffer (pH 7.4)
-
0.1 mM Dithiothreitol (DTT)
-
2 mg/mL Bovine Serum Albumin (BSA)
-
16.4 nM holo-HMBS
-
-
Pre-incubation: Incubate the assay mixture at 37°C for 5 minutes to pre-warm the components.
-
Initiate the Reaction: Start the reaction by adding the substrate, porphobilinogen (PBG), to achieve a final concentration within the desired range (e.g., 0-500 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time within the linear range of the assay (e.g., 30 minutes).
-
Terminate the Reaction: Stop the reaction by adding an equal volume of 50% trichloroacetic acid.
-
Product Quantification: The product, this compound, spontaneously cyclizes to uroporphyrinogen I, which can then be oxidized to uroporphyrin I. The amount of uroporphyrin I can be quantified spectrophotometrically by measuring the absorbance at approximately 405 nm.
Protocol 2: Kinetic Analysis of Potential Substrate Inhibition
-
Perform the Standard Assay: Follow the steps outlined in Protocol 1.
-
Vary Substrate Concentration: Use a wide range of PBG concentrations, extending to high levels (e.g., up to 2000 µM or higher, if solubility permits).[11]
-
Measure Initial Velocities: For each substrate concentration, determine the initial reaction velocity.
-
Data Plotting and Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression.
-
If the data shows a decrease in velocity at high substrate concentrations, fit the data to the substrate inhibition equation: v = (V_max * [S]) / (K_m + [S] * (1 + [S]/K_i)) where K_i is the substrate inhibition constant.
-
Signaling Pathways and Logical Relationships
Diagram: HMBS Catalytic Cycle
Caption: The catalytic cycle of this compound synthase.
Diagram: Michaelis-Menten vs. Substrate Inhibition Kinetics
Caption: Comparison of kinetic profiles.
References
- 1. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of this compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphobilinogen deaminase - Wikipedia [en.wikipedia.org]
- 3. HMBS gene mutations and this compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and molecular parameters of human hepatic porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemistry - Reason Non linear Lineweaver–Burk plot - Biology Stack Exchange [biology.stackexchange.com]
- 8. Rat kidney porphobilinogen deaminase kinetics. Detection of enzyme-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bi-allelic this compound synthase inactivation defines a homogenous clinico-molecular subtype of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Computational modeling of the catalytic mechanism of this compound synthase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Technical Support Center: Hydroxymethylbilane (HMB) Handling and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for working with hydroxymethylbilane (HMB). Given the inherent instability of HMB, this guide focuses on methods for its enzymatic synthesis and immediate use, as long-term storage of isolated HMB is not currently a feasible standard practice.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMB) and why is it important?
This compound (HMB), also known as preuroporphyrinogen, is a linear tetrapyrrole that serves as a critical intermediate in the biosynthesis of all porphyrins, including heme, chlorophyll, and vitamin B12.[1][2] It is synthesized from four molecules of porphobilinogen (PBG) by the enzyme this compound synthase (HMBS).[1] HMB stands at a crucial metabolic branch point: it can be converted by the enzyme uroporphyrinogen III synthase (UROS) to uroporphyrinogen III, the precursor to most biologically functional porphyrins, or it can spontaneously cyclize to form the non-functional isomer uroporphyrinogen I.[3][4][5]
Q2: I am trying to store my purified HMB, but I am consistently losing my sample. Why is HMB so unstable?
This compound is inherently unstable due to its linear tetrapyrrole structure, which is chemically primed to cyclize. In the absence of the enzyme uroporphyrinogen III synthase (UROS), HMB will rapidly and spontaneously undergo a non-enzymatic ring-closure to form uroporphyrinogen I.[3][4][5][6] This cyclization is a thermodynamically favorable process. The scientific literature consistently refers to HMB as an "unstable intermediate," and there are no established protocols for the long-term storage of isolated HMB.[2][4][7] Therefore, the loss of your sample is expected due to its natural chemical reactivity.
Q3: Are there any known methods to stabilize HMB for long-term storage?
Currently, there are no published methods for the long-term stabilization and storage of isolated this compound. The universal approach in research is to generate HMB in situ from its precursor, porphobilinogen (PBG), using the enzyme this compound synthase (HMBS), and then to use it immediately in subsequent enzymatic reactions or analyses.[8] Any delay in its use will result in its conversion to uroporphyrinogen I.
Q4: What are the primary factors that influence the rate of HMB degradation (cyclization)?
While quantitative kinetic data on the non-enzymatic cyclization of HMB under various conditions is scarce, the process is known to be spontaneous. Factors that generally influence chemical reactions, such as temperature and pH, would be expected to affect the rate of cyclization. Assays involving HMB are typically conducted under specific pH and temperature conditions to optimize the activity of the enzymes that produce or consume it, which in turn minimizes the window for spontaneous degradation. For instance, assays involving uroporphyrinogen III synthase, which uses HMB as a substrate, are often performed at a pH of around 7.4 to 8.2 and a temperature of 37°C.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of HMB sample upon attempted storage. | Inherent chemical instability of HMB leading to spontaneous cyclization into uroporphyrinogen I. | Do not attempt to store isolated HMB. Prepare it fresh using enzymatic synthesis and use it immediately in your downstream application. |
| Low yield of uroporphyrinogen III in a coupled enzyme assay (HMBS and UROS). | 1. Suboptimal activity of HMBS or UROS.2. Delay between HMB synthesis and its use by UROS, allowing for non-enzymatic cyclization to uroporphyrinogen I.3. Inactivation of the thermolabile UROS enzyme. | 1. Ensure optimal buffer conditions, pH (typically 7.4-8.2), and temperature (37°C) for both enzymes.[8][9]2. Perform a coupled assay where both HMBS and UROS are present simultaneously, allowing for the immediate conversion of HMB to uroporphyrinogen III.3. UROS is known to be heat-sensitive, unlike the heat-stable HMBS. Avoid temperatures above 37°C if UROS activity is required.[7] |
| Detection of uroporphyrin I in an enzymatic assay designed to produce uroporphyrinogen III. | HMB, the product of the HMBS reaction, has spontaneously cyclized to uroporphyrinogen I, which is then oxidized to uroporphyrin I during sample workup. This indicates that the UROS enzyme was not active or efficient enough to convert all the available HMB. | - Verify the activity of your UROS enzyme preparation.- Optimize the ratio of HMBS to UROS to ensure rapid conversion of HMB.- Minimize the reaction time before analysis to reduce the accumulation of uroporphyrinogen I. |
Data Presentation
As there is no available quantitative data for the long-term stability of this compound under various storage conditions, the following table summarizes the key factors influencing its stability in an experimental context, emphasizing its transient nature.
Table 1: Factors Influencing this compound Stability and Conversion
| Factor | Condition | Effect on this compound | Reference |
| Enzymatic Conversion | Presence of active Uroporphyrinogen III Synthase (UROS) | Rapidly and specifically converts HMB to uroporphyrinogen III. This is the primary biological stabilization pathway. | [3][10] |
| Chemical Reactivity | Absence of Uroporphyrinogen III Synthase (UROS) | Spontaneously and non-enzymatically cyclizes to uroporphyrinogen I. | [3][4][5] |
| pH | Assays are typically run at pH 7.4 - 8.2. | This pH range is optimal for the enzymes that produce and consume HMB, thus minimizing its lifetime as a free molecule. | [8][9] |
| Temperature | Enzymatic reactions are typically conducted at 37°C. | Higher temperatures may increase the rate of spontaneous cyclization. UROS is thermolabile, and its inactivation would lead to the accumulation and subsequent cyclization of HMB to the type I isomer. | [7][8][9] |
Experimental Protocols
The most reliable method for working with this compound is to generate it enzymatically and use it without delay.
Protocol 1: Enzymatic Synthesis of this compound for Immediate Use
This protocol is designed for the in situ generation of HMB for use in a coupled assay with uroporphyrinogen III synthase (UROS).
Materials:
-
Purified this compound synthase (HMBS)
-
Purified uroporphyrinogen III synthase (UROS)
-
Porphobilinogen (PBG) solution
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.2
-
5 M HCl (for reaction termination)
-
Benzoquinone solution (0.1% in methanol, for oxidation)
Procedure:
-
Prepare a reaction mixture containing the Reaction Buffer, a suitable concentration of purified UROS enzyme, and any other components required for your downstream analysis.
-
Separately, prepare a solution of purified HMBS enzyme in the Reaction Buffer.
-
Pre-incubate both solutions at 37°C for 3-5 minutes.
-
To initiate the reaction, add the substrate, porphobilinogen (PBG), to the UROS-containing mixture. Immediately thereafter, add the HMBS solution to the same reaction tube. A typical final concentration for PBG is 100 µM.[9]
-
Incubate the reaction at 37°C. The reaction time will depend on the specific activity of the enzymes and the desired product yield.
-
To terminate the reaction and analyze the product, add 5 M HCl. This will stop the enzymatic reactions.
-
For spectrophotometric analysis of the uroporphyrin product, add benzoquinone solution to oxidize the colorless uroporphyrinogens to the colored uroporphyrins. Incubate on ice for 30 minutes, protected from light.
-
Measure the absorbance at 405 nm to quantify the amount of uroporphyrin formed.
Visualizations
Diagram 1: this compound Instability and Conversion Pathways
This diagram illustrates the central role of HMB and its two possible fates: enzymatic conversion to the functional uroporphyrinogen III or spontaneous degradation to the non-functional uroporphyrinogen I.
Diagram 2: Experimental Workflow for HMB Generation and Use
This workflow outlines the recommended procedure for working with HMB, emphasizing its immediate use following enzymatic synthesis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Plasmodium falciparum this compound synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. scispace.com [scispace.com]
- 8. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Validation & Comparative
The Lynchpin of Porphyrin Synthesis: Validating Hydroxymethylbilane as the True Intermediate in Uroporphyrinogen III Formation
A Comparative Guide for Researchers in Heme Biosynthesis and Drug Development
The biosynthesis of uroporphyrinogen III, the first macrocyclic precursor to a myriad of vital molecules including heme, chlorophyll, and vitamin B12, proceeds through a precisely orchestrated series of enzymatic reactions. A pivotal step in this pathway is the formation of the linear tetrapyrrole, hydroxymethylbilane (HMB), and its subsequent cyclization. For years, the exact nature of this intermediate was a subject of investigation. This guide provides a comprehensive comparison of the now-validated role of HMB against historical alternatives, supported by experimental data, detailed protocols, and pathway visualizations to firmly establish its position as the true intermediate.
Historical Perspective: The "iso-PBG" Hypothesis vs. This compound
Early in the elucidation of the heme biosynthesis pathway, before the definitive identification of this compound, alternative hypotheses were considered. One notable alternative was the "iso-PBG" hypothesis. This theory proposed that one of the four porphobilinogen (PBG) molecules undergoes an isomerization to "iso-PBG" before condensation, leading directly to the asymmetrically substituted uroporphyrinogen III.
However, experimental evidence failed to support this hypothesis. Studies demonstrated that the enzyme uroporphyrinogen isomerase (now known as uroporphyrinogen III synthase) could not modify PBG on its own. Instead, it was found to act on a substrate produced by a preceding enzyme, porphobilinogen deaminase (now this compound synthase)[1]. This substrate was later identified as the linear tetrapyrrole, this compound. The validation of HMB as the true intermediate came from trapping and characterizing this unstable molecule and demonstrating its enzymatic conversion to uroporphyrinogen III. In the absence of uroporphyrinogen III synthase, HMB was shown to spontaneously cyclize to the non-physiological isomer, uroporphyrinogen I[2][3][4].
Quantitative Comparison of Key Enzymes
The validation of this compound as the central intermediate is underpinned by the kinetic characterization of the two key enzymes involved: this compound synthase (HMBS) and uroporphyrinogen III synthase (UROS). The following table summarizes key kinetic parameters for these enzymes from various sources.
| Enzyme | Organism/Source | Substrate | K_m_ (µM) | V_max_ (nmol/h/mg) | Specific Activity (nmol/h/ml) | Reference |
| This compound Synthase (HMBS) | Escherichia coli | Porphobilinogen | ~10 | Not Specified | Not Specified | [5] |
| Rat Spleen (wt) | Porphobilinogen | 10.3 ± 1.5 | 11800 ± 600 | Not Specified | [6] | |
| Human Erythrocytes | Porphobilinogen | Not Specified | Not Specified | 30-67 | [7] | |
| Uroporphyrinogen III Synthase (UROS) | Human Erythrocytes | This compound | Not Specified | Not Specified | Not Specified | [8] |
Note: Direct comparison of Vmax and specific activity across different studies is challenging due to variations in assay conditions, enzyme purity, and reporting units. However, the consistent Michaelis-Menten kinetics observed for HMBS across different species supports a conserved mechanism with porphobilinogen as its substrate.
Experimental Validation: Methodologies and Workflows
The confirmation of this compound's role as the true intermediate relies on a combination of enzymatic assays and analytical techniques.
Experimental Protocols
1. This compound Synthase (HMBS) Activity Assay
This assay quantifies the formation of this compound by measuring the amount of uroporphyrinogen I produced upon its spontaneous cyclization.
-
Principle: In the absence of uroporphyrinogen III synthase, the HMB produced by HMBS from porphobilinogen (PBG) spontaneously cyclizes to form uroporphyrinogen I. This product is then oxidized to the stable, fluorescent compound uroporphyrin I, which can be quantified spectrophotometrically or fluorometrically.
-
Reagents:
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.2)
-
Porphobilinogen (PBG) solution
-
Purified HMBS or cell lysate containing HMBS
-
Trichloroacetic acid (TCA) for reaction termination
-
Iodine or other oxidizing agent
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the enzyme sample.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a known concentration of PBG.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding TCA.
-
Oxidize the uroporphyrinogen I to uroporphyrin I by adding iodine and exposing to light.
-
Centrifuge to pellet precipitated protein.
-
Measure the absorbance of the supernatant at the Soret peak of uroporphyrin I (around 405-408 nm).
-
Calculate the amount of uroporphyrin I formed using its molar extinction coefficient.
-
2. Uroporphyrinogen III Synthase (UROS) Coupled Assay
This assay measures the activity of UROS by quantifying the amount of uroporphyrinogen III formed from PBG in the presence of excess HMBS.
-
Principle: HMBS is used to generate this compound in situ from PBG. UROS then converts the HMB to uroporphyrinogen III. The total uroporphyrin formed (I and III isomers) is a measure of HMBS activity, while the amount of uroporphyrin III specifically is a measure of UROS activity. The isomers are separated and quantified by high-performance liquid chromatography (HPLC).
-
Reagents:
-
Tris-HCl buffer
-
Porphobilinogen (PBG) solution
-
Purified HMBS
-
Purified UROS or cell lysate containing UROS
-
TCA
-
Oxidizing agent
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PBG, and a saturating amount of HMBS.
-
Add the UROS-containing sample to the mixture.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction with TCA.
-
Oxidize the uroporphyrinogens to uroporphyrins.
-
Inject the supernatant into an HPLC system equipped with a reverse-phase column.
-
Separate the uroporphyrin I and III isomers.
-
Quantify the isomers using a fluorescence detector and compare to known standards.
-
Visualizing the Pathways and Workflows
To further clarify the biochemical and experimental logic, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Conclusion
The convergence of evidence from enzymatic assays, kinetic studies, and the refutation of alternative hypotheses has unequivocally established this compound as the true and sole intermediate in the enzymatic synthesis of uroporphyrinogen III from porphobilinogen. The linear tetrapyrrole, HMB, is the product of this compound synthase and the specific substrate for uroporphyrinogen III synthase. The alternative fate of HMB, spontaneous cyclization to uroporphyrinogen I, serves as a crucial experimental tool to assay HMBS activity and highlights the essential role of UROS in directing the biosynthesis towards the physiologically vital type III isomer. This solid understanding of the pathway is fundamental for research into the pathobiology of porphyrias and for the development of therapeutic strategies targeting heme biosynthesis.
References
- 1. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 3. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification, N-terminal amino acid sequence and properties of this compound synthase (porphobilinogen deaminase) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythrocyte this compound Synthase – Supra-Regional Assay Service [sas-centre.org]
- 8. karger.com [karger.com]
Hydroxymethylbilane vs. Preuroporphyrinogen: A Guide to Nomenclature, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate pathway of heme biosynthesis, a critical linear tetrapyrrole intermediate plays a pivotal role. This molecule is known by two names: hydroxymethylbilane (HMB) and preuroporphyrinogen. This guide provides a comprehensive comparison of these synonymous terms, delving into their chemical structure, biosynthetic significance, and the experimental methods used for their study.
Nomenclature and Structural Equivalence
This compound and preuroporphyrinogen refer to the identical organic molecule.[1][2] The name "this compound" describes its chemical structure: a bilane (a linear chain of four pyrrole rings linked by methylene bridges) substituted with a hydroxymethyl group at one terminus. The term "preuroporphyrinogen" highlights its role as the direct precursor to the uroporphyrinogens. For clarity and consistency, this guide will primarily use the term this compound.
Structurally, this compound is a linear tetrapyrrole. It consists of four pyrrole rings connected in a head-to-tail fashion by three methylene bridges. The terminal pyrrole rings are capped with a hydroxymethyl group (-CH₂OH) and a hydrogen atom. Each of the four pyrrole rings is also substituted with an acetic acid (-CH₂COOH) and a propionic acid (-CH₂CH₂COOH) side chain.[2]
Biosynthetic Role and Enzymatic Conversion
This compound is a key intermediate in the biosynthesis of all porphyrins, including heme, chlorophylls, and vitamin B12.[3] It is synthesized from four molecules of porphobilinogen (PBG) by the cytosolic enzyme This compound synthase (HMBS) , also known as porphobilinogen deaminase (PBGD).[4] This enzyme catalyzes the stepwise condensation of the four PBG molecules.[3]
Following its synthesis, this compound is an unstable intermediate that can follow two paths:
-
Enzymatic Cyclization: In the presence of uroporphyrinogen III synthase (UROS) , this compound is rapidly converted into uroporphyrinogen III. This enzymatic reaction involves the inversion of the fourth pyrrole ring (ring D) before cyclization, leading to an asymmetric arrangement of the side chains.[3][5] Uroporphyrinogen III is the essential precursor for heme and other vital tetrapyrroles.
-
Non-Enzymatic Cyclization: In the absence of uroporphyrinogen III synthase, this compound spontaneously cyclizes to form uroporphyrinogen I.[6] This isomer has a symmetric arrangement of its side chains and is a non-functional byproduct. Deficiencies in UROS activity can lead to the accumulation of uroporphyrinogen I, causing the genetic disorder congenital erythropoietic porphyria.[5]
The following diagram illustrates the central role of this compound in the porphyrin biosynthesis pathway.
Caption: Biosynthetic pathway from porphobilinogen.
Comparative Data
While this compound is known to be unstable, specific quantitative data on its stability under varying conditions is sparse in the literature. However, the stability of the enzymes that process it provides indirect evidence of the conditions under which it is handled biologically.
| Parameter | This compound Synthase (HMBS) | Uroporphyrinogen III Synthase (UROS) | Reference |
| Thermal Stability | Stable up to 70°C | Heat labile above 50°C; t₁/₂ at 60°C ≈ 1 min | [1][7] |
| pH Optimum | 7.4 - 8.8 | 7.4 | [7][8] |
| Kₘ for Substrate | Kₘ for Porphobilinogen: Varies (µM range) | Kₘ for this compound: 5-20 µM | [7][8] |
Experimental Protocols
The quantification of this compound is typically achieved indirectly by measuring the activity of the enzymes that produce or consume it. This is due to its transient nature and rapid conversion to uroporphyrinogens.
Spectrophotometric Assay for this compound Synthase (HMBS)
This method measures the formation of uroporphyrinogen I from the HMBS-catalyzed synthesis of this compound, which then spontaneously cyclizes. The uroporphyrinogen I is subsequently oxidized to uroporphyrin I, which can be quantified by its strong absorbance at approximately 405 nm.[8][9]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.2, containing 0.1 M DTT).
-
Enzyme Pre-incubation: Add a known amount of purified HMBS or cell lysate containing the enzyme to the reaction buffer and pre-incubate at 37°C for 3 minutes.
-
Initiation of Reaction: Start the reaction by adding a pre-warmed solution of porphobilinogen (e.g., to a final concentration of 100 µM).
-
Termination and Oxidation: After a defined time (e.g., 4 minutes), stop the reaction by adding a strong acid (e.g., 5 M HCl) and an oxidizing agent (e.g., 0.1% benzoquinone in methanol).
-
Incubation: Incubate the samples on ice for 30 minutes, protected from light, to allow for complete oxidation of uroporphyrinogen I to uroporphyrin I.
-
Quantification: Measure the absorbance of the solution at 405 nm. The amount of uroporphyrin I formed is calculated using its molar extinction coefficient.
Fluorometric Assay for Uroporphyrinogen III Synthase (UROS)
This assay measures the formation of uroporphyrinogen III from this compound. The product is then oxidized to uroporphyrin III, which is quantified by its fluorescence.[10]
Methodology:
-
Generation of this compound: this compound is typically generated in situ by incubating porphobilinogen with purified HMBS.
-
UROS Reaction: The solution containing the freshly generated this compound is then incubated with the UROS enzyme sample.
-
Termination and Oxidation: The reaction is stopped with acid, and the uroporphyrinogen III is oxidized to uroporphyrin III.
-
Quantification: The fluorescence of the resulting uroporphyrin III is measured with an excitation wavelength of approximately 405 nm and an emission wavelength of about 595 nm. A standard curve using authentic uroporphyrin III is used for quantification.
HPLC-Based Simultaneous Assay for HMBS and UROS
A more advanced method utilizes high-performance liquid chromatography (HPLC) to separate and quantify the uroporphyrin I and uroporphyrin III isomers formed.[11][12] This allows for the simultaneous determination of both HMBS and UROS activities.
Methodology:
-
Coupled Enzyme Reaction: A reaction is set up containing porphobilinogen and a source of both HMBS and UROS (e.g., erythrocyte lysate).
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Termination and Oxidation: The reaction is stopped, and the uroporphyrinogens are oxidized to their corresponding porphyrins.
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 column. A suitable mobile phase gradient is used to separate uroporphyrin I and uroporphyrin III.
-
Detection and Quantification: The porphyrins are detected by their absorbance or fluorescence. The peak areas are integrated and compared to standards to quantify the amounts of each isomer produced.
-
HMBS activity is calculated from the total amount of uroporphyrin (I + III) formed.
-
UROS activity is determined from the amount of uroporphyrin III synthesized.
-
The following diagram outlines a general workflow for the HPLC-based analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 4. Two Novel this compound Synthase Splicing Mutations Predispose to Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Simultaneous determination of this compound synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of this compound synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Hydroxymethylbilane Detection
For Researchers, Scientists, and Drug Development Professionals
Hydroxymethylbilane (HMB) is a critical, yet highly unstable, linear tetrapyrrole intermediate in the biosynthesis of heme, chlorophylls, and vitamin B12. Its accurate quantification is paramount for diagnosing and studying a group of genetic disorders known as porphyrias, particularly Acute Intermittent Porphyria (AIP), which results from a deficiency in the enzyme this compound synthase (HMBS). Due to its instability, HMB is not measured directly. Instead, analytical methods rely on its enzymatic conversion to stable cyclic uroporphyrinogens, which are then oxidized to fluorescent uroporphyrins for quantification.
This guide provides a detailed comparison of the two primary analytical strategies for the indirect detection and quantification of HMB: a high-sensitivity HPLC-based method with fluorescence detection and a more straightforward spectrophotometric assay.
Heme Biosynthesis Pathway: Role of this compound
The synthesis of HMB is a pivotal step in the heme biosynthetic pathway. Four molecules of the precursor porphobilinogen (PBG) are sequentially condensed by the enzyme this compound Synthase (HMBS) to form the linear HMB molecule. In the presence of Uroporphyrinogen III Synthase (UROS), HMB is rapidly cyclized to form Uroporphyrinogen III, the precursor to heme. If UROS is absent or deficient, HMB spontaneously cyclizes to form the non-functional isomer, Uroporphyrinogen I. Analytical methods leverage this chemistry for quantification.
A Researcher's Guide to Commercially Available Antibodies for Hydroxymethylbilane Synthase (HMBS)
For researchers, scientists, and drug development professionals studying the heme biosynthesis pathway and related pathologies such as acute intermittent porphyria, the selection of a specific and reliable antibody against Hydroxymethylbilane Synthase (HMBS) is critical.[1][2] This guide provides a comparative overview of several commercially available anti-HMBS antibodies, focusing on their cross-reactivity across different species and their performance in various immunoassays. The information presented is collated from publicly available datasheets and aims to assist in making an informed decision for your specific research needs.
Unveiling the Target: this compound Synthase
This compound synthase (HMBS), also known as porphobilinogen deaminase (PBGD), is a key cytosolic enzyme in the heme biosynthetic pathway.[1] It catalyzes the head-to-tail condensation of four porphobilinogen molecules to form the linear tetrapyrrole this compound.[1][2] This is the third step in the complex process of heme synthesis, a molecule vital for the function of hemoproteins like hemoglobin.[2] Given its crucial role, HMBS is a significant target for research into the pathogenesis of porphyrias.
Comparative Analysis of Anti-HMBS Antibodies
The following table summarizes the key features of several commercially available antibodies against HMBS, with a focus on their validated cross-reactivity and applications. This data is intended to provide a snapshot for easy comparison. For detailed experimental validation data, it is always recommended to consult the individual product datasheets.
| Antibody (Catalog No.) | Supplier | Host Species | Clonality | Validated Species Reactivity | Validated Applications | Recommended Dilutions |
| 67456-1-Ig | Proteintech | Mouse | Monoclonal | Human[3][4] | WB, IHC, ELISA[4] | WB: 1:1000-1:6000, IHC: 1:50-1:500[5] |
| PA5-52253 | Thermo Fisher Scientific | Rabbit | Polyclonal | Human, Mouse, Rat[6] | WB, IHC (Paraffin)[6] | Not explicitly stated, refer to datasheet |
| NBP2-33600 | Novus Biologicals | Rabbit | Polyclonal | Human, Mouse, Rat (94% predicted) | WB, IHC, ICC/IF | IHC: 1:500-1:1000, WB: 0.04-0.4 ug/ml |
| ab129092 | Abcam | Rabbit | Monoclonal | Human | WB | Not explicitly stated, refer to datasheet |
| YA3061 | MedchemExpress | Rabbit | Monoclonal | Human, Mouse, Rat | WB | WB: 1/500-1/1000 |
| PA5-37366 | Thermo Fisher Scientific | Rabbit | Polyclonal | Human, Mouse | WB | Not explicitly stated, refer to datasheet |
| HPA006114 | Atlas Antibodies | Rabbit | Polyclonal | Human, Mouse, Rat (94% identity) | WB, IHC | IHC: 1:50-1:200 |
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible results. Below are representative protocols for Western Blotting and Immunohistochemistry, which can be adapted for the specific anti-HMBS antibodies listed above.
Western Blotting Protocol
This protocol provides a general framework for the detection of HMBS in cell lysates or tissue homogenates.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or semi-dry transfer for 30-60 minutes.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-HMBS antibody at the recommended dilution (see table above) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol is suitable for localizing HMBS protein in tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2x3 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the anti-HMBS antibody at the recommended dilution overnight at 4°C.
-
-
Washing:
-
Wash slides three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate slides with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate slides with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizing the Experimental Workflow and Biological Pathway
To further aid in understanding the experimental process and the biological context of HMBS, the following diagrams have been generated.
References
- 1. Porphobilinogen deaminase - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. HMBS Monoclonal Antibody (1G12H3) (67456-1-IG) [thermofisher.com]
- 4. HMBS antibody (67456-1-Ig) | Proteintech [ptglab.com]
- 5. HMBS antibody (67456-1-Ig) | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 6. HMBS Polyclonal Antibody (PA5-52253) [thermofisher.com]
Unraveling the Catalytic Orchestra of Hydroxymethylbilane Synthase: A Comparative Guide to Key Amino Acid Residues
For researchers, scientists, and drug development professionals, understanding the intricate catalytic mechanism of hydroxymethylbilane synthase (HMBS) is paramount for fields ranging from porphyria research to synthetic biology. This guide provides a comparative analysis of the roles of specific amino acid residues in HMBS catalysis, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of this essential enzyme.
This compound synthase (HMBS), the third enzyme in the heme biosynthetic pathway, performs a remarkable feat of molecular assembly. It catalyzes the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, 1-hydroxymethylbilane (HMB).[1] This process is orchestrated by a cast of critical amino acid residues within the enzyme's active site, each with a specific role in substrate binding, catalysis, and product release. Mutations in these key residues can lead to the genetic disorder acute intermittent porphyria (AIP), highlighting their importance in maintaining enzymatic function.[1][2]
Key Residues in HMBS Catalysis: A Functional Comparison
Site-directed mutagenesis studies, coupled with kinetic analysis, have been instrumental in elucidating the function of individual amino acid residues. The following table summarizes the quantitative impact of mutating several key residues on the catalytic efficiency of HMBS.
| Residue | Proposed Role(s) | Organism | Mutation | Relative Activity (%) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Arg26 | PBG binding, proton donor | E. coli | R26L | <1 | - | - | - | [3] |
| Human | R26H | 43 | 14.8 | 0.03 | 2027 | [4] | ||
| Asp99 | Stabilization of reaction intermediate | Human | D99N | 1.8 | - | - | - | [5] |
| Arg167 | PBG binding, catalysis, HMB release | Human | R167Q | 12 | 11.2 | 0.01 | 893 | [6] |
| Human | R167W | 1.5 | - | - | - | [5] | ||
| Arg173 | Propionate group binding of PBG | E. coli | R173L | 1.2 | - | - | - | [3] |
| Human | R173G | <1 | - | - | - | [7] | ||
| Cys261 | Covalent attachment of the dipyrromethane cofactor | Human | C261Y | <1 | - | - | - | [5] |
Note: The data presented is a compilation from various studies and experimental conditions may differ. "-" indicates data not reported.
The data clearly demonstrates that mutations in these residues can have a drastic impact on enzyme activity. For instance, the mutation of the conserved Cys261, which covalently links the dipyrromethane (DPM) cofactor, completely abolishes activity.[5] Similarly, arginine residues, such as Arg26 and Arg173, play a crucial role in binding the carboxylate side chains of the substrate, and their replacement with a non-polar residue like leucine leads to a significant loss of function.[3] Arginine 167 appears to have a multifaceted role, and its mutation to glutamine or tryptophan significantly impairs catalysis.[5][6] Aspartate 99 is proposed to stabilize a reaction intermediate, and its mutation to asparagine results in a dramatic reduction in activity.[5][8]
Experimental Protocols for Validating Residue Function
To enable researchers to conduct their own investigations into HMBS catalysis, detailed methodologies for key experiments are provided below.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid changes into the HMBS protein.
-
Plasmid Template: A plasmid containing the wild-type HMBS gene is used as the template.
-
Primer Design: Two complementary oligonucleotide primers are designed to contain the desired mutation and flank the target codon.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (prokaryotic-derived plasmids).
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli cells for propagation.
-
Sequence Verification: The entire HMBS gene in the resulting plasmids is sequenced to confirm the desired mutation and the absence of any unintended changes.
HMBS Activity Assay (Coupled-Enzyme Assay)
The activity of wild-type and mutant HMBS can be determined by measuring the rate of HMB formation. A common method is a coupled-enzyme assay where the product of the HMBS reaction, HMB, is converted to uroporphyrinogen III by uroporphyrinogen III synthase (UROS).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.2) containing a known concentration of the purified HMBS enzyme (wild-type or mutant) and an excess of UROS.
-
Initiation: The reaction is initiated by the addition of the substrate, porphobilinogen (PBG), at various concentrations.
-
Incubation: The reaction is incubated at a constant temperature (e.g., 37°C) for a specific period.
-
Termination and Oxidation: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid). The uroporphyrinogen III formed is then oxidized to the stable, fluorescent product, uroporphyrin I, by incubation under light or with an oxidizing agent.
-
Quantification: The amount of uroporphyrin I is quantified by measuring its fluorescence (excitation ~405 nm, emission ~600 nm).
-
Kinetic Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the kinetic parameters (Km and kcat) are determined by fitting the data to the Michaelis-Menten equation.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for validating the role of a specific amino acid residue in HMBS catalysis.
References
- 1. pnas.org [pnas.org]
- 2. Identification and Characterization of 40 Novel this compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of this compound synthase concerning the role of arginine residues in substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of this compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Computational modeling of the catalytic mechanism of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Uroporphyrinogen I and III Formation from Hydroxymethylbilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the enzymatic and non-enzymatic pathways for the formation of uroporphyrinogen I and uroporphyrinogen III from the linear tetrapyrrole, hydroxymethylbilane (HMB). Understanding the nuances of these competing reactions is critical for research in heme biosynthesis, the pathophysiology of porphyrias, and the development of targeted therapeutics.
Introduction: A Critical Branching Point in Heme Synthesis
The cyclization of this compound represents a crucial bifurcation in the heme biosynthetic pathway. This linear tetrapyrrole can either undergo a spontaneous, non-enzymatic cyclization to form the symmetric and non-functional uroporphyrinogen I isomer, or it can be enzymatically converted by uroporphyrinogen III synthase (UROS) into the asymmetric, physiologically essential uroporphyrinogen III.[1][2][3] Uroporphyrinogen III is the universal precursor for all biologically vital tetrapyrroles, including heme, chlorophylls, and cobalamin (vitamin B12).[4][5] In contrast, uroporphyrinogen I is a metabolic dead-end and its accumulation is associated with pathological conditions.[3]
Mechanistic Comparison: Enzymatic Specificity vs. Spontaneous Cyclization
The fundamental difference between the formation of uroporphyrinogen I and III lies in the stereospecificity of the cyclization reaction.
Uroporphyrinogen I Formation (Non-Enzymatic):
In the absence of uroporphyrinogen III synthase, this compound spontaneously cyclizes.[3][4] This reaction is a straightforward intramolecular condensation, where the hydroxymethyl group of the A-ring condenses with the free α-position of the D-ring, resulting in a symmetrical arrangement of the acetate (A) and propionate (P) side chains (AP-AP-AP-AP).[3]
Uroporphyrinogen III Formation (Enzymatic):
The conversion of this compound to uroporphyrinogen III is catalyzed by the enzyme uroporphyrinogen III synthase (EC 4.2.1.75).[6] This remarkable enzymatic reaction involves the inversion of the D-ring of the linear tetrapyrrole before cyclization.[4][5] The currently accepted "spiro-mechanism" proposes that the enzyme facilitates the formation of a spirocyclic intermediate.[5] This intricate rearrangement results in an asymmetric arrangement of the side chains in the D-ring, leading to the AP-AP-AP-PA configuration of uroporphyrinogen III.[3]
Quantitative Analysis: A Tale of Two Efficiencies
Table 1: Comparative Overview of Uroporphyrinogen I and III Formation
| Feature | Uroporphyrinogen I Formation | Uroporphyrinogen III Formation |
| Catalyst | None (Spontaneous) | Uroporphyrinogen III Synthase (UROS) |
| Mechanism | Direct intramolecular cyclization | Enzymatic cyclization with inversion of the D-ring via a spiro-intermediate |
| Product Isomer | Symmetrical (AP-AP-AP-AP) | Asymmetrical (AP-AP-AP-PA) |
| Physiological Relevance | Metabolic dead-end; accumulation is pathological | Essential precursor for heme, chlorophylls, etc. |
| Reaction Rate | Slow | Rapid and highly efficient |
Table 2: Kinetic Parameters of Human Uroporphyrinogen III Synthase
| Parameter | Value | Reference |
| Km for this compound | 5 - 20 µM | Tsai, S. F., Bishop, D. F., & Desnick, R. J. (1987). J. Biol. Chem., 262(3), 1268-1273. |
| Optimal pH | 7.4 | Tsai, S. F., Bishop, D. F., & Desnick, R. J. (1987). J. Biol. Chem., 262(3), 1268-1273. |
Note: Vmax and kcat values for uroporphyrinogen III synthase are not consistently reported across the literature, and the rate constant for the spontaneous cyclization of this compound is not well-defined under physiological conditions.
Pathophysiological Significance: Congenital Erythropoietic Porphyria
A deficiency in the activity of uroporphyrinogen III synthase, due to mutations in the UROS gene, leads to the autosomal recessive disorder Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.[6] In individuals with CEP, the enzymatic conversion to uroporphyrinogen III is significantly reduced, leading to the accumulation of this compound which then spontaneously cyclizes to form large quantities of uroporphyrinogen I and its downstream product, coproporphyrinogen I.[2] The accumulation of these non-functional type I isomers in erythrocytes, urine, and other tissues results in severe photosensitivity, hemolytic anemia, and other debilitating symptoms.
Table 3: Isomer Ratios in Health and Disease
| Condition | Uroporphyrin I : Uroporphyrin III Ratio | Reference |
| Normal Enzymatic Synthesis | ~10-15% : 85-90% | Bogorad, L. (1958). J. Biol. Chem., 233(2), 510-515. |
| Congenital Erythropoietic Porphyria (CEP) | Predominantly Uroporphyrin I | To-Figueras, J., et al. (2011). Mol. Genet. Metab., 104(4), 549-555. |
Experimental Protocols
The accurate quantification of uroporphyrinogen I and III is essential for both basic research and the clinical diagnosis of porphyrias. The following protocol outlines a general method for the separation and quantification of uroporphyrin isomers using high-performance liquid chromatography (HPLC).
Protocol: HPLC-Based Quantification of Uroporphyrin I and III Isomers
Objective: To separate and quantify uroporphyrin I and III isomers from a biological sample (e.g., urine, erythrocyte lysate) or an in vitro enzyme assay.
Materials:
-
Biological sample or enzyme reaction mixture
-
Uroporphyrin I and III analytical standards
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 1 M Ammonium acetate buffer, pH 5.16
-
Mobile Phase B: Methanol
-
Acidifying agent (e.g., 6 M HCl)
-
Oxidizing agent (e.g., 0.1% iodine in methanol or exposure to UV light)
-
Quenching agent (e.g., sodium metabisulfite)
-
Centrifuge and appropriate tubes
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation and Oxidation:
-
To the sample, add an equal volume of 6 M HCl to stop the enzymatic reaction and acidify the solution.
-
Oxidize the uroporphyrinogens to their stable, fluorescent uroporphyrin forms. This can be achieved by either:
-
Adding a small volume of 0.1% iodine in methanol and incubating in the dark. Subsequently, quench the excess iodine with sodium metabisulfite.
-
Exposing the acidified sample to UV light for a defined period.
-
-
Centrifuge the sample to pellet any precipitated protein.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Inject the prepared sample onto the column.
-
Elute the porphyrins using a gradient of increasing Mobile Phase B. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-60% B (linear gradient)
-
25-30 min: 60-90% B (linear gradient)
-
30-35 min: 90% B (isocratic wash)
-
35-40 min: Re-equilibration to 10% B
-
-
Detect the eluting uroporphyrin isomers using a fluorescence detector with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 620 nm.
-
-
Data Analysis:
-
Identify the peaks for uroporphyrin I and III by comparing their retention times to those of the analytical standards.
-
Quantify the concentration of each isomer by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the uroporphyrin standards.
-
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Formation of Uroporphyrinogen I and III from this compound.
Experimental Workflow
References
A Researcher's Guide to Genetic Complementation Assays for Hydroxymethylbilane Synthase (HMBS) Mutants: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating Acute Intermittent Porphyria (AIP) and the functional consequences of HMBS gene variants, understanding the available analytical tools is paramount. This guide provides a comprehensive comparison of the widely used yeast-based genetic complementation assay with in silico prediction methods for assessing the pathogenicity of hydroxymethylbilane synthase (HMBS) missense variants.
Defects in the HMBS enzyme, the third enzyme in the heme biosynthetic pathway, lead to the accumulation of porphyrin precursors and cause the neurovisceral symptoms of AIP.[1] A significant challenge in diagnosing and understanding AIP lies in the interpretation of missense variants of uncertain significance (VUS).[2] This guide details the experimental and computational approaches used to classify these variants, presenting quantitative data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Evaluating HMBS Variant Function: A Head-to-Head Comparison
The functional impact of HMBS missense variants can be assessed through both experimental assays and computational predictions. The yeast-based genetic complementation assay provides a biological readout of protein function, while in silico algorithms predict the effect of amino acid substitutions based on evolutionary conservation and physicochemical properties.
Quantitative Data Summary
The following table presents a comparative summary of functional scores from a high-throughput yeast-based complementation assay and prediction scores from three widely used in silico tools (SIFT, PolyPhen-2, and PROVEAN) for a selection of HMBS missense variants. The functional scores from the yeast assay represent the relative growth rate of yeast expressing the human HMBS variant compared to the wild-type, with scores closer to 0 indicating a loss of function.[3]
| HMBS Variant | Yeast Complementation Functional Score | SIFT Prediction (Score) | PolyPhen-2 Prediction (Score) | PROVEAN Prediction (Score) |
| R26H | 0.98 | Tolerated (0.54) | Benign (0.01) | Neutral (-0.29) |
| G111R | 0.02 | Deleterious (0.00) | Probably Damaging (1.00) | Deleterious (-8.54) |
| L114P | 0.03 | Deleterious (0.00) | Probably Damaging (1.00) | Deleterious (-6.98) |
| A123T | 1.01 | Tolerated (0.23) | Benign (0.11) | Neutral (-1.87) |
| R167Q | 0.15 | Deleterious (0.00) | Probably Damaging (1.00) | Deleterious (-5.43) |
| R173W | 0.01 | Deleterious (0.00) | Probably Damaging (1.00) | Deleterious (-9.21) |
| D178N | 0.85 | Tolerated (0.18) | Possibly Damaging (0.89) | Neutral (-2.11) |
| Q204H | 0.02 | Deleterious (0.00) | Probably Damaging (1.00) | Deleterious (-7.76) |
| V215M | 0.95 | Tolerated (0.65) | Benign (0.02) | Neutral (-0.98) |
Note: The functional scores are derived from the MaveDB dataset urn:mavedb:00000108-a.[4] In silico predictions were obtained using publicly available tools.
The Heme Biosynthesis Pathway and the Role of HMBS
The following diagram illustrates the heme biosynthesis pathway, highlighting the critical step catalyzed by HMBS and the consequences of its deficiency.
Caption: The Heme Biosynthesis Pathway.
Experimental Protocol: Yeast-Based Genetic Complementation Assay
This protocol outlines the key steps for performing a genetic complementation assay using a temperature-sensitive yeast strain.
1. Yeast Strain and Plasmids:
-
Yeast Strain: Saccharomyces cerevisiae strain with a temperature-sensitive mutation in the HEM3 gene (the yeast ortholog of HMBS).[5]
-
Plasmids: Expression vectors containing wild-type human HMBS cDNA, various HMBS mutant cDNAs, and an empty vector control.
2. Yeast Transformation:
-
Transform the hem3 temperature-sensitive yeast strain with the expression plasmids (wild-type, mutant, and empty vector) using a standard lithium acetate method.
-
Select for transformants on appropriate synthetic complete (SC) dropout media.
3. Growth Assay:
-
Grow the transformed yeast strains to saturation in liquid SC dropout media at the permissive temperature (e.g., 30°C).
-
Normalize the cell density of all cultures to an OD600 of 1.0.
-
Perform serial dilutions (e.g., 10-fold dilutions) of each culture.
-
Spot 5 µL of each dilution onto two sets of SC dropout agar plates.
-
Incubate one set of plates at the permissive temperature (30°C) and the other set at the non-permissive (restrictive) temperature (e.g., 36°C).[4]
-
Incubate for 48-72 hours.
4. Data Analysis:
-
Image the plates and compare the growth of the yeast expressing the HMBS mutants to the wild-type and empty vector controls at both permissive and non-permissive temperatures.
-
The ability of a mutant to rescue growth at the non-permissive temperature is indicative of its functionality. Quantitative analysis can be performed by measuring colony size or by using more advanced high-throughput methods involving competitive growth assays and deep sequencing to calculate a functional score.[3]
Experimental Workflow
The following diagram outlines the workflow for the yeast-based genetic complementation assay.
Caption: Yeast Complementation Assay Workflow.
Comparative Analysis: Yeast Complementation vs. In Silico Prediction
| Feature | Yeast-Based Genetic Complementation Assay | In Silico Prediction Methods (e.g., SIFT, PolyPhen-2, PROVEAN) |
| Principle | Measures the ability of a human protein variant to rescue the function of a deficient ortholog in a model organism. | Predicts the functional impact of an amino acid substitution based on sequence conservation, structural information, and physicochemical properties. |
| Data Output | Quantitative functional score representing the relative biological activity of the variant. | A numerical score and a qualitative prediction (e.g., "deleterious," "tolerated," "benign," "damaging"). |
| Throughput | Can be adapted for high-throughput screening of thousands of variants.[6] | Extremely high-throughput; can analyze large numbers of variants rapidly. |
| Cost | Higher cost due to reagents, equipment, and labor. | Low cost, primarily computational resources. |
| Time | More time-consuming, involving experimental procedures that can take days to weeks. | Very fast, with results often available in minutes. |
| Biological Relevance | Provides a direct readout of protein function in a cellular context, which can be more biologically relevant. | Predictions are based on algorithms and may not always capture the full biological complexity of a protein's function. |
| Limitations | The yeast cellular environment may not perfectly mimic the human cellular context. Some human protein functions may not be accurately recapitulated in yeast. | Prediction accuracy can vary between different algorithms and for different proteins. May not accurately predict the impact of variants in functionally complex regions. |
Conclusion
Both yeast-based genetic complementation assays and in silico prediction methods are valuable tools for assessing the functional consequences of HMBS missense variants. The choice of method depends on the specific research question, available resources, and desired throughput.
-
Yeast-based complementation assays offer a biologically relevant, quantitative measure of protein function and are particularly useful for validating the predictions of in silico methods and for functional characterization of VUS. The ability to perform these assays in a high-throughput manner has revolutionized the systematic analysis of entire gene variant landscapes.[5]
-
In silico prediction methods provide a rapid and cost-effective first-pass assessment of variant pathogenicity. They are especially useful for prioritizing variants for further experimental validation. However, as their predictions are not always concordant with experimental data, they should be used with an understanding of their limitations.
For a comprehensive and robust assessment of HMBS variant function, a combined approach is recommended. In silico predictions can be used to screen large numbers of variants, followed by experimental validation of prioritized VUS and discordant predictions using the yeast-based genetic complementation assay. This integrated strategy will ultimately lead to a more accurate classification of HMBS variants and a better understanding of their role in the pathogenesis of Acute Intermittent Porphyria.
References
- 1. FiTMuSiC: leveraging structural and (co)evolutionary data for protein fitness prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAGI6 HMBS [genomeinterpretation.org]
- 4. mavedb.org [mavedb.org]
- 5. researchgate.net [researchgate.net]
- 6. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to High-Resolution Melting Analysis for Detecting Mutations in the Hydroxymethylbilane Synthase (HMBS) Gene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Resolution Melting (HRM) analysis against other molecular techniques for the detection of mutations in the hydroxymethylbilane synthase (HMBS) gene. Mutations in HMBS are associated with acute intermittent porphyria (AIP), an autosomal dominant metabolic disorder.[1][2] Accurate and efficient mutation detection is crucial for diagnosis, identifying at-risk family members, and advancing research into this condition.[3][4]
High-Resolution Melting (HRM) Analysis: A Powerful Screening Tool
HRM analysis is a post-PCR method used to identify genetic variations in nucleic acid sequences.[5] The technique is based on monitoring the fluorescence changes during the precise melting of a PCR-amplified DNA fragment (amplicon).[6] The melting temperature (Tm) and the shape of the melting curve are dependent on the GC content, length, and specific sequence of the amplicon.[5][7] Single base changes can alter the melt profile, allowing for the detection of sequence variants.[8]
Principle of HRM
The method involves amplifying the DNA region of interest in the presence of a specialized saturating fluorescent dye that binds to double-stranded DNA (dsDNA).[9] After PCR, the temperature is slowly increased, causing the dsDNA to denature or "melt" into single strands. As this occurs, the dye is released, leading to a decrease in fluorescence.[6] This change is monitored in real-time by an instrument with high thermal and optical precision.[9] Samples with different sequences will produce distinctly shaped melt curves, which can be visualized using normalization and difference plots.[7]
Experimental Workflow
Caption: Experimental workflow for HRM analysis, from DNA preparation to variant confirmation.
Detailed Experimental Protocol: HRM for HMBS Exon Screening
This protocol is a representative methodology based on established HRM guidelines.[10][11] Optimization is required for specific exons of the HMBS gene.
-
Primer Design and Optimization:
-
Design PCR primers to amplify overlapping segments of the HMBS gene, typically targeting individual exons.
-
Aim for short amplicons, ideally between 80 and 250 bp, as shorter fragments yield better resolution for single nucleotide changes.[9]
-
Optimize annealing temperatures for each primer pair using gradient PCR to ensure a single, specific PCR product is generated.
-
-
DNA Sample Preparation:
-
Isolate high-quality genomic DNA from patient samples (e.g., blood, saliva).
-
Accurately quantify all DNA samples and normalize them to a uniform concentration (e.g., 1-10 ng/µl). Consistent template amounts are critical for reproducible melt curves.[11]
-
Include known wild-type and variant control samples on each analysis plate.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a hot-start DNA polymerase, an HRM-specific saturating dye (e.g., LCGreen™, EvaGreen®), and optimized concentrations of primers and MgCl₂.
-
Perform PCR in a real-time thermal cycler capable of HRM. A typical cycling protocol is:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing: 55-65°C (optimized) for 30 seconds.
-
Extension: 72°C for 10-20 seconds.
-
-
-
Ensure all reactions reach the amplification plateau to equalize the amount of final PCR product.[11]
-
-
High-Resolution Melting:
-
Immediately following PCR, without opening the tubes, perform the melt step.
-
Denature the product at 95°C for 1 minute and then rapidly cool to ~40-65°C to encourage heteroduplex formation.
-
Increase the temperature slowly and continuously from ~65°C to 95°C, acquiring fluorescence data at a high rate (e.g., 20-25 acquisitions per °C).[12]
-
-
Data Analysis:
-
Use HRM analysis software to normalize the raw melt curves.
-
Group samples based on their melting profiles. Samples with heterozygous mutations will typically display a different curve shape due to the presence of heteroduplexes.[8]
-
Homozygous variants may cause a shift in the melting temperature (Tm).[7]
-
Generate difference plots by selecting a wild-type control as the baseline to easily visualize samples with aberrant melt profiles.
-
Comparison with Alternative Technologies
While HRM is an excellent screening method, other techniques are used for mutation analysis. The gold standard for mutation confirmation remains Sanger sequencing.[13] Older scanning methods include denaturing high-performance liquid chromatography (dHPLC) and denaturing gradient gel electrophoresis (DGGE).[14]
Performance Comparison
The following table summarizes the performance characteristics of HRM compared to Sanger sequencing. As direct comparative studies on the HMBS gene are limited, data from studies on other genes are included to provide a general performance overview.
| Feature | High-Resolution Melting (HRM) Analysis | Sanger Sequencing |
| Primary Use | High-throughput mutation scanning/screening | Mutation confirmation and discovery ("Gold Standard") |
| Sensitivity | High (detects mutations down to ~5% allele frequency).[7] An in-vitro study on the CTNS gene reported 86.7% sensitivity compared to Sanger.[15] | Lower for detecting low-level mosaicism (~15-20% allele frequency). |
| Specificity | Moderate to High. The CTNS gene study reported 48% specificity, indicating a higher rate of false positives requiring sequencing.[15] A study on KRAS found good consistency (Kappa=0.839).[16] | Very High. |
| Throughput | High (96- or 384-well plate format). | Low to Medium. |
| Cost per Sample | Low. Massively cost-effective for large-scale projects.[6] | High. |
| Time to Result | Fast (PCR and HRM can be completed in under 3 hours).[8] | Slow (requires PCR, purification, cycle sequencing, and electrophoresis). |
| Workflow | Simple, closed-tube post-PCR, reducing contamination risk.[7][14] | Multi-step, requires post-PCR sample handling. |
| Limitations | Does not identify the specific mutation; requires sequencing for confirmation.[7] Can be challenging for complex regions (e.g., GC-rich).[17] | High cost and low throughput for screening large numbers of samples. |
Decision Guide for Method Selection
Choosing the right technology depends on the specific research or diagnostic question. HRM excels as a pre-sequencing screening tool to efficiently identify samples that warrant further investigation, thereby saving time and resources.[13]
Caption: Decision-making flowchart for selecting a mutation detection method.
Conclusion
High-Resolution Melting analysis is a rapid, cost-effective, and highly sensitive closed-tube method for screening large numbers of samples for genetic variants in the HMBS gene.[6][7][14] Its primary strength lies in its ability to quickly exclude mutation-negative samples, significantly reducing the number of samples that require more expensive and labor-intensive Sanger sequencing.[13] While HRM does not identify the specific nucleotide change, its integration into a molecular genetics workflow as a pre-sequencing tool streamlines the process of mutation discovery. For any application, careful in-laboratory validation against known variants is essential to establish the performance characteristics of a specific HMBS HRM assay.[16]
References
- 1. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of 40 Novel this compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. gene-quantification.de [gene-quantification.de]
- 7. gene-quantification.net [gene-quantification.net]
- 8. High Resolution Melting Analysis for Gene Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gene-quantification.de [gene-quantification.de]
- 10. imageslab.fiu.edu [imageslab.fiu.edu]
- 11. Guidelines for successful HRM [qiagen.com]
- 12. gmo-qpcr-analysis.com [gmo-qpcr-analysis.com]
- 13. HRM Analysis for Mutation Scanning Prior to Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Mutation Scanning | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of high-resolution melting analysis, Sanger sequencing and ARMS for KRAS mutation detection in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
A Comparative Analysis of Enzymatic and Non-Enzymatic Cyclization Rates of Hydroxymethylbilane
An essential metabolic crossroads, the cyclization of hydroxymethylbilane (HMB) proceeds down two dramatically different pathways: a rapid, stereospecific enzymatic route and a slower, non-enzymatic spontaneous reaction. This guide provides a detailed comparison of these two processes, offering quantitative data, experimental methodologies, and a visual representation of the underlying biochemical pathways to aid researchers in the fields of biochemistry, drug development, and related life sciences.
The linear tetrapyrrole this compound is a critical intermediate in the biosynthesis of all tetrapyrrolic compounds, including heme, chlorophyll, and vitamin B12.[1][2] The fate of HMB is determined at a key branch point: its cyclization into either the physiologically vital uroporphyrinogen III or the non-functional uroporphyrinogen I isomer. This bifurcation is governed by the presence or absence of the enzyme uroporphyrinogen III synthase (U3S).[3]
Quantitative Comparison of Cyclization Reactions
The enzymatic conversion of this compound to uroporphyrinogen III is a remarkably efficient and rapid process, ensuring the correct isomeric precursor for essential biological molecules. In contrast, the non-enzymatic cyclization to uroporphyrinogen I is a spontaneous and significantly slower reaction.
| Parameter | Enzymatic Cyclization (via Uroporphyrinogen III Synthase) | Non-Enzymatic Cyclization | Reference(s) |
| Product | Uroporphyrinogen III | Uroporphyrinogen I | [3] |
| Stereospecificity | Inversion of ring D to form the asymmetric type III isomer | Symmetrical cyclization to the type I isomer | [4][5] |
| Michaelis Constant (Km) for HMB | 5 - 20 µM | Not Applicable | [3] |
| Reaction Rate | Rapid | Slow, spontaneous | [3] |
Reaction Pathways
The enzymatic and non-enzymatic cyclization pathways of this compound are depicted below. The enzymatic pathway, catalyzed by uroporphyrinogen III synthase, involves a complex intramolecular rearrangement, whereas the non-enzymatic pathway is a straightforward spontaneous cyclization.
Experimental Protocols
The following section details the methodologies for the synthesis of the substrate, this compound, and the subsequent assay of uroporphyrinogen III synthase activity.
Protocol 1: Synthesis of this compound (HMB)
This protocol describes the enzymatic synthesis of HMB from porphobilinogen (PBG) using this compound synthase (HMBS).
Materials:
-
Recombinant this compound synthase (HMBS)
-
Porphobilinogen (PBG)
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Iodine solution
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, and a known concentration of HMBS.
-
Initiate the reaction by adding a saturating concentration of PBG to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) in the dark.
-
Stop the reaction by adding cold TCA.
-
The product, HMB, is unstable and will spontaneously cyclize to uroporphyrinogen I upon acidification.
-
Oxidize the uroporphyrinogen I to uroporphyrin I by adding a dilute iodine solution.
-
Quantify the uroporphyrin I formed spectrophotometrically or by HPLC. The amount of uroporphyrin I is directly proportional to the amount of HMB synthesized.
Protocol 2: Assay of Uroporphyrinogen III Synthase (U3S) Activity
This protocol measures the rate of conversion of HMB to uroporphyrinogen III by U3S.
Materials:
-
Purified uroporphyrinogen III synthase (U3S)
-
Freshly prepared this compound (from Protocol 1)
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
EDTA
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Iodine solution
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a fluorescence or UV detector.
Procedure:
-
Prepare an assay mixture containing Tris-HCl buffer, EDTA, and DTT.
-
Add a known amount of purified U3S to the assay mixture.
-
Initiate the reaction by adding a known concentration of freshly prepared HMB.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 5, 10, 15, 20 minutes) in the dark.
-
Terminate the reaction at each time point by adding TCA.
-
Oxidize the uroporphyrinogen products (I and III) to their corresponding uroporphyrins by adding a dilute iodine solution and exposing to light.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amounts of uroporphyrin I and uroporphyrin III.
-
The rate of uroporphyrinogen III formation is determined by plotting the concentration of uroporphyrin III against time. The rate of the non-enzymatic reaction can be determined from a control reaction lacking the U3S enzyme.
Conclusion
The cyclization of this compound is a critical control point in tetrapyrrole biosynthesis. The enzymatic pathway, mediated by uroporphyrinogen III synthase, is a highly efficient and stereospecific process that ensures the production of the essential precursor, uroporphyrinogen III. In the absence of this enzyme, a slower, spontaneous cyclization leads to the formation of the non-physiological uroporphyrinogen I isomer. Understanding the kinetic and mechanistic differences between these two pathways is fundamental for research into porphyrias and for the development of therapeutic strategies targeting the heme biosynthetic pathway.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UROS uroporphyrinogen III synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 5. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of Hydroxymethylbilane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Protocols
Before handling hydroxymethylbilane, it is crucial to consult your institution's specific chemical hygiene plan and safety data sheets (SDS) for similar compounds. Although a specific SDS for this compound is not widely available, its structure as a polycarboxylic acid suggests that it should be handled with care to avoid skin and eye irritation.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat is required.
Step-by-Step Disposal Procedure
1. Waste Identification and Classification:
Based on its chemical structure, this compound is classified as a non-halogenated organic acid waste . It is crucial to not mix this waste with other categories, such as halogenated solvents, strong oxidizing agents, or inorganic bases, to prevent potentially violent chemical reactions.[1][2]
2. Waste Collection and Segregation:
-
Container: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with acidic organic compounds; high-density polyethylene (HDPE) is a suitable choice.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4] Note the date when the first waste is added to the container.
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly bases and oxidizing agents.[5]
3. Waste Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[6]
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[5] This prevents the release of vapors and potential spills.
-
Volume Limits: Adhere to your institution's limits for the volume of hazardous waste stored in an SAA.
4. Requesting Disposal:
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6] Do not dispose of this compound down the drain or in regular trash.[7]
Spill Management
In the event of a small spill of this compound:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles. Always prioritize your institution's specific protocols and comply with all local, state, and federal regulations for hazardous waste disposal.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. odu.edu [odu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
